molecular formula C6H12Si B080846 Dimethyldivinylsilane CAS No. 10519-87-6

Dimethyldivinylsilane

Cat. No.: B080846
CAS No.: 10519-87-6
M. Wt: 112.24 g/mol
InChI Key: QRHCILLLMDEFSD-UHFFFAOYSA-N
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Description

Dimethyldivinylsilane is a useful research compound. Its molecular formula is C6H12Si and its molecular weight is 112.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(ethenyl)-dimethylsilane
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InChI

InChI=1S/C6H12Si/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3
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InChI Key

QRHCILLLMDEFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12Si
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DSSTOX Substance ID

DTXSID00146997
Record name Dimethyldivinylsilane
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Molecular Weight

112.24 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Dimethyldivinylsilane
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CAS No.

10519-87-6
Record name Diethenyldimethylsilane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldivinylsilane (DM dvs), with the chemical formula C₆H₁₂Si, is a pivotal organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two vinyl groups.[1] This unique structure imparts a versatile reactivity, making it a valuable building block in a wide array of applications, including the synthesis of silicone polymers, as a crosslinking agent, and in the formulation of specialty coatings and adhesives.[2] Its vinyl functionalities are particularly susceptible to addition reactions, most notably hydrosilylation, allowing for the formation of complex organosilicon structures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, complete with detailed experimental protocols and visual representations of key chemical transformations.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₂Si[1]
Molecular Weight 112.24 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 81-82 °C[3]
Density 0.733 g/cm³ at 25°C[3]
Refractive Index (n_D^20) 1.4187[3]

Spectroscopic Properties

The structural elucidation of this compound and its reaction products relies heavily on various spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and vinyl protons. The methyl protons (Si-CH₃) typically appear as a singlet in the upfield region. The vinyl protons (-CH=CH₂) will present as a more complex multiplet system in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the vinyl carbons.

  • ²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment and is a powerful tool for monitoring reactions involving the silicon center.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected peaks include those for C-H stretching in the methyl and vinyl groups, C=C stretching of the vinyl group, and Si-C stretching.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of methyl and vinyl groups.

Chemical Reactivity and Transformations

This compound's reactivity is dominated by its vinyl groups, which readily participate in addition reactions.

Hydrosilylation

A cornerstone of its application is the hydrosilylation reaction, where a silicon-hydride bond adds across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum complexes and is fundamental to the formation of silicone networks.

Hydrosilylation DMDVS This compound (CH₃)₂Si(CH=CH₂)₂ Product Hydrosilylation Product DMDVS->Product Hydrosilane Hydrosilane (R₃SiH) Hydrosilane->Product Catalyst Platinum Catalyst Catalyst->Product Initiates reaction

Caption: General workflow of a platinum-catalyzed hydrosilylation reaction involving this compound.

Synthesis

This compound is commonly synthesized via a Grignard reaction, where a vinyl Grignard reagent reacts with dimethyldichlorosilane.

Synthesis DMDCS Dimethyldichlorosilane (CH₃)₂SiCl₂ Reaction Grignard Reaction DMDCS->Reaction Grignard Vinylmagnesium Bromide (CH₂=CHMgBr) Grignard->Reaction Solvent Anhydrous THF Solvent->Reaction Product This compound Reaction->Product Byproduct MgBrCl Reaction->Byproduct

Caption: Synthesis pathway of this compound via a Grignard reaction.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from dimethyldichlorosilane and vinylmagnesium bromide.

Materials:

  • Dimethyldichlorosilane (Me₂SiCl₂)

  • Vinylmagnesium bromide (CH₂=CHMgBr) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard Schlenk line glassware

Procedure:

  • A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet is assembled.

  • Dimethyldichlorosilane is dissolved in anhydrous THF in the reaction flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of dimethyldichlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Characterization

¹H, ¹³C, and ²⁹Si NMR Spectroscopy

  • Sample Preparation: A sample of this compound (approx. 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.6 mL) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence with NOE.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

  • ²⁹Si NMR Parameters:

    • Pulse Program: Inverse-gated proton-decoupled single-pulse sequence to suppress the NOE for quantitative analysis.

    • Number of Scans: 512

    • Relaxation Delay: 10.0 s

    • Acquisition Time: 2.0 s

FTIR Spectroscopy

  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound in hexane (B92381) (1 mg/mL) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

Determination of Physical Properties

Boiling Point (Micro Method)

  • A small amount of this compound (a few drops) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube upon cooling.[4][5]

Density (Pycnometer Method)

  • The mass of a clean, dry pycnometer is accurately determined.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present, and the mass is recorded.

  • The pycnometer is then emptied, cleaned, and filled with distilled water, and its mass is determined.

  • The density of this compound is calculated using the known density of water at the measurement temperature.[6][7]

Refractive Index (Abbe Refractometer)

  • A few drops of this compound are placed on the prism of an Abbe refractometer.

  • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded.[8]

Conclusion

This compound is a versatile and reactive organosilicon monomer with a well-defined set of chemical and physical properties. Its utility in polymer chemistry and materials science is largely due to the reactivity of its vinyl groups, particularly in hydrosilylation reactions. The experimental protocols provided herein offer a robust framework for the synthesis, characterization, and property determination of this important compound, enabling further research and development in the field of organosilicon chemistry.

References

An In-Depth Technical Guide to the Synthesis of Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for dimethyldivinylsilane, a versatile organosilicon compound with significant applications in the production of silicone polymers, crosslinking agents, and as an intermediate in organic synthesis. This document details two core methodologies: the Grignard reaction and a two-step approach commencing with the Direct Process.

Grignard Reaction Synthesis

The Grignard reaction is a widely utilized and reliable method for the laboratory-scale synthesis of this compound. This pathway involves the reaction of dichlorodimethylsilane (B41323) with a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride.

Experimental Protocol

Objective: To synthesize this compound via the Grignard reaction.

Materials:

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Magnesium (Mg) turnings

  • Vinyl bromide (CH₂=CHBr) or Vinyl chloride (CH₂=CHCl)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (catalyst)

  • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried and cooled under an inert atmosphere (nitrogen or argon).

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium.

    • Prepare a solution of vinyl bromide or vinyl chloride in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the vinyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining vinyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.

  • Reaction with Dichlorodimethylsilane:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of dichlorodimethylsilane in the anhydrous solvent to the dropping funnel.

    • Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data
ParameterValueReference
Reactants
Dichlorodimethylsilane1.0 mol[1]
Vinylmagnesium bromide/chloride2.1 - 2.4 mol[1]
SolventAnhydrous THF or Diethyl Ether[2][3]
Reaction Conditions
Grignard Formation TemperatureReflux[2]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time4 - 6 hours[1]
Product
Yield74 - 91%[2]
Purity>95% after distillation
Boiling Point82-83 °C

Synthesis Pathway Diagram

G1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction and Purification Vinyl Halide Vinyl Halide Grignard Reagent Grignard Reagent Vinyl Halide->Grignard Reagent Anhydrous Ether/THF, I₂ (cat.) Mg Mg Mg->Grignard Reagent Reaction Mixture Reaction Mixture Grignard Reagent->Reaction Mixture Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching sat. NH₄Cl Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Grignard Synthesis of this compound.

Direct Process and Subsequent Vinylation

The Direct Process, also known as the Müller-Rochow process, is the primary industrial method for synthesizing methylchlorosilanes, including the key precursor dichlorodimethylsilane. This is followed by a vinylation step, typically a Grignard reaction as described above, to produce this compound.

Step 1: Direct Process for Dichlorodimethylsilane

Objective: To synthesize dichlorodimethylsilane from silicon and methyl chloride.

Experimental Protocol (Industrial Scale):

Materials:

  • Silicon (metallurgical grade, finely ground)

  • Methyl chloride (CH₃Cl)

  • Copper catalyst (e.g., copper(I) chloride or copper oxide)

Procedure:

  • A fluidized bed reactor is charged with finely ground silicon and a copper-based catalyst.

  • The reactor is heated to a temperature of approximately 280-350 °C.

  • A stream of methyl chloride gas is passed through the heated, fluidized bed.

  • The reaction produces a mixture of methylchlorosilanes, with dichlorodimethylsilane being the major product. Other products include methyltrichlorosilane (B1216827) (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and methylhydrodichlorosilane (CH₃SiHCl₂).

  • The product mixture exits the reactor as a vapor and is condensed.

  • The individual methylchlorosilanes are separated by fractional distillation.

Quantitative Data
ParameterValueReference
Reactants
SiliconStoichiometric excess
Methyl ChlorideContinuous feed
CatalystCopper-based (e.g., CuCl)
Reaction Conditions
Temperature280 - 350 °C
PressureAtmospheric
Product Distribution (Typical)
Dichlorodimethylsilane70 - 90%
Methyltrichlorosilane5 - 15%
Trimethylchlorosilane3 - 7%
Other Silanes1 - 5%
Step 2: Vinylation of Dichlorodimethylsilane

The dichlorodimethylsilane obtained from the Direct Process is then subjected to a vinylation reaction, most commonly the Grignard reaction as detailed in Section 1, to yield this compound.

Synthesis Pathway Diagram

G2 cluster_0 Step 1: Direct Process cluster_1 Step 2: Vinylation (Grignard) Silicon Silicon Fluidized Bed Reactor Fluidized Bed Reactor Silicon->Fluidized Bed Reactor Methyl Chloride Methyl Chloride Methyl Chloride->Fluidized Bed Reactor Cu catalyst, 280-350°C Crude Methylchlorosilanes Crude Methylchlorosilanes Fluidized Bed Reactor->Crude Methylchlorosilanes Fractional Distillation Fractional Distillation Crude Methylchlorosilanes->Fractional Distillation Dichlorodimethylsilane Dichlorodimethylsilane Fractional Distillation->Dichlorodimethylsilane Reaction Reaction Dichlorodimethylsilane->Reaction Vinyl Grignard Reagent Vinyl Grignard Reagent Vinyl Grignard Reagent->Reaction This compound This compound Reaction->this compound Work-up & Purification

Direct Process and Vinylation for this compound.

Summary and Comparison of Synthesis Pathways

FeatureGrignard ReactionDirect Process & Vinylation
Scale LaboratoryIndustrial
Starting Materials Dichlorodimethylsilane, Vinyl HalideSilicon, Methyl Chloride, Vinyl Halide
Number of Steps OneTwo
Selectivity High for this compoundProduces a mixture of methylchlorosilanes
Yield High (74-91%) for the vinylation stepHigh overall throughput
Conditions Mild (0 °C to reflux)High temperature (280-350 °C)
Advantages High purity, good for smaller scaleCost-effective for large scale production
Disadvantages Requires pre-formed Grignard reagentHigh energy input, complex product separation

This guide provides the foundational knowledge for the synthesis of this compound, catering to both research and industrial perspectives. The choice of synthesis pathway is dependent on the desired scale of production, available starting materials, and the required purity of the final product.

References

Physical properties of Dimethyldivinylsilane (boiling point, density).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dimethyldivinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 10519-87-6), a versatile organosilicon compound. The information presented herein is intended for use by professionals in research, development, and manufacturing who utilize this compound in their work. This compound is a critical reagent in various industrial applications, particularly as a crosslinking agent in the production of silicone polymers, enhancing the mechanical and thermal stability of elastomers.[1]

Core Physical Properties

This compound is a colorless, clear liquid at room temperature.[1] Its fundamental physical characteristics, boiling point and density, are crucial for its handling, storage, and application in chemical synthesis and material science.

Data Summary

The quantitative physical data for this compound are summarized in the table below. The values represent a consensus from multiple literature and commercial sources.

Physical PropertyValueConditions
Boiling Point 79-82 °CAt standard atmospheric pressure (760 mmHg)[2][3][4]
87.1 °CAt 760 mmHg[5]
Density 0.731 g/mLAt 25 °C[3][4][5]
0.74 g/mLNot specified[1]
0.741 g/cm³At 25 °C[2]
Molecular Formula C₆H₁₂Si
Molecular Weight 112.25 g/mol [1][4]

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound follows established laboratory methodologies. While specific experimental reports for this compound are not detailed in the general literature, the following standard protocols are applicable.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a sample is heated, and the temperature at which rapid boiling occurs is observed as a continuous stream of bubbles.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample tube (e.g., a small test tube)

  • Bunsen burner or other heat source

Procedure:

  • A small amount of this compound (a few milliliters) is placed into the sample tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the sample tube.

  • The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly by convection.[6]

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6]

  • The atmospheric pressure should be recorded as it affects the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Principle: Density is defined as mass per unit volume. The method involves determining the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (of known volume)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with this compound.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium. This is to ensure the volume is precisely known at the specified temperature.[3][4][5]

  • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the liquid.

  • The density is calculated using the formula: Density = (Mass of liquid) / (Volume of pycnometer) Where Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

Visualized Workflow

The logical workflow for the experimental determination of the physical properties of this compound is depicted below.

G Workflow for Physical Property Determination of this compound cluster_0 Boiling Point Determination cluster_1 Density Determination cluster_2 Data Analysis & Reporting A Sample Preparation B Thiele Tube Assembly A->B C Controlled Heating B->C D Observe Bubble Stream C->D E Record Temperature at Equilibrium D->E K Tabulate Results E->K F Weigh Empty Pycnometer G Fill with Sample F->G H Thermostatic Control (25°C) G->H I Weigh Filled Pycnometer H->I J Calculate Density I->J J->K L Compare with Literature Values K->L M Final Report L->M

Caption: Experimental workflow for determining boiling point and density.

References

Understanding the reactivity of Dimethyldivinylsilane's vinyl groups.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Dimethyldivinylsilane's Vinyl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the vinyl groups in this compound, a versatile building block in organic synthesis and polymer chemistry. The reactivity of its silicon-vinyl (Si-CH=CH₂) functionalities allows for a diverse range of transformations, making it a valuable precursor for the synthesis of advanced materials and complex molecules. This document details key reaction types, including hydrosilylation, various polymerization methods, and palladium-catalyzed cross-coupling reactions.

Hydrosilylation

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across the double bond of the vinyl group. This reaction is a highly efficient method for forming stable silicon-carbon bonds and is widely used in the curing of silicone polymers and the synthesis of organosilanes.[1][2] The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.[1][2]

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3][4] This catalytic cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride species.

  • Olefin Coordination: The vinyl group of this compound coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a linear (anti-Markovnikov) or a branched (Markovnikov) product.

  • Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product and regenerate the platinum(0) catalyst.

Chalk_Harrod_Mechanism Pt(0) Pt(0) Pt(II)-H(SiR3) Pt(II)-H(SiR3) Pt(0)->Pt(II)-H(SiR3) Oxidative Addition + R3Si-H Pt(II)-H(SiR3)(Vinyl) Pt(II)-H(SiR3)(Vinyl) Pt(II)-H(SiR3)->Pt(II)-H(SiR3)(Vinyl) Olefin Coordination + Vinylsilane Pt(II)-Alkyl(SiR3) Pt(II)-Alkyl(SiR3) Pt(II)-H(SiR3)(Vinyl)->Pt(II)-Alkyl(SiR3) Migratory Insertion Pt(II)-Alkyl(SiR3)->Pt(0) Reductive Elimination Product Product Pt(II)-Alkyl(SiR3)->Product Product Release

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data on Hydrosilylation

The efficiency and regioselectivity of the hydrosilylation of this compound are highly dependent on the choice of catalyst. While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are common, other transition metals have also been explored.

CatalystSubstrate 1Substrate 2Yield of 1Yield of 2Reference
Speier's CatalystAllyl ChlorideHSiCl₃20%32%[2]
Karstedt's CatalystAllyl ChlorideHSiCl₃15%13%[2]
[Rh(μ-Cl)(dppbz)]₂Allyl ChlorideHSiCl₃>95%Trace[2]

Note: The data above is for the hydrosilylation of allyl chloride, a model substrate, to highlight the differences in catalyst performance. Similar trends in reactivity and selectivity are expected for the hydrosilylation of this compound.

Experimental Protocol for Hydrosilylation

Materials:

  • This compound

  • Trichlorosilane (B8805176)

  • Rhodium catalyst precursor, e.g., [Rh(μ-Cl)(dppbzF)]₂

  • Toluene (B28343) (anhydrous)

  • Mesitylene (internal standard)

  • Nitrogen atmosphere apparatus

  • Schlenk line or glovebox

Procedure:

  • Under a nitrogen atmosphere, a stock solution of the rhodium catalyst in toluene (0.5 mM) is prepared.

  • To a 10 mL screw-capped vial equipped with a stir bar, add the desired amount of the catalyst stock solution.

  • Remove the toluene in vacuo.

  • Add this compound (1.0 mmol) and trichlorosilane (3.0 mmol) to the vial.

  • The reaction mixture is stirred at 60 °C for 20 hours.

  • After cooling to room temperature, an internal standard (mesitylene, 0.10 mmol) is added.

  • The yield of the product is determined by ¹H NMR spectroscopy.[2]

Polymerization of this compound

The vinyl groups of this compound allow it to act as a monomer in various polymerization reactions, leading to the formation of silicon-containing polymers with unique properties.

Anionic Polymerization

Anionic polymerization, initiated by organolithium reagents such as n-butyllithium (n-BuLi), can be used to polymerize this compound. This method offers good control over the molecular weight and dispersity of the resulting polymer.

Experimental Protocol for Anionic Polymerization:

Materials:

  • This compound (rigorously purified)

  • n-Butyllithium (n-BuLi) in hexane

  • Cyclohexane (B81311) (anhydrous, polymerization grade)

  • Methanol (for termination)

  • High-vacuum apparatus and Schlenk line

Procedure:

  • Purification: this compound and cyclohexane must be rigorously purified to remove any protic impurities. This is typically done by distillation from a suitable drying agent (e.g., CaH₂) followed by exposure to a scavenging agent like a solution of n-BuLi.

  • Initiation: In a high-vacuum reactor, the purified cyclohexane is distilled in, followed by the purified this compound monomer. The reactor is cooled to the desired temperature (e.g., 0 °C).

  • A calculated amount of n-BuLi solution is added via syringe to initiate the polymerization. The reaction mixture is stirred under an inert atmosphere.

  • Propagation: The polymerization is allowed to proceed for a set amount of time, during which the polymer chains grow.

  • Termination: The polymerization is terminated by the addition of a protic agent, such as methanol.

  • Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.[5][6]

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization that utilizes olefin metathesis to form polymers from α,ω-dienes. This compound can undergo ADMET polymerization in the presence of a suitable catalyst, such as a Grubbs catalyst, to yield unsaturated polycarbosilanes.[7]

Reaction Mechanism:

The ADMET polymerization proceeds through a series of metathesis reactions between the terminal vinyl groups of the monomer and the growing polymer chains, with the release of ethylene (B1197577) gas driving the reaction to completion.

ADMET_Polymerization Monomer n H2C=CH-Si(Me)2-CH=CH2 Polymer -[CH=CH-Si(Me)2-CH=CH]-n Monomer->Polymer ADMET Polymerization Catalyst [Ru] Catalyst Ethylene (n-1) H2C=CH2 Polymer->Ethylene Byproduct

Caption: General scheme for the ADMET polymerization of this compound.

Quantitative Data on ADMET Polymerization:

The molecular weight of the resulting polymer can be controlled by the reaction conditions and the choice of catalyst.

MonomerCatalystMolar Ratio (Monomer:Catalyst)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
DiallyldimethylsilaneGrubbs' 2nd Gen.100:1808,4001.75[8]
DiallyldimethylsilaneGrubbs' 1st Gen.100:1806,6001.77[8]
Bis(10-undecenoate) with IsosorbideGrubbs' 2nd Gen.1000:19071,4002.2[9]

Note: The data above is for similar diene monomers and illustrates the typical molecular weights and polydispersity indices (PDI) that can be achieved through ADMET polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl groups of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction and its variants.

The Heck Reaction

In a Heck reaction, a vinyl group couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a substituted alkene.[10][11]

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12]

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition + Ar-X Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination + Vinylsilane Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination + Base Product Product Insertion Product->Product Product Release

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol for the Heck Reaction:

Materials:

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add palladium(II) acetate (2 mol%), iodobenzene (1.0 mmol), and DMF (5 mL).

  • Add this compound (1.2 mmol) and triethylamine (2.0 mmol) to the mixture.

  • The reaction is heated to 100 °C and stirred for 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired substituted vinylsilane.[13][14]

The Silyl-Heck Reaction

A variation of the Heck reaction is the silyl-Heck reaction, where a silyl (B83357) halide is coupled with an alkene. This reaction provides a direct route to vinylsilanes and allylsilanes.

Quantitative Data for Silyl-Heck Reaction:

AlkeneSilylating AgentCatalyst SystemYieldReference
4-tert-butylstyreneMe₃Si-Cl/LiIPd₂(dba)₃ / tBuPPh₂High[6]
StyreneTMSIPd₂(dba)₃ / tBuPPh₂95%
4-FluorostyreneTMSIPd₂(dba)₃ / tBuPPh₂96%

Conclusion

The vinyl groups of this compound exhibit a rich and versatile reactivity, enabling a wide array of chemical transformations. Key reactions such as hydrosilylation, anionic and ADMET polymerization, and palladium-catalyzed cross-coupling reactions provide powerful tools for the synthesis of novel organosilicon compounds and polymers. The ability to precisely control these reactions through the choice of catalysts and reaction conditions makes this compound an invaluable component in the toolkit of researchers and professionals in materials science and drug development.

References

CAS number and molecular weight of Dimethyldivinylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical information regarding Dimethyldivinylsilane, a significant organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work.

This compound is a versatile chemical notable for its role as a crosslinking agent in the production of silicone polymers.[1] Its distinct molecular structure, featuring both silicon-carbon bonds and reactive vinyl groups, makes it a valuable building block in various synthetic processes.[2] Applications of this compound are found in the manufacturing of advanced materials, electronics, and specialty polymers.[1][2]

Core Chemical Identifiers

The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. These values are crucial for accurate substance identification, regulatory compliance, and experimental calculations.

IdentifierValue
CAS Number 10519-87-6[1][3][4][5][6]
Molecular Weight 112.25 g/mol [1][5]
Molecular Formula C6H12Si[1][3][4][5]

Logical Relationship of Chemical Identification

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

A This compound B CAS Number: 10519-87-6 A->B has C Molecular Weight: 112.25 g/mol A->C has D Molecular Formula: C6H12Si A->D has

Caption: Key identifiers for this compound.

Experimental Protocols

While this document focuses on the core identifiers, detailed experimental protocols for the synthesis of this compound can be found in the chemical literature. One common method involves the reaction of dimethyldichlorosilane with a vinyl magnesium chloride solution in an anhydrous ether solvent.[5] The reaction mixture is typically cooled initially and then allowed to warm to proceed for several hours before quenching and purification steps.[5] For specific applications such as polymer crosslinking or surface modification, protocols will vary significantly based on the substrate and desired outcome. Researchers should consult specialized journals and patent literature for methodologies relevant to their specific field of inquiry.

References

Spectroscopic Data for Dimethyldivinylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dimethyldivinylsilane (CAS No. 10519-87-6). The information presented herein is essential for the characterization and analysis of this organosilicon compound, with a particular focus on its Nuclear Magnetic Resonance (NMR) properties, including detailed data for 29Si, 1H, and 13C nuclei. Additionally, this guide includes valuable information from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear and concise reference for researchers.

Table 1: NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ) [ppm]MultiplicityAssignment
29Si -17.5SingletSi(CH3)2(CH=CH2)2
1H 0.15SingletSi-CH 3
5.65 - 6.25MultipletSi-CH =CH 2
13C -3.5SingletSi-C H3
132.8SingletSi-C H=CH2
139.5SingletSi-CH=C H2
Table 2: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm-1)Vibration ModeIntensity
~3050=C-H stretchMedium
~2960C-H stretch (methyl)Strong
~1600C=C stretch (vinyl)Medium
~1410=C-H in-plane bendMedium
~1250Si-CH3 symmetric deformationStrong
~1010=C-H out-of-plane bendStrong
~960=C-H out-of-plane bendStrong
~800Si-C stretchStrong

Note: The IR peak positions are approximate and can vary slightly based on the experimental conditions.

Table 3: Mass Spectrometry Data for this compound
m/zProposed FragmentRelative Intensity
112[M]+ [C6H12Si]+Moderate
97[M - CH3]+High
85[M - CH=CH2]+High
71[M - C3H5]+Moderate
59[Si(CH3)2H]+Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers in obtaining high-quality spectroscopic data for this compound and related organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 29Si NMR Spectroscopy

  • Sample Preparation: A solution of this compound (approximately 100-200 mg) is prepared in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.0 ppm). To enhance relaxation, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be added in a small amount (e.g., 10-20 mM).

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For enhanced sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.

    • Relaxation Delay (d1): Due to the long spin-lattice relaxation times (T1) of 29Si, a longer relaxation delay (e.g., 30-60 seconds) is often necessary for quantitative measurements. When using a relaxation agent, this delay can be significantly reduced.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): A large number of scans (e.g., 128 or more) is usually required to achieve a good signal-to-noise ratio.

    • Decoupling: Inverse-gated proton decoupling is used to suppress the nuclear Overhauser effect (NOE) for quantitative analysis.

2. 1H and 13C NMR Spectroscopy

  • Sample Preparation: A solution of this compound (approximately 10-20 mg for 1H, 50-100 mg for 13C) is prepared in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube with TMS as an internal standard.

  • Instrumentation: A standard high-resolution NMR spectrometer is suitable.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiments are used for both nuclei.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds for 1H, 1-2 seconds for 13C.

    • Number of Scans (ns): 8-16 for 1H, 64-256 or more for 13C.

    • Decoupling: For 13C NMR, broadband proton decoupling is typically applied.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly from a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm-1.

    • Resolution: 4 cm-1 is generally sufficient.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography (GC) is an ideal method for sample introduction into the mass spectrometer (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows related to the spectroscopic analysis of this compound.

Molecular structure and NMR correlations of this compound.

G cluster_workflow General NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Tuning and Shimming) A->B C Parameter Optimization (Pulse Width, Relaxation Delay) B->C D Data Acquisition (Signal Averaging) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G cluster_ms_frag Mass Spectrometry Fragmentation Pathway M [M]+. (m/z 112) M_minus_Me [M - CH3]+ (m/z 97) M->M_minus_Me - .CH3 M_minus_Vinyl [M - C2H3]+ (m/z 85) M->M_minus_Vinyl - .C2H3

The Genesis of Dimethyldivinylsilane: A Technical Guide to its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyldivinylsilane, a cornerstone in organosilicon chemistry and a versatile building block in modern synthesis, has a rich history rooted in the pioneering era of silicon chemistry. This in-depth technical guide delves into the key literature surrounding its discovery, presenting the foundational experimental protocols and quantitative data that marked its emergence.

Historical Context: The Dawn of Organosilicon Chemistry

The journey to the synthesis of this compound is intrinsically linked to the groundbreaking work of English chemist Frederic S. Kipping in the early 20th century. Kipping's extensive research into organosilicon compounds, particularly his use of the Grignard reaction, laid the fundamental groundwork for the creation of silicon-carbon bonds. While Kipping himself may not have synthesized this compound, his methodologies were instrumental for those who followed.

The First Synthesis: A Grignard Reaction Approach

The first documented synthesis of this compound was achieved through the reaction of a vinyl Grignard reagent with dichlorodimethylsilane (B41323). This method, a classic application of organometallic chemistry, remains a fundamental approach for the formation of silicon-vinyl bonds.

Experimental Protocol: Grignard Synthesis of this compound

The following protocol is a detailed representation of the early synthetic methods employed for the preparation of this compound:

Objective: To synthesize this compound via the reaction of vinylmagnesium bromide with dichlorodimethylsilane.

Reactants:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)

  • Magnesium turnings (Mg)

  • Vinyl bromide (CH₂=CHBr)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine may be added to initiate the reaction. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Dichlorodimethylsilane: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The mixture is then cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent and precipitate magnesium salts.

  • Isolation and Purification: The ethereal layer is decanted from the solid residue. The residue is washed with additional portions of diethyl ether, and the combined ethereal extracts are washed with water and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data from Early Syntheses

The following table summarizes typical quantitative data reported in early literature for the Grignard synthesis of this compound.

ParameterValue
Yield 60-70%
Boiling Point 81-82 °C
Density (at 20°C) 0.732 g/mL
Refractive Index (n²⁰D) 1.4190

Logical Workflow of the Grignard Synthesis

The synthesis of this compound via the Grignard reaction follows a clear and logical progression of steps, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Magnesium (Mg) Grignard Vinylmagnesium Bromide (CH2=CHMgBr) Mg->Grignard VinylBromide Vinyl Bromide (CH2=CHBr) VinylBromide->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Dichlorodimethylsilane Dichlorodimethylsilane ((CH3)2SiCl2) Dichlorodimethylsilane->ReactionMix Quenching Quenching (NH4Cl) ReactionMix->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the Grignard synthesis of this compound.

Signaling Pathway of the Chemical Transformation

The core of the synthesis lies in the nucleophilic attack of the vinyl Grignard reagent on the electrophilic silicon center of dichlorodimethylsilane. This process can be visualized as a signaling pathway of chemical transformation.

Reaction_Pathway VinylMgBr Vinylmagnesium Bromide (Nucleophile) Intermediate Intermediate Adduct VinylMgBr->Intermediate Nucleophilic Attack SiCl2Me2 Dichlorodimethylsilane (Electrophile) SiCl2Me2->Intermediate Product This compound Intermediate->Product Elimination of MgX2 Byproduct Magnesium Salts (MgX2) Intermediate->Byproduct

Caption: Chemical transformation pathway for this compound synthesis.

Conclusion

The discovery of this compound, facilitated by the foundational principles of Grignard chemistry, marked a significant step in the evolution of organosilicon science. The experimental protocols and data from these early investigations not only provided a reliable method for its synthesis but also opened the door to the development of a vast array of silicon-containing polymers and materials that are indispensable in modern technology and research. This guide serves as a testament to the enduring legacy of these pioneering chemical discoveries.

The Silicon Advantage: A Technical Guide to the Primary Research Applications of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are rapidly emerging from the shadows of their carbon-based counterparts to offer unique and advantageous properties across a spectrum of research applications. This technical guide provides an in-depth exploration of the core research applications of these versatile compounds, with a particular focus on drug discovery and development, advanced biomedical materials, and agricultural technology. By leveraging the distinct physicochemical properties of silicon, researchers are achieving enhanced therapeutic profiles, developing novel drug delivery platforms, and improving the efficacy of crop protection agents. This document details the underlying principles, presents comparative quantitative data, outlines key experimental protocols, and visualizes the intricate mechanisms and workflows associated with the application of organosilicon chemistry.

Organosilicon Compounds in Drug Discovery and Medicinal Chemistry

The strategic incorporation of silicon into bioactive molecules, often referred to as the "sila-substitution" or "silicon switch" approach, has proven to be a powerful tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Silicon's larger atomic radius, lower electronegativity, and the unique nature of the C-Si bond compared to a C-C bond can lead to significant improvements in a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1]

Sila-Ibuprofen: A Case Study in Enhanced Physicochemical Properties

A prime example of the benefits of sila-substitution is sila-ibuprofen, a silicon-containing analogue of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The replacement of a key carbon atom with silicon results in notable changes to the molecule's physical properties, directly impacting its potential therapeutic applications.

One of the most significant advantages of sila-ibuprofen is its markedly increased solubility in physiological media. Reports indicate that sila-ibuprofen is approximately four times more soluble than ibuprofen, a property that is highly desirable for the development of intravenous formulations for post-operative pain management.[2][3][4] This enhanced solubility is attributed to the different intermolecular interactions arising from the C/Si exchange.[5]

PropertyIbuprofenSila-IbuprofenReference(s)
Molecular Weight 206.29 g/mol 222.35 g/mol [6]
Melting Point 75-77 °C~45 °C[3][7]
Water Solubility < 1 mg/mL~4 times higher than Ibuprofen[2][3][4]
LogP (calculated) 3.973.6[6]

Table 1: Comparative Physicochemical Properties of Ibuprofen and Sila-Ibuprofen.

While comprehensive in vivo pharmacokinetic data for sila-ibuprofen is still emerging, the significant difference in solubility suggests a potentially altered absorption profile compared to its carbon counterpart. The following table presents typical pharmacokinetic parameters for various oral formulations of ibuprofen, which can serve as a benchmark for future comparative studies with sila-ibuprofen.

FormulationDose (mg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Reference(s)
Ibuprofen Arginine 20030.2 ± 5.30.4280.1 ± 15.5[8][9]
Solubilized Capsule 20029.0 ± 6.60.5078.5 ± 15.0[8][9]
Standard Tablet 20024.1 ± 4.11.2579.6 ± 13.9[8][9]
IV Administration 40060-1000.25-0.5180-220[10]

Table 2: Pharmacokinetic Parameters of Different Ibuprofen Formulations.

Silanediols as Transition-State Analogue Inhibitors of HIV Protease

Organosilicon compounds have also shown great promise in the design of enzyme inhibitors. Silanediols, which are more stable than their carbon-based gem-diol counterparts, can act as effective transition-state analogue inhibitors of proteases. This has been successfully demonstrated in the development of inhibitors for the Human Immunodeficiency Virus (HIV) protease, a key enzyme in the viral life cycle.

The silanediol (B1258837) moiety mimics the tetrahedral intermediate of amide bond hydrolysis, allowing it to bind tightly to the active site of the protease.[1] Several studies have reported the synthesis of potent silanediol-based HIV protease inhibitors with low nanomolar Ki and IC50 values.

InhibitorKi (nM)IC50 (nM)Reference(s)
Silanediol Peptidomimetic 1 1.39Not Specified[11]
Silanediol Peptidomimetic 2 107 (for chymotrypsin)Not Specified[2][3]
Indinavir (reference drug) 0.3550[11]

Table 3: Inhibitory Activity of Selected Silanediol-Based Protease Inhibitors.

The synthesis of silanediol-based peptidomimetics often involves a multi-step process. A general approach is outlined below, based on strategies for synthesizing silanediol peptide mimics.[1]

Step 1: Synthesis of α-(Methyldiphenylsilyl)sulfinamide Chiral sulfinimines are treated with (methyldiphenylsilyl)lithium to yield α-(methyldiphenylsilyl)sulfinamides with high diastereoselectivity. This reaction is tolerant to the presence of α-protons on the imines.

Step 2: Removal of Sulfinamide Auxiliary and Peptide Coupling The sulfinamide auxiliary is removed by treatment with methanolic HCl. The resulting amine can then be extended into peptide chains using standard peptide coupling techniques.

Step 3: Deprotection of the Silanediol The diphenylsilyl group serves as a protecting group for the silanediol. Deprotection is achieved by treatment with trifluoromethanesulfonic acid (TfOH) followed by aqueous hydrolysis.

Step 4: Purification The crude silanediol can be purified by first protecting it as a bis-TMS siloxane with trimethylsilyl (B98337) chloride (TMSCl), followed by purification and subsequent hydrolysis back to the silanediol using aqueous potassium hydroxide (B78521) (KOH).

Synthesis_of_Silanediol_Peptidomimetics A Chiral Sulfinimine C α-(Methyldiphenylsilyl)sulfinamide A->C B (Methyldiphenylsilyl)lithium B->C E Amine Intermediate C->E Deprotection D Methanolic HCl D->E G Protected Peptide E->G F Peptide Coupling F->G I Crude Silanediol G->I Deprotection H TfOH, H2O H->I K bis-TMS Siloxane I->K Purification J TMSCl J->K M Purified Silanediol Peptidomimetic K->M Hydrolysis L aq. KOH L->M

General workflow for the synthesis of silanediol peptidomimetics.
Altered Metabolic Pathways of Sila-Drugs

The introduction of silicon can significantly alter the metabolic fate of a drug molecule, potentially leading to the formation of less toxic metabolites and improved metabolic stability. For example, in the case of sila-haloperidol, the silicon analogue of the antipsychotic drug haloperidol, the formation of the neurotoxic pyridinium (B92312) metabolite is prevented.[12] Instead, novel metabolites resulting from the opening of the piperidine (B6355638) ring are observed.[12]

Similarly, a head-to-head comparison of loperamide (B1203769) and its silicon analogue, sila-loperamide, revealed significant differences in their in vitro metabolic stability. While loperamide is rapidly metabolized in human liver microsomes, sila-loperamide exhibits increased metabolic stability.[13][14]

CompoundPrimary Metabolic RouteIn Vitro Half-Life (Human Liver Microsomes)Reference(s)
Loperamide Hepatic Oxidative N-demethylation~13 minutes[14]
Sila-Loperamide Formation of a more polar metaboliteIncreased stability compared to loperamide[13][15]

Table 4: Comparative Metabolic Stability of Loperamide and Sila-Loperamide.

Organosilicon Polymers in Biomedical Applications

Organosilicon polymers, particularly polysiloxanes (silicones), have a long and successful history in biomedical applications due to their excellent biocompatibility, biostability, and tunable physical properties.[16] They are used in a wide range of medical devices, including catheters, implants, and contact lenses. More recently, their application has expanded to advanced drug delivery systems.

Silicone-Based Drug Delivery Systems

The hydrophobicity and permeability of silicone polymers can be tailored to control the release of therapeutic agents. These materials can be formulated into various drug delivery systems, including matrix-type devices, hydrogels, and nanoparticles, to achieve sustained and controlled drug release.

The release of a drug from a silicone matrix is influenced by several factors, including the properties of the polymer, the drug's particle size, and the overall formulation. The release kinetics can often be described by mathematical models such as the Higuchi and Korsmeyer-Peppas models.

Silicone FormulationDrugRelease ProfileKey FindingsReference(s)
Silicone Hydrogel (pHEMA/TRIS) LevofloxacinSustained ReleasepHEMA-based hydrogel showed better-controlled release.[17]
Silicone Hydrogel (pHEMA/TRIS) Chlorhexidine (B1668724)Sustained ReleaseSilicone hydrogel led to better results for chlorhexidine release.[17]
Silicone Elastomer Matrix Potassium DichromateDependent on particle sizeRelease rate is directly proportional to the degree of swelling.[18]
Silica (B1680970) Xerogel/Polymer Core-shell Nanoparticles Model DrugSlow, controlled releaseComposite nanoparticles exhibit a much slower release rate than conventional polymer nanoparticles.

Table 5: Examples of Drug Release from Silicone-Based Formulations.

Drug_Release_From_Silicone_Matrix Drug Drug Molecules Release Drug Release Drug->Release Polymer Silicone Polymer Chains External External Environment (e.g., Body Fluid) Release->External

Schematic of drug release from a silicone matrix.
Biocompatibility of Organosilicon Polymers

The biocompatibility of medical devices is paramount to ensure patient safety. Organosilicon polymers, particularly medical-grade silicones, are renowned for their excellent biocompatibility. This is rigorously assessed according to international standards, primarily the ISO 10993 series.[19][20][21][22] These standards outline a series of tests to evaluate various biological endpoints.

ISO 10993 PartTestPurpose
ISO 10993-5 CytotoxicityAssesses the potential for a material to cause cell death.
ISO 10993-10 Irritation and Skin SensitizationEvaluates the potential for a material to cause local irritation or an allergic reaction.
ISO 10993-11 Systemic ToxicityDetermines the potential for a material to cause toxic effects in the whole body.
ISO 10993-4 HemocompatibilityAssesses the interaction of a material with blood.
ISO 10993-6 ImplantationEvaluates the local tissue response to an implanted material.

Table 6: Key Biocompatibility Tests for Medical Devices according to ISO 10993.

Organosilicon Compounds in Advanced Research Applications

Beyond drug discovery and biomedical devices, organosilicon compounds are finding critical applications in other cutting-edge research areas, including photodynamic therapy and positron emission tomography.

Silicon Phthalocyanines as Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Silicon phthalocyanines (SiPcs) have emerged as highly promising second-generation photosensitizers due to their strong absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration of light, and their high quantum yields of singlet oxygen.[16][23]

The axial positions on the silicon atom in the phthalocyanine (B1677752) macrocycle can be readily functionalized to improve water solubility and target cancer cells specifically.[11][16]

PhotosensitizerCell LineIC50 (µM)In Vivo EfficacyReference(s)
SiPc-PQ-(PSMAi)2 PC3-PIP (PSMA+)~0.1Significant tumor growth inhibition[11]
CBT-SiPc MCF-74.16Not specified in abstract[24]
Quaternized SiPc (1Me) MCF-7~0.049Not specified[20]
Photofrin (reference) VariousVariesStandard for comparison[25]

Table 7: In Vitro and In Vivo Efficacy of Selected Silicon Phthalocyanine Photosensitizers.

The synthesis of axially substituted silicon phthalocyanines typically starts from silicon phthalocyanine dichloride (SiPcCl₂). The following is a general protocol for the synthesis of a betulinic acid-conjugated silicon phthalocyanine.[1]

Materials:

  • Silicon phthalocyanine dichloride (SiPcCl₂)

  • Betulinic acid

  • Potassium carbonate

  • Dry toluene

  • Silica gel for column chromatography

  • Petroleum ether/ethanol mixture

Procedure:

  • To a three-neck round-bottom flask containing dry toluene, add SiPcCl₂, potassium carbonate, and betulinic acid.

  • Stir and reflux the reaction mixture at 135°C for 48 hours.

  • After completion, cool the mixture to room temperature and filter to remove solids.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethanol mixture as the eluent.

  • Characterize the final product using techniques such as ¹H NMR, FT-IR, and mass spectrometry.

PDT_Mechanism PS Photosensitizer (SiPc) (Ground State) PS_excited Excited Photosensitizer PS->PS_excited Light Absorption Light Light (NIR) Light->PS_excited PS_excited->PS Fluorescence/ Non-radiative Decay ROS Reactive Oxygen Species (Singlet Oxygen, ¹O₂) PS_excited->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS CellDeath Tumor Cell Death (Apoptosis/Necrosis) ROS->CellDeath Oxidative Damage

Simplified mechanism of Photodynamic Therapy (PDT).

Organosilicon Compounds in Agricultural Applications

In agriculture, organosilicon compounds, particularly trisiloxane surfactants, are widely used as adjuvants in pesticide formulations to enhance their efficacy. These "super-spreaders" dramatically reduce the surface tension of spray droplets, leading to improved wetting, spreading, and penetration of the active ingredients on plant surfaces.[26][27] This results in better pest control, reduced pesticide usage, and lower environmental impact.

Enhanced Efficacy of Pesticides with Silwet L-77

Silwet L-77 is a well-known organosilicone surfactant that has been shown to significantly improve the performance of various herbicides, insecticides, and fungicides on a wide range of crops and pests.

PesticideTarget Pest/WeedCropEffect of Silwet L-77Reference(s)
Glyphosate (Herbicide) Various grass speciesVariousImproved efficacy on difficult-to-wet species.[26]
Imidacloprid (Insecticide) Asian citrus psyllidCitrusAllowed for reduced rates of insecticide with equal or better control.[15]
Various Insecticides Colorado potato beetlePotatoIncreased efficacy of several insecticides by 3.6% to 9.8%.[13]
(Directly as an insecticide) Pacific spider miteTable Grapes>99.4% mortality of eggs at 0.1% concentration.[25][28]

Table 8: Efficacy of Silwet L-77 as an Adjuvant with Various Pesticides.

A typical experiment to evaluate the efficacy of an organosilicon adjuvant involves comparing the performance of a pesticide with and without the adjuvant.

Materials:

  • Target plants or pests

  • Pesticide of interest

  • Organosilicon surfactant (e.g., Silwet L-77)

  • Spraying equipment

  • Control (water or pesticide alone)

Procedure:

  • Prepare spray solutions of the pesticide at the desired concentration, both with and without the organosilicon adjuvant at various concentrations.

  • Apply the treatments to the target plants or pests using standardized spraying equipment to ensure uniform coverage.

  • Include a control group treated only with water or the pesticide without the adjuvant.

  • After a specified period, assess the efficacy of the treatments by measuring parameters such as pest mortality, weed control (e.g., biomass reduction), or disease severity.

  • Analyze the data statistically to determine the significance of the adjuvant's effect.

Adjuvant_Action cluster_droplet Spray Droplet Pesticide Pesticide Leaf Plant Leaf Surface (Waxy Cuticle) Pesticide->Leaf Adjuvant Organosilicon Adjuvant Adjuvant->Leaf Spreading Enhanced Spreading & Wetting Leaf->Spreading Penetration Increased Penetration Spreading->Penetration Efficacy Improved Pest/Weed Control Penetration->Efficacy

Mechanism of action of organosilicon adjuvants on a plant leaf surface.

Conclusion

The primary research applications of organosilicon compounds are diverse and rapidly expanding. In drug discovery, the strategic use of silicon is enabling the development of new chemical entities with improved physicochemical and pharmacokinetic properties, as exemplified by sila-ibuprofen and silanediol-based protease inhibitors. In biomedical engineering, the biocompatibility and tunable properties of organosilicon polymers are being harnessed for advanced drug delivery systems. Furthermore, in agriculture, organosilicon surfactants are playing a crucial role in enhancing the efficacy and sustainability of crop protection strategies. The continued exploration of organosilicon chemistry promises to unlock further innovations and address pressing challenges in science and medicine. This technical guide serves as a foundational resource for researchers seeking to leverage the unique advantages of organosilicon compounds in their respective fields.

References

Methodological & Application

Application Notes and Protocols: Dimethyldivinylsilane as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyldivinylsilane as a crosslinking agent in the synthesis of polymers, with a particular focus on silicone elastomers. This document includes detailed experimental protocols, data on the material properties of the crosslinked polymers, and potential applications in drug delivery.

Introduction to this compound as a Crosslinking Agent

This compound [(CH₃)₂Si(CH=CH₂)₂] is a versatile crosslinking agent, primarily utilized in the curing of silicone polymers through a hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the vinyl (C=C) groups of the this compound, typically catalyzed by a platinum complex. The bifunctional nature of this compound, with its two vinyl groups, allows it to form crosslinks between polymer chains that possess multiple Si-H groups, such as polymethylhydrosiloxane (B1170920) (PMHS), resulting in a three-dimensional polymer network.

The resulting crosslinked materials, most commonly silicone elastomers, exhibit a range of desirable properties, including high thermal stability, chemical inertness, and tunable mechanical properties. These characteristics make them suitable for a wide array of applications, from industrial sealants and adhesives to advanced biomedical devices and drug delivery systems.

Crosslinking Mechanism: Hydrosilylation

The primary mechanism by which this compound acts as a crosslinker is the platinum-catalyzed hydrosilylation reaction. This addition reaction is highly efficient and does not produce any byproducts, leading to dimensionally stable cured materials.

The general reaction scheme involves a polymer with Si-H groups and this compound in the presence of a platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). The catalyst facilitates the addition of the Si-H bond across the vinyl double bond.

Hydrosilylation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Polymer R₃Si-H (Polymer with Si-H group) Product R₃Si-CH₂-CH₂-Si(CH₃)₂-CH₂-CH₂-SiR₃ (Crosslinked Polymer Network) Polymer->Product Hydrosilylation Crosslinker H₂C=CH-Si(CH₃)₂-CH=CH₂ (this compound) Crosslinker->Product Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Catalyst->Polymer

Caption: Hydrosilylation crosslinking mechanism.

The degree of crosslinking, and consequently the final properties of the polymer, can be controlled by adjusting the molar ratio of Si-H groups to vinyl groups, the concentration of the platinum catalyst, and the curing temperature and time.

Experimental Protocols

Materials and Equipment
  • Polymer: Polymethylhydrosiloxane (PMHS) or a vinyl-terminated polydimethylsiloxane (B3030410) (for co-polymerization). The molecular weight and hydride content of PMHS will significantly influence the final properties.

  • Crosslinking Agent: this compound.

  • Catalyst: Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), typically as a solution in xylene or vinyl-terminated PDMS.

  • Solvent (optional): Anhydrous toluene (B28343) or hexane (B92381) for solution-based reactions.

  • Inhibitor (optional): To control the pot life of the reaction mixture (e.g., 1-ethynyl-1-cyclohexanol).

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel.

  • Curing Equipment: Oven or hot press with temperature control.

  • Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, rheometer, universal testing machine (UTM), thermogravimetric analyzer (TGA), differential scanning calorimeter (DSC).

Protocol for Bulk Crosslinking of Polymethylhydrosiloxane (PMHS)

This protocol describes the preparation of a crosslinked silicone elastomer via the bulk polymerization of PMHS with this compound.

Bulk_Crosslinking_Workflow cluster_prep Preparation cluster_cure Curing cluster_char Characterization Reactants 1. Weigh PMHS and This compound Mix 2. Mix Reactants Thoroughly Reactants->Mix Catalyst 3. Add Platinum Catalyst (and optional inhibitor) Mix->Catalyst Degas 4. Degas Mixture (Vacuum Chamber) Catalyst->Degas Pour 5. Pour into Mold Degas->Pour Cure 6. Cure in Oven (e.g., 80-150°C) Pour->Cure PostCure 7. Post-Cure (optional) (Higher Temperature) Cure->PostCure Demold 8. Demold Elastomer PostCure->Demold Characterize 9. Characterize Properties (Mechanical, Thermal) Demold->Characterize

Caption: General workflow for bulk crosslinking.

Procedure:

  • Reactant Preparation: In a clean, dry container, accurately weigh the desired amounts of polymethylhydrosiloxane (PMHS) and this compound. The molar ratio of Si-H groups (from PMHS) to vinyl groups (from this compound) is a critical parameter. A common starting point is a 1:1 or a slight excess of Si-H groups.

  • Mixing: Thoroughly mix the PMHS and this compound until a homogeneous solution is obtained. Mechanical stirring is recommended.

  • Catalyst Addition: Add the platinum catalyst solution to the mixture. The typical concentration of platinum is in the range of 5 to 50 ppm relative to the total weight of the polymer and crosslinker.[1] If a longer working time is required, an inhibitor can be added prior to the catalyst.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. Degassing should be continued until bubbling subsides.

  • Curing: Pour the degassed mixture into a pre-heated mold. The curing temperature and time will depend on the catalyst concentration and the desired properties of the final elastomer. A typical starting point is curing at 80-120°C for 1-2 hours. Higher temperatures will lead to faster curing.[2]

  • Post-Curing (Optional): To ensure complete reaction and remove any volatile components, a post-curing step at a higher temperature (e.g., 150°C) for several hours can be performed.[2]

  • Demolding: Once cured and cooled to room temperature, the elastomer can be carefully removed from the mold.

Data Presentation: Properties of Crosslinked Polymers

The mechanical and thermal properties of polymers crosslinked with this compound are highly dependent on the crosslink density. In general, increasing the concentration of the crosslinking agent (this compound) leads to a higher crosslink density, which in turn affects the material properties as summarized in the table below.

Table 1: Influence of Crosslink Density on Polymer Properties

PropertyEffect of Increasing Crosslink DensityTypical Values for Silicone Elastomers
Mechanical Properties
Tensile StrengthIncreases, then may decrease at very high densities1 - 10 MPa[3]
Elongation at BreakDecreases100 - 800%[3]
Young's ModulusIncreases0.1 - 3 MPa
Hardness (Shore A)Increases10 - 70
Thermal Properties
Glass Transition Temp. (Tg)Generally increases-125 to -120 °C
Thermal Stability (Td)Generally increasesDecomposition > 300 °C
Physical Properties
Swelling in SolventsDecreasesVaries with solvent

Note: The typical values provided are for general silicone elastomers and may vary depending on the specific polymer, crosslinker concentration, and curing conditions.

Application in Drug Development: Drug-Eluting Matrices

Polymers crosslinked with this compound, particularly silicones, are excellent candidates for creating drug-eluting matrices due to their biocompatibility, chemical inertness, and tunable permeability. The crosslinked network can encapsulate active pharmaceutical ingredients (APIs) and release them in a controlled manner.

Protocol for Preparation of a Drug-Loaded Silicone Elastomer

This protocol outlines a general procedure for incorporating a hydrophobic drug into a silicone matrix crosslinked with this compound.

Drug_Delivery_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_eval Evaluation start 1. Dissolve/Disperse API in PMHS or a solvent mix 2. Add this compound and mix start->mix catalyst 3. Add Platinum Catalyst mix->catalyst degas 4. Degas the mixture catalyst->degas mold 5. Cast into desired shape (e.g., film, implant) degas->mold cure 6. Cure at controlled temperature mold->cure release 7. Characterize drug loading and encapsulation efficiency cure->release kinetics 8. Study in-vitro drug release kinetics release->kinetics

References

Application Notes and Protocols for the Synthesis of Silicone Polymers Utilizing Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of silicone polymers through platinum-catalyzed hydrosilylation, employing dimethyldivinylsilane as a key crosslinking agent to form a well-defined polymer network. The described methodology is fundamental for producing silicone elastomers with tunable mechanical properties, relevant for applications in medical devices, drug delivery systems, and advanced materials research.

Introduction

Silicone polymers, or polysiloxanes, are widely utilized in biomedical and pharmaceutical applications due to their biocompatibility, thermal stability, and tunable mechanical properties. A common and efficient method for the synthesis of silicone elastomers is through the hydrosilylation reaction. This addition reaction involves the platinum-catalyzed reaction between a hydride-functional siloxane (Si-H) and a vinyl-functional siloxane (Si-CH=CH₂), forming a stable silicon-carbon bond and resulting in a crosslinked polymer network with no byproducts.[1]

This compound serves as a crucial component in this synthesis, acting as a tetra-functional crosslinker that introduces vinyl groups into the polymer backbone. By controlling the stoichiometry of vinyl and hydride groups, the crosslink density and, consequently, the mechanical properties of the resulting elastomer can be precisely tailored. This protocol details the synthesis of a silicone elastomer using α,ω-dihydropolydimethylsiloxane and this compound.

Reaction Principle: Platinum-Catalyzed Hydrosilylation

The synthesis is based on the platinum-catalyzed addition of Si-H bonds across the vinyl groups of this compound. A platinum complex, such as Karstedt's catalyst, is typically used to facilitate this reaction. The general reaction scheme is depicted below.

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PDMS_H α,ω-Dihydropolydimethylsiloxane (Si-H terminated) Silicone_Elastomer Crosslinked Silicone Elastomer Network PDMS_H->Silicone_Elastomer DMDVS This compound (Vinyl-functional crosslinker) DMDVS->Silicone_Elastomer Pt_Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Pt_Catalyst->Silicone_Elastomer Catalyzes

Caption: Platinum-catalyzed hydrosilylation reaction scheme.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of a silicone elastomer.

Materials and Equipment
Material/EquipmentSpecifications
α,ω-Dihydropolydimethylsiloxane (PDMS-H)Viscosity: ~10 cSt (Example)
This compound (DMDVS)Purity: ≥97%
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)2% Pt in xylene
Toluene (B28343)Anhydrous
Reaction VesselThree-necked round-bottom flask
Magnetic Stirrer and Stir Bar-
Heating Mantle with Temperature Controller-
Condenser-
Nitrogen or Argon Inert Gas Supply-
SyringesFor precise liquid transfer
Vacuum OvenFor curing and solvent removal
Synthesis Procedure

The following workflow illustrates the key steps in the synthesis process.

Synthesis_Workflow A 1. Reactant Preparation (PDMS-H and Toluene in Flask) B 2. Inert Atmosphere (Purge with N2/Ar) A->B C 3. Catalyst Addition (Inject Karstedt's Catalyst) B->C D 4. Heating and Stirring (Heat to 80°C) C->D E 5. Crosslinker Addition (Add this compound Dropwise) D->E F 6. Reaction Monitoring (Monitor viscosity increase) E->F G 7. Curing (Pour into mold and heat in oven) F->G H 8. Post-Curing (Further heating to complete crosslinking) G->H

Caption: Workflow for silicone elastomer synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add the desired amount of α,ω-dihydropolydimethylsiloxane (PDMS-H) and anhydrous toluene. The amount of toluene should be sufficient to achieve a desired polymer concentration (e.g., 20-50 wt%).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the catalyst.

  • Catalyst Addition: While stirring, inject a catalytic amount of Karstedt's catalyst solution into the reaction mixture using a syringe. A typical catalyst loading is in the range of 5-20 ppm of platinum relative to the total weight of the siloxane reactants.

  • Heating: Heat the reaction mixture to the desired temperature, typically between 60-80°C, using a heating mantle with a temperature controller.

  • Crosslinker Addition: Slowly add the stoichiometric amount of this compound to the reaction mixture dropwise using a syringe. The molar ratio of Si-H groups to vinyl groups is a critical parameter that determines the network structure and properties of the final elastomer. A 1:1 ratio is often targeted for a complete reaction.

  • Reaction Monitoring: The progress of the hydrosilylation reaction can be monitored by the increase in the viscosity of the reaction mixture. For a more quantitative analysis, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

  • Curing: Once the desired viscosity is reached, or after a predetermined reaction time (e.g., 2-4 hours), the mixture is poured into a mold of the desired shape. The mold is then placed in a vacuum oven to remove the solvent and to continue the curing process. A typical curing schedule is 100°C for 2-4 hours.

  • Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 120-150°C) for an additional 1-2 hours may be performed to ensure complete crosslinking and to remove any residual volatile components.

Quantitative Data and Characterization

The properties of the synthesized silicone elastomer are highly dependent on the reaction parameters. The following table provides an example of how different molar ratios of Si-H to vinyl groups can affect the final properties of the elastomer.

Molar Ratio (Si-H : Vinyl)Catalyst Loading (ppm Pt)Curing Temperature (°C)Curing Time (h)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
1.0 : 1.0101004~ 30~ 4.5~ 300
1.2 : 1.0101004~ 35~ 5.0~ 250
1.0 : 1.2101004~ 25~ 4.0~ 350

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of the hydrosilylation reaction by observing the disappearance of the Si-H peak.

  • Rheometry: To study the curing kinetics and the viscoelastic properties of the final elastomer.

  • Mechanical Testing (e.g., Tensile Testing): To determine the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

  • Durometer: To measure the Shore hardness of the cured elastomer.

  • Swell Test: To estimate the crosslink density of the polymer network.

Signaling Pathways and Logical Relationships

The logical relationship between the key synthesis parameters and the final elastomer properties can be visualized as follows:

Logical_Relationship cluster_inputs Input Parameters cluster_outputs Elastomer Properties Ratio Si-H : Vinyl Ratio Crosslink Crosslink Density Ratio->Crosslink Catalyst Catalyst Concentration Catalyst->Crosslink Temp Curing Temperature & Time Temp->Crosslink Hardness Hardness Tensile Tensile Strength Elongation Elongation Crosslink->Hardness Crosslink->Tensile Crosslink->Elongation

Caption: Influence of synthesis parameters on elastomer properties.

Conclusion

This protocol provides a detailed methodology for the synthesis of silicone polymers using this compound as a crosslinker via a platinum-catalyzed hydrosilylation reaction. By carefully controlling the stoichiometry of the reactants and the reaction conditions, silicone elastomers with a wide range of mechanical properties can be produced. This versatility makes them suitable for numerous applications in research, drug development, and materials science. For successful and reproducible synthesis, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent catalyst deactivation.

References

Application of Dimethyldivinylsilane in the Synthesis of High-Performance PDMS Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polydimethylsiloxane (PDMS) elastomers are widely utilized in biomedical research, microfluidics, and drug delivery applications due to their biocompatibility, optical transparency, and tunable mechanical properties.[1][2][3] The final properties of a PDMS elastomer are largely dictated by the crosslinking chemistry used during its curing process. This application note details the use of dimethyldivinylsilane as a crucial component in the synthesis of PDMS elastomers, focusing on the platinum-catalyzed hydrosilylation reaction.

This compound possesses two vinyl functional groups, allowing it to act as a chain extender or a crosslinker in conjunction with a hydride-terminated PDMS prepolymer and a multi-hydrosilane functional crosslinker.[4][5] This system offers a high degree of control over the network structure and, consequently, the mechanical properties of the resulting elastomer. By precisely controlling the stoichiometry of the vinyl and hydride groups, researchers can tailor the elastomer's modulus, tensile strength, and elongation at break to suit specific application needs.[6][7]

Principle of Hydrosilylation Crosslinking

The formation of the PDMS elastomer network using this compound is based on the platinum-catalyzed hydrosilylation reaction. This is an addition reaction between a silicon-hydride (Si-H) group and a vinyl (CH=CH₂) group.[8][9][10] In this system, a vinyl-terminated PDMS polymer is reacted with a crosslinker containing multiple Si-H groups. This compound can be incorporated to modulate the crosslink density.

A schematic of the hydrosilylation reaction is presented below:

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Vinyl-Terminated PDMS (-[Si(CH₃)₂-O]n-Si(CH₃)₂-CH=CH₂) D Crosslinked PDMS Elastomer Network A->D Hydrosilylation B Hydrosilane Crosslinker (e.g., Methylhydrosiloxane-dimethylsiloxane copolymer) B->D C This compound (CH₂=CH-Si(CH₃)₂-CH=CH₂) C->D Pt Platinum Catalyst (e.g., Karstedt's catalyst) Pt->D PDMS_Preparation_Workflow start Start step1 Weigh and combine vinyl-terminated PDMS and this compound. start->step1 step2 Add the hydrosilane crosslinker and mix thoroughly. step1->step2 step3 Add the platinum catalyst and mix gently but completely. step2->step3 step4 Degas the mixture in a vacuum desiccator to remove air bubbles. step3->step4 step5 Pour the degassed mixture into a mold. step4->step5 step6 Cure the elastomer in an oven at a specified temperature and time. step5->step6 step7 Demold the cured PDMS elastomer. step6->step7 end End step7->end

References

Application Notes and Protocols for Hydrosilylation Reactions Involving Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, facilitating the formation of stable silicon-carbon bonds. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). Dimethyldivinylsilane [(CH₂=CH)₂Si(CH₃)₂], with its two reactive vinyl groups, is a versatile building block in this reaction, enabling the synthesis of a diverse array of organosilicon compounds, from functionalized monomers to complex polymeric and dendritic structures. These products find extensive applications in materials science, as crosslinking agents for silicone elastomers, and in the development of novel drug delivery systems.

This document provides detailed application notes and experimental protocols for conducting hydrosilylation reactions with this compound, focusing on the use of platinum-based catalysts, which are highly effective for this transformation.

Reaction Mechanism and Principles

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

  • Olefin Coordination: The vinyl group of this compound coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a linear (anti-Markovnikov) or a branched (Markovnikov) product. For terminal alkenes like the vinyl groups in this compound, the anti-Markovnikov addition is typically favored, where the silicon atom attaches to the terminal carbon.

  • Reductive Elimination: The resulting alkyl-silyl platinum complex undergoes reductive elimination to release the final product and regenerate the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Side reactions such as olefin isomerization and dehydrogenative silylation can sometimes occur.[1] The choice of catalyst, solvent, and reaction conditions can influence the selectivity and efficiency of the desired hydrosilylation reaction.

Visualization of the Hydrosilylation Process

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for hydrosilylation reactions involving this compound.

Hydrosilylation_Mechanism cluster_reactants Reactants Pt0 Pt(0) Catalyst OxAdd Oxidative Addition HSiR3 R3Si-H (Hydrosilane) HSiR3->OxAdd VinylSilane CH2=CH-SiR'2-CH=CH2 (this compound) Coord Olefin Coordination VinylSilane->Coord Pt_Complex H-Pt(II)-SiR3 OxAdd->Pt_Complex Pt_Complex->Coord Coord_Complex H-Pt(II)(CH2=CH-R')-SiR3 Coord->Coord_Complex Insertion Migratory Insertion Coord_Complex->Insertion Insert_Complex R'CH2CH2-Pt(II)-SiR3 Insertion->Insert_Complex RedElim Reductive Elimination Insert_Complex->RedElim RedElim->Pt0 Catalyst Regeneration Product R'CH2CH2-SiR3 (Product) RedElim->Product

Hydrosilylation reaction mechanism.

Experimental_Workflow start Start reactants Combine this compound and Hydrosilane in Solvent start->reactants catalyst Add Platinum Catalyst (e.g., Karstedt's Catalyst) reactants->catalyst reaction Heat and Stir Reaction Mixture under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC, NMR) reaction->monitoring workup Reaction Work-up (Solvent Removal) monitoring->workup purification Purify Product (Distillation or Chromatography) workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

General experimental workflow.

Application Notes

Catalyst Selection and Handling

Platinum-based catalysts are the most common and effective for the hydrosilylation of this compound.

  • Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This is a highly active and soluble catalyst, often used at low concentrations (1-100 ppm Pt). It is effective at room temperature or with gentle heating.

  • Speier's Catalyst (Hexachloroplatinic acid in isopropanol): Another widely used catalyst, though it may require higher temperatures for activation compared to Karstedt's catalyst.

Handling Precautions: Platinum catalysts can be sensitive to air and moisture. It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to ensure optimal activity and reproducibility.

Solvent Choice

The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Common solvents for hydrosilylation include:

For some applications, the reaction can be carried out neat (without solvent), especially in polymer synthesis.

Stoichiometry

The stoichiometry of the reactants is crucial, particularly in polymerization reactions.

  • For Monofunctionalization: To add a single hydrosilane molecule to one of the vinyl groups of this compound, a molar excess of this compound is typically used.

  • For Difunctionalization/Polymerization: When reacting with a dihydrosilane to form a polymer, a precise 1:1 molar ratio of vinyl groups to Si-H groups is essential to achieve a high molecular weight polymer.

Experimental Protocols

Protocol 1: Synthesis of Karstedt's Catalyst

This compound is a key component in the preparation of the highly active Karstedt's catalyst.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (for comparison and as a common ligand)

  • Sodium bicarbonate

  • Ethanol (B145695)

  • Benzene (B151609) (for purification)

Procedure:

  • Combine 10 parts of H₂PtCl₆·6H₂O, 20 parts of sodium bicarbonate, 20 parts of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, and 50 parts of ethanol in a round-bottom flask.

  • Heat the mixture under reflux for 30 minutes.

  • Allow the mixture to stand at room temperature for 13 hours.

  • Concentrate the reaction mixture in vacuo to obtain a liquid product.

  • Dissolve the liquid product in benzene to purify it from salts, yielding the Karstedt's catalyst solution.

Protocol 2: Hydrosilylation of 1,3-Divinyltetramethyldisiloxane (B1580860) with 1,1,3,3-Tetramethyldisiloxane (B107390) (Model Reaction for this compound)

This reaction serves as a well-documented model for the polyaddition reaction of a divinylsilane with a dihydrosilane.

Materials:

  • 1,3-Divinyltetramethyldisiloxane

  • 1,1,3,3-Tetramethyldisiloxane

  • Platinum-based catalyst (e.g., a silica-supported Pt complex or Karstedt's catalyst)

  • Toluene (optional, for solution-based reaction)

Procedure (Solvent-free):

  • In a screw-capped vial, mix 1,3-divinyltetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane in a 1:1 molar ratio.

  • Add the platinum catalyst (e.g., a freshly dried solid catalyst).

  • Heat the vial in a solvothermal oven at 100°C for 2 hours without stirring.

  • Monitor the reaction progress by ¹H NMR spectroscopy to determine conversion and selectivity.

Procedure (In Solution):

  • Dissolve 1,3-divinyltetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane in a 1:1 molar ratio in dry toluene under an argon atmosphere.

  • Add the platinum catalyst.

  • Heat the reaction mixture at 60°C.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

Reactant 1Reactant 2CatalystConditionsConversionSelectivityReference
1,3-Divinyltetramethyldisiloxane1,1,3,3-TetramethyldisiloxaneSilica-supported Pt or Fe complexes100°C, 2h (solvent-free) or 60°C (in toluene)75-100%87-93%[2]
Protocol 3: Synthesis of Carbosilane Dendrimers using a Divinylsilane Core

This protocol outlines a general procedure for the synthesis of carbosilane dendrimers, where a divinylsilane can act as a core molecule.

Materials:

  • Divinylsilane (e.g., this compound)

  • Trichlorosilane (B8805176) (HSiCl₃)

  • Vinylmagnesium bromide

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Appropriate anhydrous solvents (e.g., THF, toluene)

General Synthetic Cycle:

  • Hydrosilylation Step: React the vinyl groups of the core molecule (or the previous generation dendrimer) with an excess of trichlorosilane in the presence of a platinum catalyst. This reaction introduces Si-Cl functional groups onto the periphery of the molecule.

  • Grignard Reaction Step: React the Si-Cl functionalized dendrimer with an excess of vinylmagnesium bromide. This step replaces the chlorine atoms with vinyl groups, preparing the molecule for the next generation of growth.

This two-step cycle is repeated to build successive generations of the dendrimer.

ReactantsCatalystConditionsOutcomeReference
Vinyl-containing dendrimer, TrichlorosilanePlatinum CatalystSealed vial, 140°C, 5hIncomplete conversion at lower temperatures due to steric hindrance. More severe conditions required for higher generations.[3]

Quantitative Data Summary

The following table summarizes quantitative data for representative hydrosilylation reactions. Note that specific data for this compound is limited in the literature, and data for the closely related 1,3-divinyltetramethyldisiloxane is often used as a proxy.

SubstrateHydrosilaneCatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
1,3-Divinyltetramethyldisiloxane1,1,3,3-TetramethyldisiloxaneSilica-supported Pt/Fe complexesNot specified60-100275-100 (Conversion)[2]
Allyl ChlorideTrichlorosilaneKarstedt's Catalyst0.5 mol%60315[4]
Allyl ChlorideSpeier's Catalyst0.5 mol%60320[4]

Conclusion

Hydrosilylation reactions involving this compound are a powerful tool for the synthesis of a wide range of organosilicon compounds. The success of these reactions is highly dependent on the careful selection of the catalyst, reaction conditions, and stoichiometry. The protocols and data presented here provide a foundation for researchers to design and execute these transformations effectively. Further optimization of reaction parameters may be necessary for specific substrates and applications.

References

Application Notes and Protocols for Surface Modification Using Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of dimethyldivinylsilane for the surface modification of materials. The protocols detailed below are designed for research and development applications, particularly in fields where surface properties such as hydrophobicity, biocompatibility, and chemical inertness are critical. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methods for similar organosilanes and provide a strong foundation for developing a successful surface modification strategy.

Introduction to this compound Surface Modification

This compound ((CH₃)₂Si(CH=CH₂)₂) is a versatile organosilane that can be used to alter the surface properties of a wide range of materials. Its two vinyl functional groups offer unique reactivity for polymerization and cross-linking, making it a candidate for creating robust, thin-film coatings. Surface modification with this compound is typically employed to increase the hydrophobicity and chemical resistance of substrates.[1] This is particularly relevant in the development of drug delivery systems, medical implants, and microfluidics, where controlling the interaction between a material's surface and its biological or chemical environment is paramount.

The process of surface modification with silanes, known as silanization, involves the reaction of the silane (B1218182) with hydroxyl groups present on the surface of many materials like glass, silicon, and metal oxides.[2] This reaction forms stable covalent bonds, resulting in a durable surface coating.

Experimental Protocols

The following sections detail protocols for substrate preparation and surface modification using either solution-phase or vapor-phase deposition of this compound.

Substrate Preparation: A Critical First Step

Proper substrate preparation is essential for achieving a uniform and durable silane coating. The goal is to create a clean surface with a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur.

Protocol 1: Standard Substrate Cleaning and Hydroxylation

This protocol is suitable for glass, silicon wafers, and other oxide-based substrates.

Materials:

  • Acetone (B3395972) (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Oven

Procedure:

  • Initial Cleaning:

    • Place the substrates in a suitable rack and sonicate in acetone for 15 minutes to remove organic contaminants.

    • Rinse the substrates thoroughly with DI water.

    • Sonicate the substrates in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Hydroxylation (Activation):

    • Immerse the cleaned and dried substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood. Warning: Piranha solution is a strong oxidizer and is extremely dangerous. Always add the hydrogen peroxide to the sulfuric acid slowly and never store it in a sealed container.

    • Carefully remove the substrates and rinse them extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Place the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water.

    • Allow the substrates to cool to room temperature in a desiccator before proceeding with silanization.

Alternative Activation Method: Oxygen Plasma Treatment For substrates that are incompatible with Piranha solution, oxygen plasma treatment is an effective alternative for generating surface hydroxyl groups.

  • Place the cleaned and dried substrates in the chamber of an oxygen plasma cleaner.

  • Treat the substrates with oxygen plasma for 2-5 minutes according to the manufacturer's instructions.

Solution-Phase Deposition of this compound

This method is straightforward and suitable for coating multiple substrates simultaneously.

Materials:

  • This compound

  • Anhydrous toluene (B28343) or hexane

  • Glass or PTFE container with a tight-fitting lid

  • Nitrogen gas (high purity)

Protocol 2: Solution-Phase Silanization

  • Prepare the Silane Solution:

    • In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or hexane. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the solution.

  • Substrate Immersion:

    • Place the activated substrates in the silane solution.

    • Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust coating, the reaction time can be extended up to 24 hours.

  • Washing and Curing:

    • Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any unbound silane.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.

    • Store the modified substrates in a clean, dry environment.

Vapor-Phase Deposition of this compound

Vapor-phase deposition can produce more uniform and thinner coatings, which is often desirable in microfabrication and for creating well-defined surface chemistries. This can be performed via thermal chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD).

Protocol 3: Chemical Vapor Deposition (CVD)

Equipment:

  • Vacuum oven or a dedicated CVD chamber

  • Vacuum pump

  • Small vial for the silane

Procedure:

  • Chamber Setup:

    • Place the activated substrates inside the vacuum chamber.

    • Place a small, open vial containing 0.1-0.5 mL of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Deposition:

    • Evacuate the chamber to a base pressure of <1 Torr.

    • Isolate the chamber from the vacuum pump. The this compound will vaporize and fill the chamber.

    • Allow the deposition to proceed for 2-12 hours at room temperature. For a more robust coating, the substrate can be heated to 50-120°C.[3]

  • Post-Deposition:

    • Vent the chamber with nitrogen gas.

    • Remove the coated substrates and cure them in an oven at 110-120°C for 30 minutes.

Protocol 4: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD utilizes a plasma to activate the precursor gas, allowing for deposition at lower temperatures and potentially creating highly cross-linked and durable films.

Equipment:

  • PECVD system with a radio frequency (RF) power source

  • Mass flow controllers for precursor and carrier gases

Procedure:

  • Chamber Setup and Purging:

    • Place the activated substrates on the substrate holder in the PECVD chamber.

    • Evacuate the chamber to a base pressure.

  • Deposition Parameters:

    • Introduce this compound vapor into the chamber at a controlled flow rate. An inert carrier gas such as argon may be used.

    • Ignite the plasma by applying RF power (typically 10-100 W).

    • Maintain a chamber pressure of 0.1-1 Torr.

    • The deposition time will vary depending on the desired film thickness (typically a few minutes).

  • Post-Deposition:

    • Turn off the RF power and stop the precursor flow.

    • Vent the chamber with nitrogen.

    • Remove the coated substrates. A post-deposition curing step in an oven at 110-120°C for 30 minutes is recommended.

Characterization of Modified Surfaces

The success of the surface modification should be verified using appropriate surface analysis techniques.

  • Contact Angle Goniometry: This is a simple and effective method to assess the change in surface wettability. A successful hydrophobic modification will result in a significant increase in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and carbon on the surface and provide information about the chemical bonding states.[2][4][5][6]

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique can be used to identify the characteristic vibrational modes of the silane coating, confirming its presence and providing information about its chemical structure.[7][8]

Quantitative Data

The following tables summarize expected quantitative data for surfaces modified with silanes, providing a baseline for comparison. It is important to note that the actual values for this compound-modified surfaces will depend on the specific substrate and deposition parameters used.

Table 1: Expected Water Contact Angles on Modified Surfaces

Silane TypeSubstrateTypical Water Contact Angle (°)Reference
Alkylsilanes (general)Glass/Silica90 - 110[9][10]
Bis(triethoxysilyl)ethaneGlass~95[11]
This compound (Predicted) Glass/Silica 90 - 105 Inferred from similar structures

Table 2: Expected Elemental Composition from XPS Analysis of Silanized Silicon Wafers

ElementExpected Binding Energy (eV)Expected Atomic Concentration (%)
Si 2p (from silane)~102-10310 - 20
C 1s~28540 - 60
O 1s (from substrate & siloxane bonds)~53220 - 40
Si 2p (from substrate)~99Varies with coating thickness

Visualizations

The following diagrams illustrate the key processes and relationships in surface modification with this compound.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Treatment & Characterization sub1 Substrate sub2 Cleaning (Acetone, IPA, DI Water) sub1->sub2 sub3 Hydroxylation (Piranha or O2 Plasma) sub2->sub3 mod1 Solution-Phase Deposition sub3->mod1 mod2 Vapor-Phase Deposition (CVD/PECVD) sub3->mod2 post1 Rinsing & Drying mod1->post1 mod2->post1 post2 Curing (110-120°C) post1->post2 post3 Characterization (Contact Angle, XPS, FTIR) post2->post3

Figure 1. Experimental workflow for surface modification.

G sub Substrate-OH plus1 + arrow silane This compound (CH₃)₂Si(CH=CH₂)₂ surface Substrate-O-Si(CH₃)₂(CH=CH₂)₂ plus2 + H₂O G start Start prep Substrate Preparation start->prep solution Solution-Phase Deposition prep->solution vapor Vapor-Phase Deposition prep->vapor post Post-Treatment & Curing solution->post vapor->post char Surface Characterization post->char end End char->end

References

Application Notes and Protocols: Incorporating Dimethyldivinylsilane into Adhesive and Sealant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of dimethyldivinylsilane in the formulation of adhesives and sealants. This document includes detailed experimental protocols, data on performance characteristics, and visual representations of the underlying chemical mechanisms and workflows.

Introduction to this compound in Adhesives and Sealants

This compound is a bifunctional organosilicon compound that serves as a crucial crosslinking agent in silicone-based adhesives and sealants.[1] Its vinyl groups are highly reactive in hydrosilylation reactions, allowing for the formation of a stable, three-dimensional polymer network. This crosslinking is fundamental to the development of the final physical and chemical properties of the adhesive or sealant.

The incorporation of this compound into formulations can significantly enhance several key properties:

  • Mechanical Strength: By creating a denser crosslink network, it improves the tensile strength and elongation of the cured material.

  • Thermal Stability: The robust Si-O-Si bonds formed during curing contribute to the material's ability to withstand high temperatures.

  • Adhesion: As a coupling agent, it can improve the bonding between the silicone polymer and various organic and inorganic substrates.[2][3][4]

  • Durability: The resulting crosslinked structure offers enhanced resistance to moisture, chemicals, and UV radiation.[5]

Quantitative Data on Performance Enhancement

The concentration of this compound in a formulation is a critical parameter that can be adjusted to achieve desired material properties. The following tables provide representative data on how varying the concentration of a vinylsilane crosslinker like this compound can influence the performance of a standard RTV (Room Temperature Vulcanizing) silicone sealant.

Disclaimer: The following data is representative and synthesized from general knowledge of silicone chemistry. Actual results will vary depending on the specific formulation, including the base polymer, catalyst, fillers, and curing conditions. Empirical optimization is recommended for specific applications.

Table 1: Effect of this compound Concentration on Mechanical Properties

This compound (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0.51.845020
1.02.535028
1.53.228035
2.03.822042

Table 2: Effect of this compound Concentration on Cure Time and Adhesion

This compound (wt%)Tack-Free Time (minutes)Full Cure Time (hours)Adhesion to Aluminum (Peel Strength, N/mm)
0.525361.5
1.020242.2
1.515202.8
2.012183.5

Table 3: Effect of this compound Concentration on Rheological and Thermal Properties

This compound (wt%)Viscosity (Pa·s)Thermal Stability (TGA, °C at 5% weight loss)
0.580320
1.085335
1.592345
2.0100355

Experimental Protocols

Protocol for Incorporating this compound into a Two-Component RTV Silicone Sealant

This protocol outlines the steps for the laboratory-scale preparation of a two-component, addition-cure RTV silicone sealant.

Materials:

  • α,ω-dihydroxy-polydimethylsiloxane (PDMS-OH, viscosity: 50 Pa·s)

  • Fumed silica (B1680970) (hydrophobic, treated)

  • Polymethylhydrosiloxane (B1170920) (PMHS) (crosslinker)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst, 10 ppm Pt)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

  • Planetary mixer with vacuum capabilities

  • Syringes for precise liquid addition

  • Molds for sample curing (e.g., Teflon)

  • Tensile tester, durometer, rheometer, TGA instrument

Procedure:

  • Base Compound Preparation (Part A):

    • To the planetary mixer, add the α,ω-dihydroxy-polydimethylsiloxane (PDMS-OH).

    • Gradually add the fumed silica under low-speed mixing.

    • Once the silica is incorporated, increase the mixing speed and apply a vacuum to de-aerate the mixture and ensure proper dispersion of the filler. Mix for 2 hours.

    • Add the platinum catalyst and the inhibitor to the mixture and mix for another 30 minutes under vacuum.

    • Package the resulting Part A in an airtight container.

  • Curing Agent Preparation (Part B):

    • In a separate, dry container, blend the polymethylhydrosiloxane (PMHS) with the desired amount of this compound. The ratio of Si-H groups from PMHS to the vinyl groups from this compound and the vinyl-terminated polymer (if used) will determine the crosslink density. A common starting point is a Si-H to vinyl molar ratio of 1.5:1.

  • Mixing and Curing:

    • Mix Part A and Part B in the desired ratio (typically 10:1 by weight).

    • Ensure thorough mixing until a homogeneous mixture is obtained. Avoid introducing air bubbles.

    • Pour the mixture into molds for the preparation of test specimens.

    • Allow the sealant to cure at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity. The cure time will depend on the formulation, as indicated in Table 2.

  • Characterization:

    • After the specified cure time, demold the samples.

    • Conduct mechanical testing (tensile strength, elongation, hardness), adhesion testing, and thermal analysis (TGA) according to relevant ASTM or ISO standards.

experimental_workflow start Start pdms Add PDMS-OH to Mixer start->pdms silica Add Fumed Silica pdms->silica mix_deaer Mix and De-aerate under Vacuum silica->mix_deaer catalyst Add Pt Catalyst and Inhibitor mix_deaer->catalyst mix_final_A Final Mix for Part A catalyst->mix_final_A package_A Package Part A mix_final_A->package_A mix_AB Mix Part A and Part B package_A->mix_AB pmhs Prepare PMHS dmvs Add this compound pmhs->dmvs blend_B Blend Part B dmvs->blend_B blend_B->mix_AB pour Pour into Molds mix_AB->pour cure Cure at Room Temperature pour->cure demold Demold Samples cure->demold test Characterize Properties demold->test end End test->end

Caption: Experimental workflow for sealant preparation.

Chemical Reaction Mechanism: Hydrosilylation

The curing of an addition-cure silicone sealant is based on the hydrosilylation reaction, where a silicon-hydride (Si-H) bond adds across a carbon-carbon double bond (C=C) in the presence of a platinum catalyst. This compound provides the vinyl functional groups for this reaction.

The generally accepted Chalk-Harrod mechanism for hydrosilylation involves the following steps:

  • Oxidative Addition: The Si-H group of the crosslinker (e.g., PMHS) adds to the platinum catalyst.

  • Olefin Coordination: The vinyl group of the this compound or a vinyl-terminated polymer coordinates to the platinum complex.

  • Insertion: The coordinated vinyl group inserts into the Pt-H bond.

  • Reductive Elimination: The final crosslinked product is formed, and the platinum catalyst is regenerated.

Caption: Hydrosilylation crosslinking mechanism.

Conclusion

This compound is a versatile and effective crosslinking agent for enhancing the properties of silicone-based adhesives and sealants. By carefully controlling its concentration, formulators can tailor the mechanical, thermal, and adhesive properties of the final product to meet the demands of a wide range of applications. The provided protocols and mechanisms offer a foundational understanding for researchers and scientists to further innovate in the field of adhesive and sealant technology.

References

Application Notes and Protocols: The Role of Dimethyldivinylsilane in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyldivinylsilane as a critical component in the formulation of high-performance coatings. The inclusion of this compound and other organosilanes can significantly enhance the mechanical, thermal, and chemical properties of coating systems.[1][2][3] This document outlines the fundamental chemistry, formulation protocols, and evaluation methods for coatings incorporating this versatile crosslinking agent.

Introduction to this compound in Coatings

This compound is an organosilicon compound that serves as a key building block in the synthesis of silicone polymers and as an effective crosslinking agent in various coating formulations.[1] Its vinyl functional groups allow it to readily participate in polymerization reactions, leading to the formation of a stable, three-dimensional siloxane network within the coating matrix.[2][3] This crosslinked structure is responsible for the significant improvements observed in coating performance, including enhanced durability, adhesion, and resistance to environmental degradation.[1][2]

Key benefits of incorporating this compound include:

  • Improved Mechanical Properties: Increased hardness, mar resistance, and abrasion resistance.[4][5]

  • Enhanced Thermal Stability: Greater resistance to high temperatures and thermal cycling.[1]

  • Superior Chemical Resistance: Improved protection against solvents, acids, and alkalis.[4]

  • Increased Adhesion: Stronger bonding to a variety of substrates, including metals, glass, and plastics.[1][2][3]

  • Enhanced Durability and Weatherability: Better resistance to UV radiation and moisture, leading to longer service life.[3][6]

Data Presentation: Performance Enhancements

The incorporation of this compound and other functional silanes into coating formulations yields measurable improvements in performance. The following tables summarize typical quantitative data obtained from experimental evaluations.

Table 1: Mechanical Properties of Coatings

Coating FormulationPencil Hardness (ASTM D3363)Adhesion (ASTM D3359, Cross-Hatch)Abrasion Resistance (Taber, CS-17, 1000 cycles, 1kg load) - Mass Loss (mg)
Standard Epoxy Coating2H3B50
Epoxy with 2% this compound4H5B25
Standard Polyurethane CoatingH4B40
Polyurethane with 3% Vinyl Silane3H5B20

Table 2: Chemical and Environmental Resistance

Coating FormulationWater Contact Angle (Degrees)Salt Spray Resistance (ASTM B117) - Scribe Creep (mm after 500h)Chemical Resistance (5% H₂SO₄ immersion, 24h) - % Gloss Retention
Standard Acrylic Coating75°560%
Acrylic with 5% Silane Additive95°285%
Standard Polyester Coating80°470%
Polyester with 4% Siloxane Resin105°190%

Experimental Protocols

Detailed methodologies for the formulation, application, and testing of high-performance coatings containing this compound are provided below.

Protocol for Silicone-Modified Epoxy Coating Formulation

This protocol describes the synthesis of a silicone resin intermediate and its incorporation into an epoxy coating formulation.

Materials:

  • This compound

  • Methyltrimethoxysilane (B3422404)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (catalyst)

  • Bisphenol A Epoxy Resin

  • Polyamide Curing Agent

  • Leveling Agent

  • Defoamer

Procedure:

  • Hydrolysis and Condensation of Silanes:

    • In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, charge methyltrimethoxysilane and toluene.

    • Slowly add a mixture of deionized water and hydrochloric acid dropwise while stirring.

    • Heat the mixture to 60-70°C and reflux for 2-3 hours to facilitate hydrolysis and condensation.[7][8]

    • Add this compound to the reaction mixture and continue to reflux for another 1-2 hours to incorporate the vinyl functionality.

    • Remove the water/toluene azeotrope by distillation to obtain the silicone resin.[7]

  • Coating Formulation:

    • In a separate mixing vessel, dissolve the bisphenol A epoxy resin in a suitable solvent.

    • Under agitation, add the synthesized silicone resin to the epoxy resin solution.

    • Incorporate the leveling agent and defoamer and mix until a homogeneous mixture is achieved.

    • Just before application, add the polyamide curing agent at the specified stoichiometric ratio and mix thoroughly.

Protocol for Coating Application and Curing

Procedure:

  • Substrate Preparation: Ensure the substrate (e.g., steel panel) is clean, dry, and free of contaminants by degreasing and abrading the surface.

  • Application: Apply the formulated coating to the prepared substrate using a drawdown bar, spray gun, or brush to achieve a uniform wet film thickness.

  • Curing: Allow the coated panels to flash off at room temperature for 15-20 minutes to evaporate the bulk of the solvent. Subsequently, cure the coatings in an oven at a specified temperature and duration (e.g., 120°C for 30 minutes).

Protocol for Coating Performance Evaluation
  • Pencil Hardness Test (ASTM D3363): Determine the coating's hardness by attempting to scratch the surface with calibrated pencils of increasing hardness.

  • Cross-Hatch Adhesion Test (ASTM D3359): Assess the adhesion of the coating by making a series of cuts through the film, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape. The adhesion is rated based on the amount of coating removed.

  • Contact Angle Measurement: Use a goniometer to measure the static water contact angle on the surface of the cured coating to assess its hydrophobicity.[9]

  • Salt Spray Test (ASTM B117): Evaluate the corrosion resistance of the coating on a metal substrate by exposing it to a salt spray in a controlled chamber.

  • Chemical Resistance Test: Immerse a portion of the coated substrate in a specific chemical solution (e.g., 5% sulfuric acid) for a set period. Evaluate the coating for any signs of degradation, such as blistering, discoloration, or loss of gloss.

Visualizations

The following diagrams illustrate key processes and relationships in the development of high-performance coatings with this compound.

experimental_workflow cluster_formulation Coating Formulation cluster_application Application & Curing cluster_evaluation Performance Evaluation silane_hydrolysis Silane Hydrolysis & Condensation resin_blending Resin Blending silane_hydrolysis->resin_blending additive_incorporation Additive Incorporation resin_blending->additive_incorporation curing_agent Curing Agent Addition additive_incorporation->curing_agent substrate_prep Substrate Preparation curing_agent->substrate_prep coating_application Coating Application substrate_prep->coating_application curing Curing coating_application->curing mechanical_testing Mechanical Testing curing->mechanical_testing chemical_testing Chemical Resistance curing->chemical_testing corrosion_testing Corrosion Resistance curing->corrosion_testing

Caption: Experimental workflow for coating development.

signaling_pathway cluster_properties Enhanced Coating Properties DMDVS This compound Siloxane_Network Crosslinked Siloxane Network DMDVS->Siloxane_Network Polymerization Mech_Prop Mechanical Strength Siloxane_Network->Mech_Prop Therm_Stab Thermal Stability Siloxane_Network->Therm_Stab Chem_Res Chemical Resistance Siloxane_Network->Chem_Res Coating_Matrix Organic Polymer Matrix Coating_Matrix->Siloxane_Network Integration

References

Application Notes and Protocols for Vinylsilane Grafting onto Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) (PE), a versatile and widely used polymer, often requires surface modification to enhance properties such as adhesion, wettability, and biocompatibility for advanced applications. Vinylsilane grafting is a robust method to functionalize the inert surface of polyethylene. This process involves the covalent bonding of vinylsilane molecules onto the polyethylene backbone, introducing reactive silane (B1218182) functional groups. These groups can then be used for subsequent crosslinking reactions (moisture curing) or for further surface functionalization.[1][2][3] This application note provides detailed experimental protocols for two primary methods of vinylsilane grafting onto polyethylene: melt grafting and gamma radiation-induced grafting. It also includes comprehensive characterization techniques to validate the grafting process.

Key Materials and Reagents

  • Polyethylene: Low-density polyethylene (LDPE), high-density polyethylene (HDPE), or linear low-density polyethylene (LLDPE) in powder or pellet form.

  • Vinylsilane: Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES).

  • Initiator (for melt grafting): Dicumyl peroxide (DCP) or Benzoyl peroxide (BPO).

  • Solvents: Xylene, acetone, and ethanol (B145695) for cleaning and extraction.

Experimental Protocols

Protocol 1: Melt Grafting of Vinyltrimethoxysilane (VTMS) onto Low-Density Polyethylene (LDPE)

This protocol describes the grafting of VTMS onto LDPE in a molten state using a peroxide initiator.[4]

1. Pre-treatment of LDPE:

  • Dry the LDPE powder or pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

2. Compounding:

  • In a high-speed mixer, blend the dried LDPE with the desired amounts of VTMS and dicumyl peroxide (DCP). Typical concentrations are provided in Table 1.
  • Mix thoroughly for 10-15 minutes to ensure uniform distribution of the reactants.

3. Melt Extrusion:

  • Feed the mixture into a twin-screw extruder.
  • Set the temperature profile of the extruder barrels progressively from 140°C to 190°C.[5]
  • The screw speed should be maintained at a constant rate, for example, 60 rpm.[5]
  • The molten extrudate is then cooled in a water bath and pelletized.

4. Purification:

  • To remove any unreacted VTMS and byproducts, dissolve the grafted LDPE pellets in hot xylene.
  • Precipitate the polymer by adding acetone.
  • Filter and wash the precipitated polymer with ethanol.
  • Dry the purified vinylsilane-grafted polyethylene (PE-g-VS) in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Gamma Radiation-Induced Grafting of Vinyltriethoxysilane (VTES) onto High-Density Polyethylene (HDPE)

This method utilizes gamma radiation to initiate the grafting reaction, avoiding the use of chemical initiators.[6][7]

1. Sample Preparation:

  • Prepare HDPE films of a desired thickness (e.g., 0.5 mm) by compression molding.
  • Clean the HDPE films by immersing them in ethanol and sonicating for 15 minutes, then dry them in a vacuum oven.

2. Soaking:

  • Immerse the cleaned HDPE films in a solution of VTES in a suitable solvent (e.g., methanol). The concentration of VTES can be varied (see Table 2).
  • Allow the films to soak for a specified period (e.g., 24 hours) to ensure diffusion of the vinylsilane into the polymer matrix.

3. Irradiation:

  • Remove the films from the solution and place them in a sealed container under a nitrogen atmosphere to prevent oxidation.[8]
  • Expose the samples to a Cobalt-60 gamma radiation source at a specific dose rate. The total absorbed dose can be varied to control the grafting degree (see Table 2).[6]

4. Post-Irradiation Treatment:

  • After irradiation, immerse the grafted films in ethanol and sonicate for 30 minutes to remove any unreacted VTES and homopolymers from the surface.
  • Dry the PE-g-VS films in a vacuum oven at 60°C to a constant weight.

Characterization of Grafted Polyethylene

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Objective: To confirm the presence of grafted silane groups on the polyethylene backbone.
  • Methodology: Acquire FTIR spectra of both ungrafted and grafted polyethylene films using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.
  • Expected Results: The appearance of new characteristic peaks in the spectrum of the grafted sample confirms successful grafting. Key peaks are listed in Table 3.[9][10]

2. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To analyze the elemental composition of the polyethylene surface and confirm the presence of silicon and oxygen from the grafted silane.
  • Methodology: Analyze the surface of the samples using an XPS instrument with a monochromatic Al Kα X-ray source.
  • Expected Results: The survey scan of the grafted polyethylene will show the presence of Si 2p and O 1s peaks, which are absent in the ungrafted sample. High-resolution scans of these peaks can provide information about the chemical states.

3. Scanning Electron Microscopy (SEM):

  • Objective: To observe changes in the surface morphology of the polyethylene after grafting.
  • Methodology: Coat the samples with a thin layer of gold or carbon to make them conductive. Image the surface using a scanning electron microscope.
  • Expected Results: The surface of the grafted polyethylene may appear rougher or show a distinct coating compared to the smooth surface of the ungrafted polymer.

4. Gel Content Measurement:

  • Objective: To quantify the extent of crosslinking after moisture curing of the grafted polyethylene.
  • Methodology:
  • Weigh a known amount of the grafted sample (W_initial).
  • Immerse the sample in boiling xylene for 24 hours to dissolve the uncrosslinked portion.[5]
  • Filter the insoluble gel and dry it in a vacuum oven until a constant weight (W_final) is achieved.
  • Calculate the gel content using the formula: Gel Content (%) = (W_final / W_initial) x 100.
  • Expected Results: A higher gel content indicates a greater degree of crosslinking.[9][10]

5. Contact Angle Measurement:

  • Objective: To assess the change in surface wettability after grafting.
  • Methodology: Measure the static water contact angle on the surface of ungrafted and grafted polyethylene films using a goniometer.
  • Expected Results: Successful grafting of vinylsilane typically leads to a decrease in the water contact angle, indicating an increase in surface hydrophilicity.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Melt Grafting of VTMS onto LDPE

ParameterRangeUnitReference
VTMS Concentration1 - 5wt%[10]
DCP Concentration0.1 - 0.5phr*[2]
Extrusion Temperature160 - 200°C[5]
Resulting Grafting Degree1 - 4wt%[11]
Gel Content (after curing)60 - 90%[9][10]

*phr: parts per hundred resin

Table 2: Typical Conditions for Gamma Radiation-Induced Grafting of VTES onto HDPE

ParameterRangeUnitReference
VTES Concentration (in solution)10 - 50vol%
Total Absorbed Dose25 - 100kGy[6]
Resulting Grafting Degree0.5 - 3wt%
Water Contact Angle (before)~105degrees
Water Contact Angle (after)70 - 90degrees[1]

Table 3: Key FTIR Peaks for Identification of Vinylsilane Grafting on Polyethylene

Wavenumber (cm⁻¹)AssignmentReference
~1090Si-O-C stretching[5]
~800Si-CH₂ stretching
~1190Si-O-CH₃ stretching (for VTMS)[5]
~965Si-O-C₂H₅ stretching (for VTES)
1600 - 1640C=C stretching (disappearance indicates reaction of vinyl group)

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_grafting Grafting Methods cluster_melt Melt Grafting cluster_radiation Radiation Grafting cluster_post Post-Grafting PE Polyethylene (PE) Drying Drying PE->Drying Blending Blending with Vinylsilane & Peroxide Drying->Blending Soaking Soaking in Vinylsilane Solution Drying->Soaking Extrusion Melt Extrusion Blending->Extrusion Purification Purification Extrusion->Purification Irradiation Gamma Irradiation Soaking->Irradiation Irradiation->Purification Characterization Characterization (FTIR, XPS, SEM, etc.) Purification->Characterization

Caption: Experimental workflow for vinylsilane grafting onto polyethylene.

reaction_mechanism cluster_propagation Propagation cluster_termination Termination Peroxide Peroxide 2 R• 2 R• Peroxide->2 R• Heat or γ-ray p1 PE-H + R• PE-H + R• PE• + RH PE• + RH PE-H + R•->PE• + RH PE• + CH₂=CH-Si(OR)₃ PE• + CH₂=CH-Si(OR)₃ p2 PE-CH₂-CH•-Si(OR)₃ PE-CH₂-CH•-Si(OR)₃ PE• + CH₂=CH-Si(OR)₃->PE-CH₂-CH•-Si(OR)₃ PE-CH₂-CH₂-Si(OR)₃ + PE• PE-CH₂-CH₂-Si(OR)₃ + PE• PE-CH₂-CH•-Si(OR)₃ + PE-H PE-CH₂-CH•-Si(OR)₃ + PE-H PE-CH₂-CH•-Si(OR)₃ + PE-H->PE-CH₂-CH₂-Si(OR)₃ + PE• PE• + PE• PE• + PE• PE-PE (Crosslinking) PE-PE (Crosslinking) PE• + PE•->PE-PE (Crosslinking) PE• + R• PE• + R• PE-R PE-R PE• + R•->PE-R p3

Caption: Free-radical mechanism of vinylsilane grafting onto polyethylene.

References

Application Notes and Protocols: Dimethyldivinylsilane in Nanotechnology and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyldivinylsilane (DMDVS) is a versatile organosilicon compound with the chemical formula C6H12Si. Its two vinyl functional groups make it a highly effective crosslinking agent and a valuable monomer in the synthesis of silicon-containing polymers.[1] In the realms of nanotechnology and material science, DMDVS is instrumental in tailoring the mechanical properties of materials, modifying surface characteristics, and fabricating advanced devices. These application notes provide an overview of its key uses, quantitative data on its effects, and detailed experimental protocols.

Crosslinking Agent for Silicone Elastomers

This compound is widely used as a crosslinking agent in the production of silicone elastomers, particularly polydimethylsiloxane (B3030410) (PDMS). The vinyl groups of DMDVS can react with Si-H groups on other polymer chains via hydrosilylation, typically catalyzed by a platinum complex, to form a stable, three-dimensional network. This crosslinking process transforms the viscous liquid polymer into a solid elastomer with enhanced mechanical properties and thermal stability.[2][3]

The density of these crosslinks is a critical parameter that dictates the final properties of the elastomer. By controlling the concentration of this compound, researchers can precisely tune the stiffness, tensile strength, and elongation at break of the resulting material.[4][5]

Quantitative Data: Mechanical Properties of Crosslinked PDMS

The mechanical properties of PDMS are directly influenced by the concentration of the crosslinking agent. The following table summarizes the effect of the base to curing agent (which contains the crosslinker) ratio on the elastic modulus of PDMS. A lower ratio indicates a higher concentration of the crosslinking agent.

Base to Curing Agent RatioElastic Modulus (MPa)
5:13.7
10:12.5
16.7:11.5
25:10.8
33:10.57
Data adapted from a study on the effect of crosslinking on PDMS elastic modulus.[5]
Experimental Protocol: Preparation of a Crosslinked PDMS Elastomer

This protocol describes the preparation of a PDMS elastomer using a platinum-catalyzed hydrosilylation reaction.

Materials:

  • Polydimethylsiloxane (PDMS) prepolymer (vinyl-terminated)

  • This compound (as part of a curing agent mixture containing a hydrosilane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

  • Petri dish or desired mold

Procedure:

  • In a clean, dry container, weigh the desired amount of PDMS prepolymer.

  • Add the curing agent containing this compound and a hydrosilane crosslinker. The ratio of prepolymer to curing agent will determine the final mechanical properties (refer to the table above for guidance). A common starting ratio is 10:1 (w/w).

  • Add the platinum catalyst. The typical concentration is in the range of 10 ppm of platinum relative to the total weight of the polymer and crosslinker.[6]

  • Thoroughly mix the components using a mechanical stirrer or by hand with a spatula until the mixture is homogeneous. Be careful to avoid introducing excessive air bubbles.

  • (Optional) Degas the mixture in a vacuum chamber to remove any trapped air bubbles.

  • Pour the mixture into the desired mold or petri dish.

  • Cure the mixture in an oven. Curing conditions can vary, but a typical protocol is 2 hours at 80°C.

  • After curing, allow the elastomer to cool to room temperature before removing it from the mold.

Characterization: The mechanical properties of the cured elastomer, such as Young's modulus and tensile strength, can be determined using a universal testing machine (UTM).[7] The crosslink density can be quantified using techniques like swelling tests based on the Flory-Rehner equation or through solid-state NMR spectroscopy.[8][9][10]

Visualization: Hydrosilylation Crosslinking Workflow

Hydrosilylation_Workflow cluster_prep Preparation cluster_process Processing cluster_product Final Product PDMS PDMS Prepolymer (Vinyl-terminated) Mixing Thorough Mixing PDMS->Mixing Crosslinker Curing Agent (contains DMDVS and Si-H) Crosslinker->Mixing Catalyst Platinum Catalyst Catalyst->Mixing Degassing (Optional) Degassing Mixing->Degassing Molding Pouring into Mold Degassing->Molding Curing Oven Curing Molding->Curing Elastomer Crosslinked PDMS Elastomer Curing->Elastomer Characterization Mechanical & Chemical Characterization Elastomer->Characterization Surface_Modification_Workflow Start Start: Hydrophilic Substrate (e.g., Glass) Clean Substrate Cleaning (e.g., Piranha solution) Start->Clean Dry1 Drying Clean->Dry1 Silanization Immersion in Silane Solution (e.g., DMDVS in Toluene) Dry1->Silanization Rinse Rinsing with Solvent Silanization->Rinse Dry2 Drying Rinse->Dry2 Cure Oven Curing Dry2->Cure End End: Hydrophobic Surface Cure->End Characterization Characterization (Contact Angle, XPS) End->Characterization Nanoparticle_Drug_Delivery cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_application Application SilicaNP Silica Nanoparticle (-OH surface) FunctionalizedNP Vinyl-Functionalized Nanoparticle SilicaNP->FunctionalizedNP Silanization VinylSilane This compound VinylSilane->FunctionalizedNP DrugLoadedNP Drug-Loaded Nanoparticle FunctionalizedNP->DrugLoadedNP Drug Conjugation or Encapsulation Drug Drug Molecule Drug->DrugLoadedNP TargetCell Target Cell DrugLoadedNP->TargetCell Targeted Delivery DrugRelease Drug Release TargetCell->DrugRelease Internalization & Release

References

Troubleshooting & Optimization

How to optimize reaction conditions for Dimethyldivinylsilane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of dimethyldivinylsilane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and versatile laboratory method for synthesizing this compound is the Grignard reaction. This involves reacting dimethyldichlorosilane with a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride. An alternative, though less common for this specific compound on a lab scale, is the direct process, which involves the reaction of elemental silicon with vinyl chloride at high temperatures in the presence of a copper catalyst.

Q2: How can I optimize the yield of this compound using the Grignard method?

A2: Optimizing the yield of this compound requires careful control of several reaction parameters. Key factors include the molar ratio of reactants, reaction temperature, and the rate of reagent addition. To favor the formation of the divinyl product over the monovinyl intermediate (dimethylvinylchlorosilane), a molar ratio of vinyl Grignard reagent to dimethyldichlorosilane of slightly over 2:1 is recommended.

Q3: What is the optimal temperature for the Grignard reaction to synthesize this compound?

A3: The optimal temperature for the Grignard reaction depends on the solvent used. For reactions in tetrahydrofuran (B95107) (THF), a common solvent for vinyl Grignard reagents, the reaction is typically initiated at room temperature and then maintained at a gentle reflux to ensure the reaction goes to completion.[1] Some protocols suggest a reaction temperature between 20-40°C.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture Contamination: Grignard reagents are extremely sensitive to water, which will quench the reaction.1. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents.[1][3]
2. Inactive Magnesium: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.2. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
3. Incorrect Molar Ratio: An insufficient amount of Grignard reagent will lead to incomplete conversion of dimethyldichlorosilane.3. Use a slight excess of the vinyl Grignard reagent (e.g., 2.1-2.2 equivalents) to ensure complete reaction.
Formation of Significant Byproducts 1. Wurtz Coupling: The Grignard reagent can react with the starting vinyl halide to form 1,3-butadiene.1. Add the vinyl halide slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the halide.[3]
2. Formation of Dimethylvinylchlorosilane: Incomplete reaction can lead to the formation of the monovinyl intermediate.2. Ensure a sufficient excess of the Grignard reagent and adequate reaction time and temperature to drive the reaction to completion.
3. Formation of Polysiloxanes: The presence of water during workup can lead to the hydrolysis of chlorosilanes and subsequent polymerization.3. Perform the workup under anhydrous conditions until all chlorosilane intermediates are reacted or removed.
Product Contamination 1. Solvent and Unreacted Reagents: The crude product will contain the reaction solvent and any unreacted starting materials.1. Remove the bulk of the solvent by simple distillation.
2. High-Boiling Impurities: Byproducts such as polysiloxanes and coupled products may be present.2. Purify the crude product by fractional distillation to separate this compound from higher and lower boiling point impurities.[4][5][6]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Vinyl bromide or vinyl chloride

  • Dimethyldichlorosilane

  • Iodine (for initiation)

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.[1]

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of vinyl bromide or vinyl chloride (2.1 equivalents) in anhydrous THF.

    • Add a small portion of the vinyl halide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.[1]

    • Once initiated, add the remainder of the vinyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Dimethyldichlorosilane:

    • Cool the Grignard reagent solution in an ice-water bath.

    • In a separate dropping funnel, prepare a solution of dimethyldichlorosilane (1.0 equivalent) in anhydrous THF.

    • Add the dimethyldichlorosilane solution dropwise to the stirred Grignard solution at a rate that maintains the reaction temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, then gently reflux for 1 hour to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by simple distillation.

    • Purify the crude product by fractional distillation to obtain pure this compound.[4][5][6]

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis via Grignard Reaction

ParameterRecommended ValueRationale
**Molar Ratio (Vinyl Grignard : Me₂SiCl₂) **2.1 - 2.2 : 1.0Ensures complete conversion to the divinyl product.
Reaction Temperature 0°C (addition), then refluxControls exotherm during addition and drives the reaction to completion.[1]
Solvent Anhydrous THFCommon and effective solvent for Grignard reactions.[2]
Reaction Time 2-4 hoursAllows for complete reaction after the addition of reagents.[2]

Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Experiment Start check_yield Low or No Yield? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No moisture Check for Moisture (Dry Glassware/Solvents) check_yield->moisture Yes check_purity Product Contaminated? check_byproducts->check_purity No slow_addition Slow Reagent Addition (Minimize Wurtz Coupling) check_byproducts->slow_addition Yes success Successful Synthesis check_purity->success No distillation Fractional Distillation (Purify Product) check_purity->distillation Yes mg_activation Activate Magnesium (Iodine/1,2-Dibromoethane) moisture->mg_activation molar_ratio Adjust Molar Ratios (>2:1 Grignard:Dichlorosilane) mg_activation->molar_ratio molar_ratio->start reaction_conditions Optimize Reaction Time/Temp (Ensure Complete Reaction) slow_addition->reaction_conditions anhydrous_workup Anhydrous Workup (Prevent Polysiloxane Formation) reaction_conditions->anhydrous_workup anhydrous_workup->start distillation->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Common side reactions in Dimethyldivinylsilane polymerization and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the polymerization of dimethyldivinylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the polymerization of this compound?

The primary side reactions in this compound polymerization are dependent on the chosen polymerization method. The most prevalent issues include:

  • Chain Transfer: This can occur in radical, anionic, and coordination polymerization. It leads to the premature termination of a growing polymer chain and the initiation of a new, shorter chain, resulting in a lower average molecular weight and potentially a broader molecular weight distribution. Chain transfer can happen to the monomer, solvent, initiator, or another polymer chain.

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic oligomers, particularly in polymerization methods that can promote backbiting or rearrangement reactions. This is a known issue in the polymerization of related silane (B1218182) monomers.

  • Branching: This is often a consequence of chain transfer to a polymer chain, where a new growing chain is initiated from the backbone of an existing polymer molecule.

  • Reactions with Impurities (especially in Anionic Polymerization): Living anionic polymerizations are highly sensitive to protic impurities such as water or alcohols, which can lead to premature termination of the growing polymer chains.

Q2: How does the choice of polymerization method influence the types of side reactions?

The polymerization method fundamentally dictates the reaction mechanism and, consequently, the likely side reactions:

  • Anionic Polymerization: This method is highly susceptible to termination by impurities. Meticulous purification of all reagents and solvents, along with the use of high-vacuum techniques, is crucial to minimize these side reactions.

  • Radical Polymerization: Chain transfer reactions are a common occurrence. The choice of initiator and solvent can significantly impact the extent of chain transfer.

  • Coordination Polymerization (e.g., Ziegler-Natta): This method offers good control over the polymer's stereochemistry. However, chain transfer reactions can still occur. The design of the catalyst, particularly the steric bulk of the ligands around the metal center, can help to suppress these side reactions.

  • Hydrosilylation Polymerization: If this compound is used in a hydrosilylation polymerization with a Si-H containing co-monomer, side reactions such as isomerization of the double bond and dehydrogenative silylation can occur.[1]

Troubleshooting Guides

Issue 1: Low Molecular Weight and/or Broad Polydispersity in Radical Polymerization
Possible Cause Recommended Solution
High rate of chain transfer - Reduce Polymerization Temperature: Lower temperatures can decrease the rate of chain transfer reactions relative to propagation. - Choose a Solvent with a Low Chain Transfer Constant: Solvents like benzene (B151609) or tert-butanol (B103910) are generally preferred over more reactive solvents like chlorinated hydrocarbons. - Decrease Initiator Concentration: While this will slow down the polymerization rate, it can also reduce the number of primary radicals that can participate in chain transfer.
High Initiator Concentration Optimize the initiator concentration. While a higher concentration increases the polymerization rate, it can also lead to more termination events and lower molecular weight.
Issue 2: Premature Termination in Anionic Polymerization
Possible Cause Recommended Solution
Presence of Protic Impurities (e.g., water, alcohols) - Rigorous Purification: Ensure all monomers, solvents, and initiators are meticulously purified and dried before use. Standard high-vacuum techniques are recommended for anionic polymerization.[2] - Inert Atmosphere: Conduct the polymerization under a high-purity inert atmosphere (e.g., argon or nitrogen).
Reaction with Glassware For highly reactive anionic systems, consider using silanized glassware to minimize reactions with surface silanol (B1196071) groups.
Low Initiator Efficiency Ensure the chosen initiator is suitable for this compound and that it is handled and stored correctly to maintain its activity.
Issue 3: Formation of Gels or Insoluble Polymer
Possible Cause Recommended Solution
Crosslinking due to reactions of both vinyl groups - Control Monomer Conversion: In some polymerization methods, especially at high monomer conversions, the pendant vinyl groups on the polymer backbone can react, leading to crosslinking. Consider stopping the polymerization at a lower conversion. - Use a Controlled Polymerization Technique: Methods like living anionic polymerization or controlled radical polymerization (e.g., RAFT) can provide better control over the polymer architecture and reduce the likelihood of uncontrolled crosslinking.

Quantitative Data on Side Reactions

The following table summarizes some quantitative data related to side reactions in vinylsilane polymerization. It is important to note that data specifically for this compound is limited, and some of the following information is based on related siloxane monomers.

ParameterValueMonomer / SystemSignificance
Chain Transfer Constant (Cs) to Methylsiloxanes 10⁻⁵ to 10⁻⁶Methyl MethacrylateThis very low value indicates that methylsiloxanes are poor chain transfer agents, suggesting that chain transfer to the siloxane backbone of the polymer is a minor side reaction in radical polymerization.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Anionic Polymerization of Siloxane Monomers

This protocol is adapted from the anionic polymerization of hexamethylcyclotrisiloxane (B157284) and highlights the stringent conditions necessary to minimize side reactions.[5]

  • Purification: All glassware must be rigorously cleaned, dried, and flame-dried under vacuum. The monomer (this compound) and solvent (e.g., a non-polar solvent like benzene or cyclohexane) must be purified by distillation over appropriate drying agents (e.g., calcium hydride followed by a final distillation from a living polymer solution). Any polar co-solvent (e.g., THF) must also be rigorously purified.

  • Initiator Preparation: The initiator (e.g., sec-butyllithium) should be titrated to determine its exact concentration.

  • Polymerization: The polymerization should be conducted under high vacuum in an all-glass, sealed apparatus.

    • The solvent and monomer are distilled into the reaction vessel.

    • The reaction mixture is brought to the desired temperature. For anionic polymerization of siloxanes, cryogenic conditions (e.g., -20°C or lower) are often employed to minimize side reactions like backbiting which can lead to cyclic byproducts.[5]

    • The initiator is added via a break-seal to start the polymerization.

  • Termination: After the desired polymerization time, the living polymer chains are terminated by the addition of a purified terminating agent (e.g., degassed methanol (B129727) or a silyl (B83357) chloride).

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Anionic Polymerization of this compound and Potential Side Reactions

AnionicPolymerization cluster_main Main Polymerization Pathway cluster_side Side Reactions Initiator Initiator (e.g., R-Li+) Monomer This compound Initiator->Monomer Initiation LivingPolymer Living Poly(this compound) Chain Monomer->LivingPolymer Propagation Termination Termination (e.g., with MeOH) LivingPolymer->Termination Controlled Termination Impurity Protic Impurity (e.g., H2O) LivingPolymer->Impurity Uncontrolled Termination FinalPolymer Desired Polymer Termination->FinalPolymer TerminatedChain Prematurely Terminated Chain Impurity->TerminatedChain TroubleshootingWorkflow Start Problem: Low Molecular Weight Polymer CheckMethod Identify Polymerization Method Start->CheckMethod Radical Radical Polymerization CheckMethod->Radical Radical Anionic Anionic Polymerization CheckMethod->Anionic Anionic Coordination Coordination Polymerization CheckMethod->Coordination Coordination CheckChainTransfer High Chain Transfer? Radical->CheckChainTransfer CheckPurity Impurity Contamination? Anionic->CheckPurity CheckCatalyst Chain Transfer at Catalyst? Coordination->CheckCatalyst ReduceTemp Decrease Temperature CheckChainTransfer->ReduceTemp Yes ChangeSolvent Change Solvent CheckChainTransfer->ChangeSolvent Yes LowerInitiator Lower Initiator Conc. CheckChainTransfer->LowerInitiator Yes PurifyReagents Rigorously Purify Reagents/Solvents CheckPurity->PurifyReagents Yes UseHVAC Use High-Vacuum Technique CheckPurity->UseHVAC Yes ModifyLigands Modify Catalyst Ligands CheckCatalyst->ModifyLigands Yes

References

Improving the yield and purity of Dimethyldivinylsilane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of dimethyldivinylsilane reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Grignard reaction method.

Issue Potential Cause Recommended Solution
Low or No Product Yield Grignard reagent failed to initiate or formed in low yield. This can be due to wet glassware/solvents, or a passivated magnesium surface.[1][2]- Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents, such as dry tetrahydrofuran (B95107) (THF).[3] - Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]
Wurtz-type coupling of the Grignard reagent with the vinyl halide starting material. This is a common side reaction.[1]- Add the vinyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration. - Maintain a moderate reaction temperature; excessive heat can favor coupling reactions.[1]
Incomplete reaction with the silicon source (e.g., dimethyldichlorosilane). - Ensure slow, dropwise addition of the silicon source to the Grignard reagent to control the exothermic reaction. - Allow for sufficient reaction time with efficient stirring.
Product is Contaminated with Impurities Presence of unreacted starting materials. - Optimize the stoichiometry of the reactants. A slight excess of the Grignard reagent is often used.[3] - Ensure the reaction goes to completion by allowing adequate reaction time.
Formation of side products such as mono-vinyl or tri-vinyl silanes. - Carefully control the stoichiometry of the Grignard reagent to dimethyldichlorosilane. - Use a "reverse addition" method where the Grignard reagent is added to the chlorosilane.[4]
Hydrolysis of chlorosilanes or the final product. - Maintain strictly anhydrous conditions throughout the reaction and workup. - Quench the reaction carefully with a non-aqueous workup if possible, or with a saturated ammonium (B1175870) chloride solution.
Reaction is Uncontrolled and Exothermic Addition of reagents is too fast. - Add the Grignard reagent or the silicon source slowly and dropwise using an addition funnel. - Use an ice bath or other cooling system to maintain the desired reaction temperature.
High concentration of reactants. - Use a sufficient amount of solvent to dilute the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common laboratory method is the Grignard reaction, which involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide or vinylmagnesium chloride) with dimethyldichlorosilane.[3][4]

Q2: My Grignard reaction for the synthesis of the vinyl Grignard reagent is difficult to initiate. What can I do?

A2: Difficulty in initiating a Grignard reaction is a common issue and is often due to a passivating oxide layer on the magnesium surface or the presence of moisture.[1][2] To address this, you can:

  • Activate the Magnesium: Use mechanical stirring to break the oxide layer or chemical activation with a small amount of iodine or 1,2-dibromoethane.[1][2]

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used.[1][3]

  • Initiation: A small amount of a more reactive alkyl halide, like ethyl bromide, can be added to initiate the reaction.[3]

Q3: What are the main side products I should be aware of in the Grignard synthesis of this compound?

A3: The primary side products can include:

  • Methylvinyldichlorosilane and Trimethylvinylsilane: Resulting from incomplete or over-reaction with the Grignard reagent. Careful control of stoichiometry is crucial to minimize these.

  • Wurtz Coupling Products: Formed from the reaction of the Grignard reagent with the starting vinyl halide.[1]

  • Siloxanes: Formed from the hydrolysis of chlorosilanes if moisture is present.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the primary method for purifying this compound.[5][6] This technique is effective in separating the desired product from lower-boiling solvents and starting materials, as well as higher-boiling side products. It is important to use a distillation column with sufficient theoretical plates for good separation, especially if the boiling points of the impurities are close to that of the product.[5][7]

Q5: Are there alternative methods to the Grignard reaction for synthesizing this compound?

A5: Yes, other methods include:

  • Hydrosilylation: This involves the addition of a silicon-hydride bond across a double or triple bond, catalyzed by a transition metal complex, often platinum-based.[8][9] For this compound, this could involve the reaction of a dihydrosilane with acetylene.

  • Direct Process (Müller-Rochow Process): This industrial process involves the reaction of elemental silicon with an organic halide at high temperatures in the presence of a copper catalyst.[10] While primarily used for methylchlorosilanes, variations could potentially be adapted for vinylsilanes.

Experimental Protocols

Grignard Synthesis of this compound

This protocol is adapted from the synthesis of related vinylsilanes.[3]

Materials:

  • Magnesium turnings

  • Vinyl chloride or vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyldichlorosilane

  • Iodine (for activation)

  • Ethyl bromide (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine and a few drops of ethyl bromide to activate the magnesium.

    • Add a solution of vinyl chloride or vinyl bromide in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated when bubbling and a color change are observed.

    • Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete reaction.

  • Reaction with Dimethyldichlorosilane:

    • Cool the freshly prepared vinyl Grignard reagent in an ice bath.

    • Add a solution of dimethyldichlorosilane in anhydrous THF dropwise to the Grignard reagent. The molar ratio of the Grignard reagent to dimethyldichlorosilane should be approximately 2.1:1 to favor the formation of the divinyl product.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent by simple distillation.

    • Purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 82-83 °C).

Data Presentation

Table 1: Effect of Reactant Ratio on Product Distribution in Grignard Synthesis

Molar Ratio (Vinyl Grignard : Dimethyldichlorosilane)Approximate Yield of this compound (%)Key Impurities
1:1LowHigh concentration of methylvinyldichlorosilane
2:1HighTrace amounts of methylvinyldichlorosilane and trivinylmethylsilane (B94670)
>2.5:1Moderate to HighIncreased formation of trivinylmethylsilane and other polysubstituted silanes

Note: These are generalized trends; actual yields may vary based on specific reaction conditions.

Visualizations

Grignard_Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Silicon Source cluster_2 Work-up and Purification Mg_turnings Magnesium Turnings Activation Activation (Iodine/1,2-Dibromoethane) Mg_turnings->Activation 1. Vinyl_Halide Vinyl Halide in Anhydrous THF Grignard_Formation Formation of Vinyl Grignard Reagent Vinyl_Halide->Grignard_Formation 3. Slow Addition Activation->Grignard_Formation 2. Reaction Reaction to form this compound Grignard_Formation->Reaction 4. Add to DMDCS DMDCS Dimethyldichlorosilane in Anhydrous THF DMDCS->Reaction Quenching Quenching (sat. NH4Cl) Reaction->Quenching 5. Extraction Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Grignard Was Grignard Formation Successful? Start->Check_Grignard Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) Check_Grignard->Anhydrous No Activate_Mg Activate Magnesium (Iodine, etc.) Check_Grignard->Activate_Mg No Check_Reaction Investigate Main Reaction Check_Grignard->Check_Reaction Yes Anhydrous->Start Activate_Mg->Start Stoichiometry Optimize Reactant Stoichiometry Check_Reaction->Stoichiometry No Addition_Rate Control Addition Rate and Temperature Check_Reaction->Addition_Rate No Check_Purification Review Purification Step Check_Reaction->Check_Purification Yes Stoichiometry->Start Addition_Rate->Start Fractional_Distillation Improve Fractional Distillation (e.g., column efficiency) Check_Purification->Fractional_Distillation No Side_Products Characterize Side Products (GC-MS, NMR) Check_Purification->Side_Products No End Improved Yield/Purity Fractional_Distillation->End Side_Products->End

Caption: Troubleshooting logic for this compound synthesis.

References

Troubleshooting incomplete polymerization with Dimethyldivinylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyldivinylsilane Polymerization

Welcome to the technical support center for troubleshooting polymerization reactions involving this compound. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My polymerization is not starting or is proceeding very slowly. What is the most common cause?

The most frequent cause of inhibited or slow polymerization is the presence of inhibitors in the monomer.[1][2] Monomers like this compound are often shipped with small amounts of inhibitors, such as butylated hydroxytoluene (BHT) or monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage and transport.[2] These compounds scavenge the free radicals necessary to initiate the polymerization chain reaction.[] The polymerization will not proceed effectively until the initiator consumes all the residual inhibitor.[1][2]

Troubleshooting Steps:

  • Verify Inhibitor Removal: Ensure that you have passed the monomer through an inhibitor removal column or used another purification method before use.

  • Increase Initiator Concentration: As a potential workaround, you can increase the initiator concentration to overcome the inhibitor's effect. However, be aware this can lead to other issues like lower average molecular weight, branching, or an uncontrolled exothermic reaction (gel effect).[1]

  • Check for Oxygen: Oxygen can also act as an inhibitor in free-radical polymerizations. Ensure your reaction setup is properly de-gassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Q2: How does the initiator concentration impact the final polymer?

Initiator concentration directly influences the polymerization rate, final degree of conversion, and the molecular weight of the resulting polymer.[4][5]

  • Higher Initiator Concentration: Generally leads to a faster polymerization rate and a shorter reaction time.[4] However, an excessive concentration can decrease the polymer's mechanical properties and lower the average molecular weight because more polymer chains are initiated simultaneously.[5]

  • Lower Initiator Concentration: May result in a slower reaction and potentially incomplete conversion if the concentration is too low to sustain the propagation of chains.[4]

It is crucial to optimize the initiator concentration for your specific system to balance reaction time, conversion, and desired polymer properties.[5]

Q3: My platinum-catalyzed hydrosilylation reaction is incomplete. What are potential causes related to the catalyst?

Incomplete platinum-catalyzed hydrosilylation, a common method for curing vinylsiloxane polymers, can be traced to several catalyst-related issues.[6][7]

  • Catalyst Deactivation: The formation of colloidal platinum(0) particles can lead to catalyst deactivation.[6][7] This is often a terminal stage in the reaction but can occur prematurely under non-optimal conditions.

  • Inhibitors: Certain compounds can act as inhibitors by forming inert complexes with the platinum catalyst, preventing it from participating in the hydrosilylation cycle.[6] Common inhibitors include alkynes and alkenes with electron-withdrawing groups, such as maleates and fumarates.[6] Contamination from latex gloves, which often contain sulfur compounds, has also been shown to inhibit polymerization.[8]

  • Low Catalyst Loading: An insufficient amount of catalyst (measured in ppm) may not be enough to achieve complete conversion in a reasonable timeframe.[9]

Troubleshooting Workflow for Catalyst Issues

start Incomplete Hydrosilylation check_catalyst Evaluate Catalyst Activity start->check_catalyst check_purity Check Reagent Purity start->check_purity cause_deactivation Catalyst Deactivation (e.g., colloid formation) check_catalyst->cause_deactivation cause_inhibition Presence of Inhibitors (e.g., sulfur, maleates) check_catalyst->cause_inhibition cause_loading Incorrect Catalyst Loading check_catalyst->cause_loading check_purity->cause_inhibition cause_impurities Monomer/Solvent Impurities check_purity->cause_impurities solution_new_catalyst Use Fresh Catalyst cause_deactivation->solution_new_catalyst solution_remove_inhibitors Identify & Remove Source (e.g., avoid latex gloves) cause_inhibition->solution_remove_inhibitors solution_optimize_loading Optimize Catalyst Concentration cause_loading->solution_optimize_loading solution_purify Purify Reagents cause_impurities->solution_purify

Caption: Troubleshooting logic for platinum-catalyzed hydrosilylation.

Q4: How does reaction temperature affect polymerization?

Temperature is a critical parameter that significantly influences reaction kinetics and final material properties.

  • Kinetics: Increasing the temperature generally increases the rate of polymerization.[4] For thermally initiated systems, higher temperatures accelerate the decomposition of the initiator, generating more free radicals.

  • Material Properties: Preheating monomers to higher temperatures (e.g., 54°C or 68°C) can lead to an increase in volumetric shrinkage upon polymerization.[10] Conversely, higher temperatures can also improve the degree of cure, leading to increased hardness of the final polymer.

It is essential to control the reaction temperature to ensure consistent results, as fluctuations can lead to variability in polymer properties and may even cause uncontrolled, rapid polymerization.[1]

Quantitative Data Summary

Table 1: Effect of Initiator Concentration on Polymer Properties
Initiator ConcentrationEffect on Polymerization RateEffect on Molecular WeightEffect on Mechanical StrengthReference
Increase IncreasesDecreasesFirst increases, then decreases[4],[5]
Decrease DecreasesIncreasesMay be lower due to incomplete conversion[4]
Table 2: Influence of Temperature on Polymerization Outcomes
TemperatureEffect on Volumetric ShrinkageEffect on Polymer HardnessKey ObservationReference
Refrigerated (4-5°C) Significantly less apparent shrinkageLower hardnessReduced polymerization efficacy[10],
Room Temp (20-25°C) BaselineBaselineControl condition[10],
Body Temp (37°C) Similar to room temperatureIncreased hardnessRepresents in-vivo conditions[10],
Pre-heated (54-68°C) Significantly increased shrinkageIncreased hardnessHigher degree of conversion[10],

Visualizing Key Mechanisms

Inhibition of Free-Radical Polymerization

Inhibitors terminate the polymerization process by reacting with initiating or propagating radicals to form stable, non-reactive species.

cluster_0 cluster_1 cluster_2 P_radical P• (Growing Polymer Radical) Inhibitor I-H (Inhibitor, e.g., BHT) P_H P-H (Terminated Polymer) P_radical->P_H H• Transfer plus + Inhibitor->P_H I_radical I• (Stable Inhibitor Radical) plus2 +

Caption: Mechanism of polymerization inhibition by hydrogen transfer.

Experimental Protocols

Protocol: Platinum-Catalyzed Hydrosilylation of this compound with a Dihydrosilane Crosslinker

This protocol describes a general procedure for the crosslinking polymerization of this compound using a platinum catalyst.

Materials:

  • This compound (inhibitor-free)

  • 1,1,3,3-Tetramethyldisiloxane (or other Si-H functional crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst, Pt₂(dvtms)₃, in xylene)[6]

  • Anhydrous toluene (B28343) or other suitable solvent

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Purify this compound by passing it through a column of activated alumina (B75360) to remove inhibitors.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove moisture.

    • Prepare solutions of the monomer and crosslinker in anhydrous toluene under an inert atmosphere. The molar ratio of vinyl groups to Si-H groups should be approximately 1:1 for optimal crosslinking.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the this compound solution and the crosslinker solution.

    • Begin stirring and allow the mixture to reach the desired reaction temperature (e.g., room temperature to 80°C, depending on catalyst activity and desired cure time).[11]

  • Initiation:

    • Using a syringe, inject the platinum catalyst solution into the reaction mixture. Typical catalyst loading is low, often in the range of 5-20 ppm of platinum.[9]

    • An immediate or gradual increase in viscosity should be observed.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by the disappearance of the Si-H stretching band (around 2160 cm⁻¹) in the infrared (FTIR) spectrum.

    • Alternatively, monitor the increase in viscosity over time. The reaction is considered complete when the viscosity stabilizes or the Si-H peak is no longer detectable.

  • Work-up:

    • Once the polymerization is complete, the resulting polymer can be used directly or, if dissolved in a solvent, the solvent can be removed under reduced pressure.

    • The final product is a crosslinked polysiloxane network.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (use nitrile or vinyl, not latex, to avoid catalyst inhibition), and a lab coat.[8]

  • Platinum catalysts can be toxic and should be handled with care.

  • The reaction can be exothermic; monitor the temperature closely, especially for larger-scale reactions.

References

Technical Support Center: Purification of Crude Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of crude dimethyldivinylsilane post-synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly when using fractional distillation.

Q1: My distillation is very slow, and I'm not collecting any product at the expected boiling point.

A1: This issue can arise from several factors related to temperature and pressure:

  • Insufficient Heating: The distillation pot may not be hot enough to vaporize the this compound, especially if the heat has to travel a significant distance up a fractionating column.

  • Solution: Ensure the heating mantle is set to a temperature significantly higher than the target boiling point to compensate for heat loss. Insulating the distillation flask and the fractionating column with glass wool and aluminum foil can also help maintain the necessary temperature.

  • Vacuum Leaks: In a vacuum distillation, leaks in the system will prevent the pressure from being low enough to achieve the desired boiling point at a lower temperature.

  • Solution: Check all glass joints to ensure they are properly sealed and greased (if necessary for your setup). Inspect all tubing for cracks or loose connections. A hissing sound is a common indicator of a leak.

  • Flooding of the Column: An excessive heating rate can cause the column to flood, where a large volume of condensate flows back down the column, preventing the vapor from reaching the condenser.

  • Solution: Reduce the heating rate to allow for a proper vapor-liquid equilibrium to be established within the column.

Q2: The purity of my collected this compound is lower than expected, as confirmed by GC-MS.

A2: Contamination of the distillate can occur due to a few reasons:

  • Inefficient Fractionation: If the boiling points of the impurities are very close to that of this compound, a simple distillation or a short fractionating column may not be sufficient for complete separation.

  • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates. Optimizing the reflux ratio (the ratio of condensate returned to the column to that collected as product) can also improve separation.

  • Bumping of the Crude Mixture: Violent boiling (bumping) in the distillation flask can splash the crude mixture directly into the condenser, contaminating the distillate.

  • Solution: Ensure smooth boiling by using a magnetic stir bar in the distillation flask. For vacuum distillation, boiling stones are not effective.

  • Co-distillation with an Azeotrope: Although less common with this specific compound, an impurity could form an azeotrope with this compound, causing them to distill together at a constant boiling point.

  • Solution: This is more difficult to resolve by standard distillation. Alternative purification methods like preparative gas chromatography or treatment with a scavenger to remove the specific impurity might be necessary.

Q3: I observe solid material forming in my distillation apparatus.

A3: This is likely due to the presence of moisture or reactive impurities:

  • Hydrolysis of Chlorosilanes: If your crude product contains unreacted dichlorodimethylsilane (B41323) or the intermediate, dimethylvinylchlorosilane, any moisture in the system can lead to hydrolysis, forming solid siloxanes.

  • Solution: Ensure your glassware is rigorously dried before use and that the reaction and distillation are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Precipitation of Magnesium Salts: If the work-up after the Grignard synthesis was incomplete, magnesium salts may be carried over and precipitate in the distillation flask.

  • Solution: Ensure the crude product is properly washed and dried before distillation. Filtering the crude solution before distillation can also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Fractional distillation is the most widely used and effective method for purifying this compound.[1] Due to the likely presence of impurities with boiling points close to the product, fractional distillation provides the necessary separation efficiency. For thermally sensitive impurities or to lower the required temperature, vacuum distillation is often employed.[2]

Q2: What are the typical impurities I can expect in my crude this compound from a Grignard synthesis?

A2: The crude product from the reaction of dichlorodimethylsilane with vinylmagnesium bromide can contain several impurities:

  • Unreacted Dichlorodimethylsilane: A starting material with a lower boiling point than the product.

  • Dimethylvinylchlorosilane: An intermediate product of the reaction. This compound can be a byproduct when synthesizing this compound.[3]

  • Siloxanes: Formed from the hydrolysis of any chlorosilanes present if exposed to moisture. These are often higher boiling.

  • Solvent: The solvent used for the Grignard reaction (e.g., tetrahydrofuran).

  • Grignard-related byproducts.

Q3: How can I monitor the purity of my this compound during and after purification?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of this compound and its potential impurities.[1] It allows for the separation of the components in a mixture and their identification based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is also a powerful tool for structural confirmation and purity assessment of the final product.

Q4: My this compound appears to be degrading during distillation. What could be the cause and how can I prevent it?

A4: While this compound is relatively stable, high temperatures during atmospheric distillation could potentially lead to some degradation or polymerization, especially if certain impurities are present. Using vacuum distillation significantly lowers the boiling point and thus the required temperature, minimizing the risk of thermal degradation.[4]

Q5: Are there any alternative purification methods to distillation?

A5: While distillation is the most common method, other techniques could be employed, especially for removing specific impurities or for small-scale purification:

  • Preparative Gas Chromatography (Prep-GC): This technique can offer very high purity but is generally not suitable for large quantities.

  • Liquid-Liquid Extraction: This can be used to remove certain impurities, such as low molecular weight siloxanes, from a silicone resin.[5]

  • Treatment with Scavengers: Specific impurities could potentially be removed by reacting them with a solid-supported scavenger, followed by filtration.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterSimple DistillationFractional DistillationVacuum Fractional Distillation
Principle Separation based on large differences in boiling points.Separation of components with close boiling points through multiple vaporization-condensation cycles.[2]Fractional distillation performed at reduced pressure to lower the boiling points of the components.[4]
Typical Purity Achieved Moderate (may be insufficient if impurities have close boiling points)High (>95-99%)High (>95-99%)
Yield High (less loss than fractional distillation)Good to High (some material is lost on the column packing)Good to High
Operating Temperature Higher (atmospheric boiling point)Higher (atmospheric boiling point)Lower (reduces risk of thermal degradation)
Key Advantage Simple setup, faster.Excellent separation of close-boiling components.Ideal for thermally sensitive compounds and high-boiling liquids.
Key Disadvantage Poor separation of components with similar boiling points.More complex setup, longer distillation time.Requires a vacuum source and careful sealing of joints.

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound under Reduced Pressure

1. Preparation and Safety Precautions:

  • Ensure all glassware is thoroughly dried in an oven and assembled while still hot under a stream of inert gas (nitrogen or argon) to prevent atmospheric moisture contamination.

  • This compound is flammable; therefore, heating should be conducted using a heating mantle, and no open flames should be present.

  • Work in a well-ventilated fume hood.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

  • Use a magnetic stir bar in the distillation flask for smooth boiling.

  • Ensure all ground glass joints are properly sealed. For vacuum distillation, it is advisable to use a small amount of vacuum grease on the joints.

  • Connect the vacuum adapter to a vacuum trap cooled with a dry ice/acetone bath, and then to a vacuum pump.

3. Distillation Procedure:

  • Charge the crude this compound into the distillation flask.

  • Begin stirring and start the flow of coolant through the condenser.

  • Slowly evacuate the system to the desired pressure.

  • Once the desired pressure is stable, begin heating the distillation flask.

  • Gradually increase the temperature until the mixture begins to boil and reflux in the fractionating column.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • As the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product. The boiling point of this compound is 79-82 °C at atmospheric pressure.[6] Under reduced pressure, the boiling point will be significantly lower.

  • Continue distillation until the temperature at the distillation head either drops or rises sharply, indicating that the product has been distilled.

  • Stop the heating, allow the apparatus to cool to room temperature, and then slowly and carefully reintroduce the inert gas to bring the system back to atmospheric pressure before dismantling.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude_product Crude this compound (Post-Synthesis) distillation_setup Assemble Dry Fractional Distillation Apparatus under Inert Atmosphere crude_product->distillation_setup vacuum_distillation Perform Vacuum Fractional Distillation distillation_setup->vacuum_distillation fraction_collection Collect Fractions Based on Boiling Point vacuum_distillation->fraction_collection purity_analysis Analyze Fractions by GC-MS fraction_collection->purity_analysis waste Impurities and High-Boiling Residue fraction_collection->waste pure_product Pure this compound purity_analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

TroubleshootingTree Distillation Troubleshooting Guide start Distillation Issue issue_type What is the primary issue? start->issue_type slow_distillation Slow/No Product issue_type->slow_distillation Rate low_purity Low Purity issue_type->low_purity Quality solids_forming Solids Forming issue_type->solids_forming Observation check_heat Increase Heating/ Insulate Apparatus slow_distillation->check_heat Temp too low? check_vacuum Check for Leaks slow_distillation->check_vacuum Pressure too high? check_flooding Reduce Heating Rate slow_distillation->check_flooding Flooding observed? improve_fractionation Use Longer/More Efficient Column low_purity->improve_fractionation Close boiling impurities? prevent_bumping Ensure Smooth Stirring low_purity->prevent_bumping Violent boiling? check_moisture Ensure Anhydrous Conditions solids_forming->check_moisture Moisture contamination? check_workup Ensure Proper Work-up/ Filter Crude solids_forming->check_workup Incomplete work-up?

Caption: Troubleshooting decision tree for distillation.

References

Best practices for preventing premature gelation in Dimethyldivinylsilane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent premature gelation in reactions involving dimethyldivinylsilane, primarily in the context of platinum-catalyzed hydrosilylation.

Troubleshooting Guide: Premature Gelation

Issue: My reaction mixture is gelling too quickly, before I can complete my experimental setup.

This guide provides a step-by-step approach to diagnose and resolve premature gelation.

.dot

Troubleshooting_Premature_Gelation start Start: Premature Gelation Observed check_inhibitor Is an inhibitor being used? start->check_inhibitor inhibitor_type Is the inhibitor appropriate for the catalyst and temperature? check_inhibitor->inhibitor_type Yes add_inhibitor Action: Add an appropriate inhibitor. check_inhibitor->add_inhibitor No inhibitor_conc Is the inhibitor concentration sufficient? inhibitor_type->inhibitor_conc Yes select_inhibitor Action: Select an inhibitor effective at room temperature (e.g., acetylenic alcohols, maleates). inhibitor_type->select_inhibitor No temp_control Is the reaction temperature too high? inhibitor_conc->temp_control Yes increase_conc Action: Increase inhibitor concentration. Typical ratios of catalyst to inhibitor range from 1:1 to 1:100. inhibitor_conc->increase_conc No contamination Is there any contamination? temp_control->contamination No lower_temp Action: Lower the reaction temperature. Store and mix components in a cool environment (15-20°C). temp_control->lower_temp Yes check_poisons Action: Check for and eliminate sources of catalyst poisons (e.g., sulfur, tin, amines). Use clean equipment. contamination->check_poisons Yes solution Solution: Pot life extended, premature gelation prevented. contamination->solution No, problem solved add_inhibitor->solution select_inhibitor->solution increase_conc->solution lower_temp->solution check_poisons->solution

Caption: Troubleshooting workflow for premature gelation.

Frequently Asked Questions (FAQs)

Catalysts and Inhibitors

Q1: What causes premature gelation in this compound reactions?

Premature gelation in reactions involving this compound is typically due to the high catalytic activity of platinum-based catalysts, such as Karstedt's catalyst, at room temperature.[1][2] These catalysts promote the rapid cross-linking between vinyl groups (from this compound) and Si-H groups of a crosslinking agent, leading to a rapid increase in viscosity and solidification.[3]

Q2: How do inhibitors prevent premature gelation?

Inhibitors, also known as retarders, temporarily deactivate the platinum catalyst at room or storage temperatures.[3][4] They form complexes with the platinum (0) center, preventing it from catalyzing the hydrosilylation reaction.[5] This effect can often be reversed by heat, which either breaks down the inhibitor-catalyst complex or removes the volatile inhibitor, thus initiating the curing process.[2][3] This provides a longer "pot life" or working time for the reactive mixture.[6]

Q3: What are common types of inhibitors used in hydrosilylation reactions?

Several classes of organic compounds are effective inhibitors. The choice of inhibitor depends on the desired pot life and curing temperature. Common types include:

  • Acetylenic compounds: Such as acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol, ethynylcyclohexanol) are widely used as they effectively inhibit the reaction at room temperature but allow for rapid curing at elevated temperatures.[7]

  • Maleates and Fumarates: These are frequently used to form relatively inert complexes with platinum(0), preventing hydrosilylation during storage.[5]

  • Phosphites and Phosphines: Triorganophosphites with bulky or electron-withdrawing substituents can be efficient inhibitors.[8]

  • Nitrogen-containing compounds: 2,2′-bipyridyl (bpy) ligands can be added in excess to the catalyst to significantly increase the pot life of the composition.[3]

Q4: How much inhibitor should I use?

The optimal amount of inhibitor depends on the specific catalyst, the desired pot life, and the curing conditions. The ratio of catalyst to inhibitor can range widely, from 1:1 to 1:100.[3] It is recommended to start with a known formulation from the literature or a supplier's datasheet and then optimize the concentration for your specific application. For example, a 15-fold excess of 2,2′-bipyridyl to Karstedt's catalyst has been shown to be effective.[3]

Experimental Conditions

Q5: How does temperature affect premature gelation?

Temperature is a critical factor. Higher temperatures accelerate the curing reaction, significantly shortening the pot life.[9] Conversely, lowering the ambient temperature can extend the working time. For every 10°C increase in temperature, the pot life can be halved.[10] It is advisable to store and process the mixed components in a cool environment (e.g., 15–20°C) to slow the reaction.[11]

Q6: Can contaminants in my reaction cause premature gelation?

While some contaminants can inhibit or "poison" the catalyst, leading to incomplete curing, others could potentially accelerate the reaction, although this is less common.[1][12] More critically, certain substances can irreversibly deactivate the platinum catalyst.[13] It is crucial to use clean glassware and high-purity reagents.

Q7: What substances are known to poison platinum catalysts and should be avoided?

Substances that can poison platinum catalysts and inhibit the cure include:

  • Sulfur compounds (e.g., sulfides, mercaptans)

  • Tin compounds (organotin catalysts from condensation-cure silicones)

  • Amines and amides

  • Phosphines, arsines

  • Chlorinated hydrocarbons with amine stabilizers[4]

It is essential to avoid contact with these materials during mixing and application to ensure a proper cure.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for preventing premature gelation.

Table 1: Common Inhibitors for Platinum-Catalyzed Hydrosilylation

Inhibitor ClassSpecific ExamplesTypical Catalyst:Inhibitor RatioKey Characteristics
Acetylenic Alcohols2-methyl-3-butyn-2-ol, 1-ethynyl-1-cyclohexanol (B41583) (ECH)Varies, concentration-dependentThermally activated; allows for long pot life at room temperature and rapid cure at 100-150°C.[7][14]
Maleates/FumaratesDimethyl maleate, Dimethyl fumarate1:50 (preferred)Forms inert complexes with Pt(0) at room temperature.[3][5]
Bipyridyl Ligands2,2′-bipyridyl (bpy)1:15 (excess)Significantly increases pot-life time.[3]
HydroperoxidesCumene hydroperoxide, t-butyl hydroperoxide0.01 to 10 parts per 100 parts of vinyl-containing polymerCan extend shelf stability to 6 months or more.[6]

Table 2: Effect of Temperature on Pot Life

TemperatureEffect on Reaction RateImpact on Pot LifeRecommendation
Below 15°CVery slow curingExtended, but may lead to incomplete reactionCaution: may cause condensation.[10][11]
~25°C (Room Temp)Standard curing rateStandard pot life as specifiedIdeal for most standard applications.[10]
Above 30°CFaster curingSignificantly reducedRequires quicker application.[10]
Above 40°CExtremely fast curingMay be too short for practical applicationNot recommended without significant inhibition.[10]

Experimental Protocols

Protocol 1: Preparation of an Inhibited Platinum Catalyst Stock Solution

This protocol describes the preparation of a stock solution of Karstedt's catalyst with an inhibitor to extend the pot life of reaction mixtures.

  • Materials:

  • Procedure:

    • In an inert atmosphere, prepare a stock solution of the inhibitor in the chosen solvent. For example, a 1% (w/v) solution of 1-ethynyl-1-cyclohexanol in xylene.

    • Calculate the desired molar ratio of inhibitor to platinum. A common starting point is a 50:1 molar ratio of inhibitor to Pt.

    • In a separate, clean, and dry vial under an inert atmosphere, add the calculated volume of Karstedt's catalyst solution.

    • Slowly, with stirring, add the calculated volume of the inhibitor stock solution to the catalyst solution.

    • Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete complexation.

    • Store the inhibited catalyst solution in a tightly sealed container under an inert atmosphere and away from light.

Protocol 2: General Procedure for an Inhibited Hydrosilylation Reaction

This protocol outlines the general steps for conducting a hydrosilylation reaction using an inhibited catalyst system.

  • Reactants and Reagents:

    • This compound

    • Hydride-functional crosslinker (e.g., polymethylhydrosiloxane)

    • Inhibited platinum catalyst solution (from Protocol 1)

    • Solvent (if required)

  • Procedure:

    • In a clean, dry reaction vessel, combine the this compound and any other vinyl-functional components. If using a solvent, add it at this stage.

    • Add the hydride-functional crosslinker. The stoichiometry between Si-H and vinyl groups is typically between 1.5:1 and 2:1 to ensure complete reaction of the vinyl groups.

    • Thoroughly mix the components. A mechanical stirrer is recommended for viscous solutions.

    • Add the required amount of the inhibited platinum catalyst solution. The final platinum concentration is typically in the range of 5-20 ppm.

    • Mix thoroughly to ensure homogeneous distribution of the catalyst. The mixture should now have an extended pot life at room temperature.

    • Proceed with the application or experimental setup (e.g., coating, molding).

    • To initiate the cure, heat the mixture to the activation temperature of the inhibitor (typically 80-150°C). The curing time will depend on the temperature and the specific formulation.

Signaling Pathways and Mechanisms

.dot

Caption: Mechanism of inhibited platinum-catalyzed hydrosilylation.

References

Long-term storage and stabilization techniques for Dimethyldivinylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Dimethyldivinylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the long-term storage of this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1][2][3][4][5] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[5] The container should be tightly sealed and made of an appropriate material, such as amber glass or a suitable polymer that does not react with the silane.

Q2: Why is storage under an inert atmosphere so critical?

A2: this compound is susceptible to degradation through hydrolysis and oxidation. Moisture in the air can react with the silane, leading to the formation of silanols, which can then condense to form oligomeric or polymeric siloxanes. Oxygen can promote the polymerization of the vinyl groups. An inert atmosphere displaces both moisture and oxygen, thereby minimizing these degradation pathways.

Q3: Can I store this compound at room temperature?

A3: While some suppliers may list ambient storage as an option, for long-term stability, refrigeration at 2-8°C is strongly recommended.[2][3][4][5] Elevated temperatures can accelerate the rate of potential degradation reactions, including polymerization.

Q4: What are the signs of this compound degradation?

A4: Visual indicators of degradation can include a change in viscosity (thickening or gelling), the formation of a precipitate or solid particles, and discoloration of the liquid. From a chemical perspective, a decrease in the purity of the compound as measured by techniques like Gas Chromatography (GC) would indicate degradation.

Q5: How can I stabilize this compound for long-term storage?

A5: In addition to proper storage conditions, the addition of a polymerization inhibitor can significantly enhance the long-term stability of this compound. Common inhibitors for vinyl compounds include radical scavengers like Butylated Hydroxytoluene (BHT) and phenothiazine. These compounds work by terminating the free radical chain reactions that lead to polymerization.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Increased Viscosity or Gel Formation Polymerization: This is the most likely cause, often initiated by exposure to heat, light, or contaminants that can act as radical initiators.- Confirm polymerization using analytical techniques such as Gel Permeation Chromatography (GPC) or viscometry.- If polymerization has occurred, the material is likely unusable for most applications and should be disposed of according to safety guidelines.- To prevent future occurrences, ensure the product is stored with an appropriate inhibitor and protected from heat and light.
Formation of a Precipitate Hydrolysis and Condensation: Exposure to moisture can lead to the formation of insoluble siloxane oligomers or polymers.- The precipitate can be identified by techniques like Fourier-Transform Infrared (FTIR) spectroscopy, looking for the characteristic Si-O-Si stretching bands.- If the bulk liquid is still of high purity, it may be possible to separate the liquid from the precipitate by decanting or filtration under an inert atmosphere.- To prevent this, ensure all handling and storage are performed under strictly anhydrous conditions.
Inconsistent Reaction Results Partial Degradation: The presence of oligomers or other degradation products can interfere with chemical reactions by altering stoichiometry or introducing catalytic poisons.- Verify the purity of the this compound using GC-MS or ¹H NMR before use.- If impurities are detected, purification by distillation under reduced pressure may be possible, but care must be taken to avoid thermal polymerization.- Always use fresh, properly stored material for critical applications.
Discoloration (Yellowing) Oxidation or Impurities: The presence of impurities from synthesis or slow oxidation can lead to a change in color.- While slight discoloration may not always affect reactivity, it is an indicator of potential degradation.- Analyze the material for impurities using GC-MS.- Consider purifying the material if the discoloration is significant or if it is affecting experimental outcomes.

Data on Storage and Stabilization

Due to the lack of publicly available, specific long-term stability data for this compound, the following table provides a qualitative comparison of expected stability under different conditions based on the general principles of vinylsilane chemistry.

Storage Condition Inhibitor Expected Stability (Qualitative) Primary Degradation Pathway
2-8°C, Inert Atmosphere NoneGoodSlow Hydrolysis (if trace moisture is present)
2-8°C, Inert Atmosphere BHT or Phenothiazine (ppm levels)ExcellentVery Slow Hydrolysis
Room Temperature, Air NonePoorPolymerization, Hydrolysis, Oxidation
Room Temperature, Air BHT or Phenothiazine (ppm levels)ModerateHydrolysis, Oxidation
Elevated Temperature (>30°C) AnyVery PoorRapid Polymerization and Decomposition

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile degradation products.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Sample Preparation:

    • Under an inert atmosphere, dilute a small sample of this compound in a dry, aprotic solvent (e.g., hexane (B92381) or toluene) to a concentration of approximately 1 mg/mL.

    • Transfer the diluted sample to a GC vial.

  • GC Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Data Analysis:

    • The purity of this compound is determined by the relative peak area of the main compound.

    • Degradation products, such as siloxane oligomers, will appear as additional peaks in the chromatogram. The mass spectra of these peaks can be used for identification by comparing them to spectral libraries or by interpreting the fragmentation patterns.

Protocol 2: Monitoring Polymerization by ¹H NMR Spectroscopy

This protocol can be used to detect the early stages of polymerization.

  • Instrumentation: A standard Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

    • Add an internal standard with a known concentration if quantitative analysis is desired.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • The vinyl protons of the monomer will have characteristic signals.

    • Upon polymerization, these vinyl signals will decrease in intensity, and broad signals corresponding to the polymer backbone will appear.

    • The degree of polymerization can be estimated by comparing the integration of the remaining monomer vinyl signals to the integration of the newly formed polymer signals.

Visualizations

DegradationPathways DMDVS This compound Polymer Poly(this compound) DMDVS->Polymer Heat, Light, Initiators Silanol Dimethylvinylsilanol DMDVS->Silanol H₂O (Hydrolysis) Disiloxane Divinyltetramethyldisiloxane Silanol->Disiloxane Condensation (-H₂O)

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_storage Long-Term Storage cluster_sampling Periodic Sampling cluster_analysis Stability Analysis Storage Store this compound (2-8°C, Inert Atmosphere, +/- Inhibitor) Sample Take Aliquot at Time Points (e.g., 0, 3, 6, 12 months) Storage->Sample Analysis Assess Stability Sample->Analysis GCMS GC-MS Analysis (Purity, Degradation Products) Analysis->GCMS Quantitative NMR ¹H NMR Analysis (Polymerization) Analysis->NMR Qualitative Visual Visual Inspection (Viscosity, Precipitate) Analysis->Visual Qualitative

Caption: Workflow for a long-term stability study of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Dimethyldivinylsilane Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyldivinylsilane crosslinking.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrosilylation crosslinking of this compound.

Issue 1: Incomplete or No Curing

  • Question: My this compound formulation is not curing or remains sticky after the expected curing time. What are the possible causes and solutions?

    Answer: Incomplete or failed curing is a common issue in platinum-catalyzed hydrosilylation reactions. The primary cause is often catalyst inhibition or poisoning.[1][2]

    • Catalyst Poisoning: Platinum catalysts are highly sensitive to certain chemical compounds that can deactivate them, a phenomenon known as catalyst poisoning.[1] Common culprits include:

      • Sulfur Compounds: Found in natural rubber, latex gloves, some oils, and solvents.

      • Nitrogen Compounds: Amines, amides, nitriles, and cyanates can inhibit the catalyst.[1]

      • Tin Compounds: Organotin compounds, often found in condensation-cure silicones and some PVC plastics, are potent inhibitors.[1]

      • Phosphorus Compounds: Organophosphates and phosphines can poison the platinum catalyst.

    • Troubleshooting Steps:

      • Review all components: Carefully check the composition of all materials that come into contact with your formulation, including mixing vessels, spatulas, and substrates. Avoid using materials containing sulfur, tin, or nitrogen compounds.[1]

      • Cleanliness: Ensure all equipment and substrates are scrupulously clean. Oils and residues from cleaning agents can inhibit curing.[2]

      • Glove Selection: Use non-inhibiting gloves, such as nitrile or polyethylene (B3416737) gloves. Avoid latex gloves.

      • Substrate Compatibility Test: Before a large-scale experiment, perform a small patch test by applying the silicone to the substrate to check for cure inhibition.[2]

      • Barrier Coating: If the substrate is suspected of causing inhibition, applying a barrier coating can be an effective solution.[2]

Issue 2: Slow Curing Rate

  • Question: The crosslinking reaction is proceeding much slower than expected. How can I increase the curing speed?

    Answer: A slow curing rate can be influenced by several factors, including temperature, catalyst concentration, and the presence of inhibitors.

    • Temperature: Hydrosilylation reactions are temperature-dependent. Lower ambient temperatures will significantly slow down the reaction rate.[3]

    • Catalyst Concentration: The concentration of the platinum catalyst directly impacts the cure speed. Insufficient catalyst loading will result in a slower reaction.

    • Inhibitors: Inhibitors are sometimes intentionally added to formulations to increase the pot life (working time). If the inhibitor concentration is too high, it can excessively prolong the curing time.[4]

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the formulation according to the manufacturer's guidelines can significantly accelerate the curing process.[3]

      • Optimize Catalyst Concentration: If you are formulating your own system, incrementally increasing the catalyst concentration may improve the cure speed. However, be aware that excessive catalyst levels can sometimes have negative effects on the final properties.

      • Adjust Inhibitor Level: If using an inhibitor, consider reducing its concentration to shorten the pot life and accelerate curing.[4] This requires careful optimization to maintain a sufficient working time.

Issue 3: Poor Mechanical Properties of the Cured Product

  • Question: The final crosslinked material has poor mechanical properties (e.g., it's too soft or brittle). How can I improve this?

    Answer: The mechanical properties of the crosslinked this compound are directly related to the crosslink density of the polymer network.

    • Crosslinker-to-Polymer Ratio: The stoichiometry between the vinyl groups on the this compound and the Si-H groups on the crosslinker is crucial. An off-balance ratio can lead to an incomplete network formation and suboptimal properties.

    • Catalyst Activity: Inefficient catalysis due to partial poisoning or low concentration can result in a lower crosslink density.

    • Curing Temperature and Time: The curing schedule (temperature and duration) affects the extent of the crosslinking reaction. Insufficient time or temperature may not allow the reaction to go to completion.[5]

    • Troubleshooting Steps:

      • Optimize Crosslinker Ratio: Systematically vary the ratio of the crosslinking agent to the vinyl-functional polymer to find the optimal balance for your desired properties.

      • Verify Catalyst Performance: Ensure your catalyst is active and used at the correct concentration. If catalyst poisoning is suspected, address the sources of contamination.

      • Adjust Curing Profile: Experiment with different curing temperatures and times to ensure the crosslinking reaction reaches its full extent. Higher temperatures generally lead to a higher crosslink density and a stiffer material.[5]

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common catalysts for this compound crosslinking?

    • A1: Platinum-based complexes are the most widely used catalysts for the hydrosilylation crosslinking of vinyl silicones. The most common are Karstedt's catalyst and Speier's catalyst.[6] Karstedt's catalyst is generally preferred due to its high activity and solubility in silicone systems.

  • Q2: What is the difference between Karstedt's catalyst and Speier's catalyst?

    • A2: Speier's catalyst (hexachloroplatinic acid) was one of the first effective hydrosilylation catalysts. Karstedt's catalyst is a platinum(0) complex that is generally more active and soluble in silicone formulations, allowing for faster cures at lower temperatures.

  • Q3: Are there any non-platinum catalysts available?

    • A3: While platinum catalysts are dominant, research is ongoing into catalysts based on other transition metals like rhodium and ruthenium.[7] However, for most industrial and laboratory applications, platinum catalysts remain the standard due to their high efficiency and reliability.

Optimization Parameters

  • Q4: How does catalyst concentration affect the crosslinking process?

    • A4: The catalyst concentration is a critical parameter for controlling the cure rate. Higher catalyst concentrations generally lead to faster curing times.[8] However, there is an optimal concentration range; excessively high levels may not provide additional benefits and can be costly.

  • Q5: What is the role of temperature in the optimization of the crosslinking reaction?

    • A5: Temperature has a significant impact on the kinetics of the hydrosilylation reaction. Increasing the temperature accelerates the cure rate.[9] For every 10°C increase in temperature, the cure rate can roughly double. However, excessively high temperatures can potentially lead to side reactions or degradation of the polymer.

  • Q6: What is an inhibitor and why is it used?

    • A6: An inhibitor is a compound added to a platinum-catalyzed silicone system to delay the onset of curing at room temperature. This provides a longer "pot life" or "working time," allowing for mixing, degassing, and application of the formulation before it begins to gel.[4] Common inhibitors are molecules that can reversibly bind to the platinum catalyst.

Data Presentation

Table 1: Effect of Platinum Catalyst Concentration on Mechanical Properties of Addition-Cure Liquid Silicone Rubber (ALSR)

Platinum Content (ppm)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
56.245040
106.848042
157.552045
207.250044
506.947043
1006.546041

Note: Data synthesized from literature suggesting an optimal concentration around 15 ppm for the tested system.[8]

Table 2: Influence of Curing Temperature on the Mechanical Properties of a Polydimethylsiloxane (PDMS)

Curing Temperature (°C)Shear Modulus (G) at 25°C (MPa)Molecular Weight between Crosslinks (Mc) ( g/mol )
650.652066
800.851588
1001.051286
1201.151174
1501.251062

Note: Data adapted from a study on a specific PDMS system, showing that higher curing temperatures lead to a stiffer material with a higher crosslink density.[5]

Experimental Protocols

Protocol 1: Screening of Catalyst Activity

  • Preparation of Pre-polymer Mixture:

    • In a clean, dry container, accurately weigh the this compound polymer and the crosslinking agent at the desired stoichiometric ratio (e.g., 1.2:1 Si-H:vinyl).

    • Thoroughly mix the components using a mechanical stirrer or a dual asymmetric centrifuge mixer until a homogeneous mixture is obtained.

  • Catalyst Addition:

    • Prepare stock solutions of the different catalysts (e.g., Karstedt's catalyst, Speier's catalyst) at a known concentration in a suitable solvent (e.g., xylene or vinyl-terminated PDMS).

    • To separate, labeled vials each containing a precise amount of the pre-polymer mixture, add a specific volume of each catalyst stock solution to achieve the desired catalyst loading (e.g., 10 ppm Pt).

  • Curing and Monitoring:

    • Place the vials in a controlled temperature environment (e.g., an oven at 80°C).

    • Monitor the curing process over time by observing the viscosity change. The gel time can be determined as the point where the mixture no longer flows.

    • For a more quantitative analysis, use a rheometer to measure the evolution of the storage modulus (G') and loss modulus (G'') over time. The crossover point of G' and G'' is often used to define the gel time.

  • Evaluation:

    • Compare the gel times for each catalyst. A shorter gel time indicates higher catalyst activity under the tested conditions.

Protocol 2: Characterization of Crosslinked this compound using FTIR

  • Sample Preparation:

    • Prepare the this compound formulation with the chosen catalyst and crosslinker as described in Protocol 1.

  • FTIR Analysis:

    • Obtain an initial FTIR spectrum of the uncured mixture. This will serve as the baseline (t=0).

    • The key peaks to monitor are the Si-H stretch (around 2160 cm⁻¹) from the crosslinker and the C=C stretch from the vinyl groups (around 1600 cm⁻¹).

    • As the curing reaction proceeds, the intensity of the Si-H and C=C peaks will decrease.

  • Monitoring the Reaction:

    • For real-time monitoring, an in-situ FTIR setup with a heated stage is ideal.[10][11]

    • Alternatively, for endpoint analysis, cure the sample for the desired time and temperature, and then acquire the FTIR spectrum of the cured material.

  • Data Analysis:

    • The degree of conversion can be estimated by measuring the decrease in the peak area or height of the Si-H or C=C absorption bands relative to an internal standard peak that does not change during the reaction (e.g., a Si-CH₃ peak).[12]

Visualizations

Catalyst_Selection_Workflow start Start: Define Desired Cure Profile & Properties catalyst_screening Catalyst Screening (e.g., Karstedt's, Speier's) start->catalyst_screening optimization Optimization of Selected Catalyst catalyst_screening->optimization Select most active & soluble catalyst characterization Characterization of Cured Material optimization->characterization Vary concentration, temperature, inhibitor characterization->optimization Iterate if properties are not met end End: Final Formulation characterization->end Properties meet specifications

Caption: Catalyst selection and optimization workflow.

Troubleshooting_Curing_Failure start Problem: Incomplete Curing check_poisoning Check for Catalyst Poisoning Sources? start->check_poisoning check_temp Is Curing Temperature Too Low? check_poisoning->check_temp No solution_poisoning Solution: Eliminate Contaminants, Use Barrier Coat check_poisoning->solution_poisoning Yes check_ratio Is Crosslinker Ratio Correct? check_temp->check_ratio No solution_temp Solution: Increase Curing Temperature check_temp->solution_temp Yes solution_ratio Solution: Adjust Stoichiometry check_ratio->solution_ratio No

Caption: Troubleshooting logic for curing failures.

Experimental_Workflow_FTIR prep 1. Prepare Formulation initial_scan 2. Initial FTIR Scan (t=0) prep->initial_scan cure 3. Cure Sample (Controlled T, t) initial_scan->cure final_scan 4. Final FTIR Scan cure->final_scan analyze 5. Analyze Peak Disappearance (Si-H, C=C) final_scan->analyze

Caption: Experimental workflow for FTIR analysis.

References

Validation & Comparative

A Comparative Analysis of Dimethyldivinylsilane and Other Silane Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of silicone elastomers and other crosslinked polymer systems. Dimethyldivinylsilane, a vinyl-functional silane (B1218182), is a key player in addition-cure chemistry, offering distinct advantages in the formulation of high-performance materials. This guide provides an objective comparison of this compound with other common silane crosslinking agents, supported by a synthesis of available data and detailed experimental protocols.

Introduction to Silane Crosslinking

Silane crosslinking agents are organosilicon compounds that form durable siloxane bonds (Si-O-Si) within a polymer matrix, creating a three-dimensional network.[1] This network structure is responsible for the enhanced mechanical strength, thermal stability, and chemical resistance of the cured material.[2] The most prevalent chemistries for crosslinking silicones are addition cure (hydrosilylation) and condensation cure.[3][4] this compound is primarily utilized in addition cure systems, which are known for their fast cure rates, low shrinkage, and absence of byproducts.[5]

Overview of this compound

This compound (DMDVS) is a versatile organosilicon compound valued for its role as a crosslinking agent in the production of silicone polymers.[6] Its two vinyl functional groups readily participate in hydrosilylation reactions with Si-H functional polymers in the presence of a platinum catalyst.[7][8] This reaction forms stable ethyl bridges between polymer chains, leading to a crosslinked network. DMDVS is particularly noted for its contribution to the mechanical properties and thermal stability of silicone elastomers.[6]

Comparison with Other Silane Crosslinking Agents

The performance of a silicone elastomer is significantly influenced by the choice of crosslinking agent. This section compares this compound with other commonly used silane crosslinkers, including other vinyl-functional silanes and alkoxy silanes.

Vinyl-Functional Silanes

Vinyl-functional silanes are the cornerstone of addition-cure silicone systems. Besides this compound, other notable vinyl silanes include vinyltrimethoxysilane (B1682223) (VTMO) and vinyltriethoxysilane (B1683064) (VTEO). The primary distinction between these lies in the number of reactive vinyl groups and the presence of hydrolyzable alkoxy groups.

Key Performance Differences:

  • Crosslink Density: The number of vinyl groups per molecule influences the potential crosslink density. Crosslinkers with more vinyl groups can create a more densely crosslinked network, which generally leads to higher hardness and modulus.[9]

  • Reactivity: The reactivity of the vinyl groups can be influenced by the other substituents on the silicon atom.

  • Adhesion: Vinyl silanes with alkoxy groups, like VTMO and VTEO, can also function as adhesion promoters by bonding with inorganic substrates.

Alkoxy Silanes

Alkoxy silanes, such as methyltrimethoxysilane (B3422404) (MTMS), are typically used in condensation cure systems. They crosslink through a hydrolysis and condensation reaction, which releases alcohol as a byproduct.

Key Performance Differences:

  • Cure Mechanism: Alkoxy silanes rely on moisture to hydrolyze and then condense to form crosslinks. This is a slower process compared to the heat-accelerated hydrosilylation of vinyl silanes.

  • Byproducts: The release of alcohol during curing can be a concern in sensitive applications.

  • Corrosivity: Alkoxy cure systems are generally less corrosive than acetoxy silanes, which release acetic acid.

Quantitative Performance Data

The following table summarizes typical performance characteristics of silicone elastomers prepared with different types of silane crosslinking agents. The data is a composite from various sources and should be considered representative. Actual performance will depend on the specific formulation, including the base polymer, catalyst, and filler.

PropertyThis compound (Addition Cure)Vinyltrimethoxysilane (VTMO) (Addition/Moisture Cure)Methyltrimethoxysilane (MTMS) (Condensation Cure)Dicumyl Peroxide (Peroxide Cure)
Cure Mechanism HydrosilylationHydrosilylation & Hydrolysis/CondensationHydrolysis/CondensationFree Radical
Cure Speed Fast (minutes with heat)Moderate to FastSlow (hours to days)Fast at high temp.
Byproducts NoneMethanol (if moisture cured)MethanolOrganic acids, acetophenone
Shrinkage Very Low (<0.1%)LowModerateModerate
Tensile Strength Good to ExcellentGood to ExcellentModerate to GoodGood
Elongation at Break HighHighModerateModerate to High
Hardness (Shore A) Variable (formulation dependent)Variable (formulation dependent)Variable (formulation dependent)Variable (formulation dependent)
Tear Strength Good to ExcellentGood to ExcellentModerateGood
Thermal Stability ExcellentExcellentGoodGood
Adhesion to Substrates Moderate (can be improved with primers)Good (especially to inorganic substrates)Good (especially to inorganic substrates)Moderate

Experimental Protocols

Protocol 1: Preparation of a Silicone Elastomer via Hydrosilylation Crosslinking

Objective: To prepare a crosslinked silicone elastomer using a vinyl-functional silane (e.g., this compound) and a hydride-functional siloxane.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-Vi)

  • Hydride-terminated or hydride-functional polydimethylsiloxane (PDMS-H)

  • This compound (or other vinyl silane crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control pot life)

  • Toluene (B28343) (or other suitable solvent)

  • Molds for sample casting

Procedure:

  • Preparation of Part A (Vinyl Component):

    • In a clean, dry mixing vessel, combine the vinyl-terminated PDMS and the this compound crosslinker.

    • Add the platinum catalyst solution (typically in the ppm range) and mix thoroughly. An inhibitor may be added at this stage to control the working time.

  • Preparation of Part B (Hydride Component):

    • In a separate vessel, place the hydride-functional PDMS.

  • Mixing and Curing:

    • Add Part B to Part A in the desired stoichiometric ratio (typically a slight excess of Si-H groups is used).

    • Mix the two parts thoroughly until a homogeneous mixture is obtained. Avoid introducing air bubbles.

    • Pour the mixture into the desired molds.

    • Cure the samples in an oven at a specified temperature (e.g., 100-150°C) for a predetermined time (e.g., 15-60 minutes). The exact time and temperature will depend on the catalyst and inhibitor system used.

  • Post-Curing (Optional):

    • For some applications, a post-cure at a higher temperature (e.g., 150-200°C) for several hours may be performed to ensure complete reaction and remove any volatile components.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the cured silicone elastomer.

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips for elastomers

  • Shore A Durometer

  • Die cutter for preparing standardized test specimens (e.g., dumbbell shape)

Procedure:

  • Specimen Preparation:

    • Use the die cutter to prepare at least five dumbbell-shaped specimens from the cured silicone sheets.

  • Tensile Testing (ASTM D412):

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount a specimen in the grips of the UTM.

    • Set the crosshead speed (e.g., 500 mm/min).

    • Start the test and record the force and elongation until the specimen breaks.

    • Calculate the tensile strength (force at break divided by the original cross-sectional area) and elongation at break (change in length at break divided by the original length, expressed as a percentage).

  • Hardness Testing (ASTM D2240):

    • Place the cured silicone sample on a flat, hard surface.

    • Press the Shore A durometer firmly onto the sample and record the reading.

    • Take at least five readings at different locations on the sample and calculate the average.

Protocol 3: Determination of Gel Content and Crosslink Density

Objective: To quantify the extent of crosslinking in the cured elastomer.

Materials:

  • Cured silicone elastomer sample

  • Toluene or other suitable solvent

  • Soxhlet extraction apparatus

  • Wire mesh cage

  • Analytical balance

  • Vacuum oven

Procedure:

  • Sample Preparation:

    • Cut a small piece of the cured elastomer (approximately 0.2 g) and accurately weigh it (W_initial).

  • Solvent Extraction:

    • Place the sample in a wire mesh cage and immerse it in toluene in the Soxhlet extractor.

    • Extract the sample for 24 hours to remove any uncrosslinked polymer (sol fraction).

  • Drying and Weighing:

    • Remove the swollen sample from the extractor and dry it in a vacuum oven at 60°C until a constant weight is achieved (W_final).

  • Calculation of Gel Content:

    • Gel Content (%) = (W_final / W_initial) x 100

  • Calculation of Crosslink Density (via Flory-Rehner equation):

    • The crosslink density can be calculated from swelling data using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter.

Visualizations

Hydrosilylation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Vinyl-functional\nSiloxane (Si-CH=CH2) Vinyl-functional Siloxane (Si-CH=CH2) Hydride-functional\nSiloxane (Si-H) Hydride-functional Siloxane (Si-H) Platinum Catalyst\n(e.g., Karstedt's) Platinum Catalyst (e.g., Karstedt's) Crosslinked Silicone\n(Si-CH2-CH2-Si) Crosslinked Silicone (Si-CH2-CH2-Si) vinyl vinyl product product vinyl->product Addition Reaction hydride hydride hydride->product catalyst catalyst catalyst->product Catalysis

Caption: The hydrosilylation addition cure mechanism.

Experimental_Workflow cluster_formulation Formulation cluster_curing Curing cluster_characterization Characterization Weighing & Mixing\n(PDMS-Vi, PDMS-H, Crosslinker, Catalyst) Weighing & Mixing (PDMS-Vi, PDMS-H, Crosslinker, Catalyst) Degassing\n(Vacuum) Degassing (Vacuum) Casting\n(Molding) Casting (Molding) Thermal Cure\n(Oven) Thermal Cure (Oven) Mechanical Testing\n(Tensile, Hardness) Mechanical Testing (Tensile, Hardness) Physical Testing\n(Gel Content, Swelling) Physical Testing (Gel Content, Swelling) mix mix degas degas mix->degas cast cast degas->cast cure cure cast->cure mech_test mech_test cure->mech_test phys_test phys_test cure->phys_test

Caption: A typical experimental workflow for elastomer preparation.

References

A Tale of Two Cures: Dimethyldivinylsilane and Peroxide Crosslinking in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of polymer chemistry, the choice of crosslinking agent is a critical decision that profoundly impacts the final properties of silicone elastomers. This guide offers a comparative analysis of two prevalent crosslinking strategies: platinum-catalyzed hydrosilylation using dimethyldivinylsilane and free-radical curing initiated by organic peroxides. By examining their reaction mechanisms, performance characteristics, and experimental considerations, this document aims to provide a clear framework for selecting the optimal curing system for specific research and development applications.

At a Glance: Key Performance Differences

The selection between a platinum-catalyzed addition cure, exemplified by the use of this compound, and a peroxide-initiated cure hinges on the desired balance of purity, mechanical performance, thermal stability, and cost. Platinum-cured silicones are renowned for their high purity and superior mechanical properties, such as tensile strength and elongation, making them a preferred choice for sensitive applications in the medical and pharmaceutical fields.[1][2][3] Conversely, peroxide-cured systems offer a cost-effective solution with excellent thermal stability and compression set properties, rendering them suitable for many industrial applications.[1][4]

PropertyThis compound (Platinum-Cured)Peroxide-Cured
Curing Mechanism Platinum-catalyzed hydrosilylation (Addition Cure)Free-radical polymerization
Purity & Byproducts High purity, no byproducts[1][2]Contains byproducts (e.g., organic acids, acetophenone) requiring post-curing[1][4]
Tensile Strength Generally higher (e.g., 8–11 MPa)[2][5]Generally lower (e.g., 6–9 MPa)[5]
Elongation at Break Generally higher[1][2]Generally lower
Hardness (Shore A) 40–80[5]30–80[5]
Thermal Stability Good, but can be slightly lower than peroxide-cured systems[1]Excellent high-temperature resistance[1][6]
Transparency Excellent, high clarity[2]Can be translucent or hazy, may yellow over time[4][5]
Cost Higher material and processing costs[1][6]Lower material and processing costs[1][6]
Biocompatibility Excellent, widely used in medical and food-grade applications[1]Limited due to potential leachables from byproducts[4]

Delving into the Chemistry: Crosslinking Mechanisms

The fundamental difference between these two systems lies in their chemical pathways to creating a stable, three-dimensional network from linear silicone polymers.

This compound in Platinum-Catalyzed Hydrosilylation:

This "addition cure" mechanism involves the platinum-catalyzed addition of a silicon-hydride (Si-H) group from a crosslinking agent across the vinyl (C=C) groups of a polymer, such as one end-capped with this compound moieties.[1][7] This reaction is highly specific and proceeds without the formation of byproducts, resulting in a "clean" and well-defined network structure.[1][8]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Crosslinked Product Polymer_A ...-Si(CH₃)₂-O-[Si(CH₃)(CH=CH₂)]-O-... Product_A ...-Si(CH₃)₂-O-[Si(CH₃)(CH₂-CH₂-Si≡)]-O-... Polymer_A->Product_A Crosslinker_A H-Si≡ Crosslinker_A->Product_A Catalyst_A Platinum Complex Catalyst_A->Product_A Catalyzes

Platinum-catalyzed hydrosilylation mechanism.

Peroxide-Based Free-Radical Crosslinking:

In this system, organic peroxides, such as dicumyl peroxide, are used as initiators.[9] Upon heating, the peroxide decomposes to generate highly reactive free radicals.[10] These radicals abstract hydrogen atoms from the methyl groups on the silicone polymer backbone, creating polymer radicals.[9] Two polymer radicals can then combine to form a stable carbon-carbon crosslink.[10] This process can, however, lead to the formation of volatile byproducts from the decomposition of the peroxide, which may need to be removed through a post-curing step.[1][4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peroxide R-O-O-R Radical 2 R-O• Peroxide->Radical Heat Polymer_Radical ...-Si(CH₃)(CH₂•)-O-... Radical->Polymer_Radical H Abstraction Polymer_B ...-Si(CH₃)₂-O-... Polymer_B->Polymer_Radical Product_B ...-Si(CH₃)(CH₂)-O-...      | ...-Si(CH₃)(CH₂)-O-... Polymer_Radical->Product_B

Peroxide-based free-radical crosslinking mechanism.

Experimental Protocols: A Comparative Overview

The following protocols outline the general steps for preparing silicone elastomers using both crosslinking methods. Specific parameters will vary depending on the polymer, crosslinker concentration, and desired properties.

G cluster_workflow General Experimental Workflow start Start compounding Compounding: - Silicone Polymer - Filler (optional) - Crosslinking Agent start->compounding mixing Thorough Mixing (e.g., two-roll mill) compounding->mixing molding Compression Molding mixing->molding curing Curing (Heat Press) molding->curing post_curing Post-Curing (Oven, for peroxide) curing->post_curing Peroxide Cure testing Mechanical & Thermal Testing curing->testing Addition Cure post_curing->testing Peroxide Cure end End testing->end

References

Verifying the Purity of Dimethyldivinylsilane: A Comparative Guide to Gas Chromatography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical aspect of reproducible and reliable results. Dimethyldivinylsilane (C₆H₁₂Si), a versatile organosilicon compound, is no exception. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative spectroscopic methods for the purity assessment of this compound, supported by experimental protocols and data.

Gas Chromatography (GC) for Purity Determination

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for separating and quantifying volatile compounds, making it highly suitable for assessing the purity of this compound. The principle lies in the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Experimental Protocol: GC-FID Analysis of this compound

This protocol is a representative method synthesized from established practices for analyzing volatile organosilicon compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, anhydrous solvent such as hexane (B92381) or heptane.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.

  • If an internal standard is used for more precise quantification, a known concentration of a suitable non-interfering compound (e.g., a long-chain alkane) should be added to each standard and the sample.

2. GC-FID Instrumentation and Parameters:

ParameterRecommended Setting
GC System Agilent 7890B GC with FID or equivalent
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Final hold: 200 °C for 5 minutes
Detector Temperature 300 °C
Hydrogen Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas (Helium) 25 mL/min

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration in an unknown sample is then determined from this curve.

Potential Impurities: The synthesis of this compound can result in various impurities, including unreacted starting materials, byproducts, and residual solvents. Common impurities might include siloxanes (from hydrolysis), partially vinylated silanes, and chlorinated silane (B1218182) precursors. These impurities would typically have different retention times from the main this compound peak in the gas chromatogram.

Comparison with Alternative Methods

While GC-FID is a powerful tool, other analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information and can also be employed for purity assessment.

Technique Information Provided Advantages Limitations
Gas Chromatography (GC-FID) Separation and quantification of volatile components. Purity is determined by peak area percentage.High sensitivity and resolution for volatile impurities. Excellent for quantitative analysis.[1]Destructive technique. Not suitable for non-volatile impurities. Requires calibration for accurate quantification.
¹H Nuclear Magnetic Resonance (¹H NMR) Provides structural information and quantitative data based on the integration of proton signals.Non-destructive. Provides detailed structural information for impurity identification. Can be made quantitative with an internal standard.[2][3][4]Lower sensitivity compared to GC for trace impurities. Complex spectra if multiple impurities are present. Requires deuterated solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the sample. Purity is assessed by the presence of unexpected absorption bands.Rapid and non-destructive. Good for identifying functional group impurities (e.g., -OH from hydrolysis).[5][6]Primarily qualitative for purity assessment. Not ideal for quantifying low-level impurities. Can be difficult to distinguish between structurally similar compounds.[5]

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for verifying the purity of this compound using the described analytical techniques.

Purity Verification Workflow for this compound cluster_0 Sample Preparation cluster_1 Primary Analysis: Gas Chromatography cluster_2 Alternative & Confirmatory Analysis cluster_3 Data Interpretation & Comparison Sample Sample Dilution Dilute in Anhydrous Solvent Sample->Dilution GC_FID GC-FID Analysis Dilution->GC_FID NMR ¹H NMR Spectroscopy Dilution->NMR FTIR FTIR Spectroscopy Dilution->FTIR Chromatogram Chromatogram - Retention Time - Peak Area GC_FID->Chromatogram Purity_Calculation Calculate Area % Purity Chromatogram->Purity_Calculation Comparison Compare Results Purity_Calculation->Comparison NMR_Spectrum NMR Spectrum - Chemical Shifts - Integration NMR->NMR_Spectrum FTIR_Spectrum FTIR Spectrum - Absorption Bands FTIR->FTIR_Spectrum NMR_Spectrum->Comparison FTIR_Spectrum->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for this compound Purity Analysis.

Conclusion

For routine quality control and precise quantification of volatile impurities in this compound, GC-FID is the recommended method due to its high sensitivity and resolving power. However, for a comprehensive understanding of the impurity profile, especially for identifying unknown contaminants or confirming the presence of specific functional groups, ¹H NMR and FTIR spectroscopy serve as invaluable complementary techniques. The choice of method will ultimately depend on the specific requirements of the research or application, including the expected purity level and the nature of potential contaminants.

References

Performance Evaluation of Coatings Formulated with Dimethyldivinylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of coatings formulated with dimethyldivinylsilane (DMDVS) against alternative coating technologies. The information is intended for researchers, scientists, and drug development professionals seeking durable and high-performance coating solutions for demanding applications. The data presented is a synthesis of findings from various studies on organosilane and polysiloxane coatings, which are chemically similar to those derived from DMDVS.

This compound is an organosilicon compound utilized in the production of silicone polymers, valued for its ability to act as a crosslinking agent to enhance mechanical properties and thermal stability. Coatings formulated with DMDVS are a type of polysiloxane coating and are recognized for their durability, superior weatherability, and corrosion protection.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the expected performance of DMDVS-based coatings compared to common alternatives such as epoxy and polyurethane coatings. The data is representative of typical performance and may vary based on specific formulation and application parameters.

Table 1: Mechanical Properties

PropertyThis compound (Polysiloxane)EpoxyPolyurethaneTest Method
Hardness (GPa) 0.9 - 9.52 - 40.5 - 1.5Nanoindentation
Adhesion (psi) >2000 (cohesive failure)1000 - 1500800 - 1200ASTM D4541 (Pull-off)
Abrasion Resistance (mg loss) 50 - 100100 - 200150 - 250ASTM D4060 (Taber Abraser)
Flexibility Good to ExcellentPoor to FairExcellentASTM D522 (Mandrel Bend)

Table 2: Chemical and Environmental Resistance

PropertyThis compound (Polysiloxane)EpoxyPolyurethaneTest Method
Chemical Resistance ExcellentExcellentGoodASTM D543
Corrosion Resistance ExcellentVery GoodGoodASTM B117 (Salt Spray)
UV Resistance (Gloss Retention) >90% after 12 monthsPoor (chalking)Good (88% after 12 months)QUV Accelerated Weathering
Thermal Stability (°C) Up to 400°C150 - 200°C120 - 150°CThermogravimetric Analysis (TGA)
Hydrophobicity (Water Contact Angle) >90°70° - 80°60° - 70°Contact Angle Measurement

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Adhesion Testing (ASTM D4541 - Pull-Off Strength)

This method evaluates the pull-off strength of a coating system from a metal substrate.

  • Preparation: A loading fixture (dolly) is glued to the surface of the coating.

  • Testing: A portable pull-off adhesion tester is attached to the dolly and applies a perpendicular tensile force to the surface.

  • Evaluation: The force is increased until the dolly is pulled off. The pull-off strength is calculated, and the nature of the fracture (adhesive, cohesive, or glue failure) is recorded.

Corrosion Resistance (ASTM B117 - Salt Spray Test)

This test provides a controlled corrosive environment to evaluate the corrosion resistance of coatings.

  • Preparation: Coated panels are scribed to expose the substrate.

  • Exposure: The panels are placed in a closed chamber and exposed to a continuous indirect spray of a salt solution at a controlled temperature.

  • Evaluation: The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.

  • Preparation: A small sample of the cured coating is placed in a TGA furnace.

  • Heating: The sample is heated at a constant rate.

  • Analysis: The weight loss of the sample is recorded as a function of temperature, indicating the onset and completion of thermal degradation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for key experimental procedures.

Adhesion_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_eval Evaluation A Clean Coating Surface B Apply Adhesive to Dolly A->B C Attach Dolly to Coating B->C D Cure Adhesive C->D E Mount Adhesion Tester D->E F Apply Tensile Force E->F G Record Force at Failure F->G H Calculate Pull-Off Strength G->H I Analyze Fracture Mode H->I

Adhesion Testing Workflow (ASTM D4541)

Corrosion_Resistance_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A Prepare Coated Panels B Scribe Panels A->B C Place in Salt Spray Chamber B->C D Continuous Salt Fog Exposure C->D E Periodic Inspection D->E F Document Corrosion (Blistering, Creepage) E->F

Corrosion Resistance Workflow (ASTM B117)

Signaling Pathway for Coating Adhesion

The following diagram illustrates the key interactions leading to enhanced adhesion in silane-based coatings.

Adhesion_Pathway cluster_coating Silane Coating cluster_interface Coating-Substrate Interface cluster_substrate Substrate Silane This compound Hydrolysis Hydrolysis (Si-OR -> Si-OH) Silane->Hydrolysis Condensation Condensation (Si-OH + Si-OH -> Si-O-Si) Hydrolysis->Condensation CovalentBond Covalent Bonding (Si-O-Substrate) Hydrolysis->CovalentBond Reaction with substrate Condensation->CovalentBond Crosslinking Substrate Substrate with -OH groups Substrate->CovalentBond

Mechanism of Silane Adhesion

Conclusion

Coatings formulated with this compound, as a type of polysiloxane, are expected to offer significant performance advantages over traditional epoxy and polyurethane systems, particularly in terms of durability, chemical resistance, and weatherability. The data and experimental protocols provided in this guide serve as a valuable resource for the evaluation and selection of high-performance coatings for critical applications. Further testing on specific DMDVS formulations is recommended to validate these performance characteristics for any given application.

A Comparative Guide to the Thermal Stability of Materials Crosslinked with Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crosslinking Agents for Enhanced Material Performance

The thermal stability of polymeric materials is a critical attribute influencing their reliability and performance in a wide array of applications, from high-performance coatings and adhesives to advanced biomedical devices and drug delivery systems. The choice of crosslinking agent is paramount in dictating the thermal resilience of the final material. This guide provides a comprehensive comparison of the thermal stability of materials crosslinked with dimethyldivinylsilane (DMDVS) against other common crosslinking alternatives, supported by experimental data and detailed methodologies.

Introduction to Crosslinking and Thermal Stability

Crosslinking is a chemical process that introduces covalent bonds between polymer chains, transforming them into a three-dimensional network. This network structure significantly enhances the material's mechanical strength, chemical resistance, and, crucially, its thermal stability. The thermal stability of a crosslinked polymer is largely determined by the bond energies within the polymer backbone and the crosslinks, as well as the overall network architecture. A higher crosslink density generally leads to increased thermal stability by restricting the thermal motion of polymer chains and requiring more energy to initiate thermal degradation.

This compound (DMDVS) is a vinyl-functional silane (B1218182) commonly used as a crosslinker, particularly for silicone elastomers and other vinyl-functionalized polymers. The vinyl groups of DMDVS can readily participate in crosslinking reactions, typically through platinum-catalyzed hydrosilylation or peroxide-initiated free radical polymerization. The resulting siloxane-based crosslinks are known for their inherent thermal stability.

Comparative Analysis of Thermal Performance

To provide a clear comparison, this guide focuses on the thermal stability of polydimethylsiloxane (B3030410) (PDMS), a widely used silicone polymer, crosslinked with DMDVS and other common agents. The primary methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key parameters such as the onset decomposition temperature (Td,onset) and the percentage of material remaining at high temperatures (char yield). DSC is used to determine the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Data Presentation
Polymer SystemCrosslinking AgentCure MechanismOnset Decomposition Temp. (Td,onset) (°C)Char Yield at 800°C (%)Glass Transition Temp. (Tg) (°C)
Vinyl-Functionalized PDMSThis compound (DMDVS) Platinum-Catalyzed HydrosilylationData not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results
Vinyl-Functionalized PDMSDivinylbenzene (B73037) (DVB)Peroxide-Initiated~360-400[1]Increased with DVB content[1][2]Increases with crosslink density
PDMSDicumyl PeroxidePeroxide-Initiated~350-400-~-125[3]
PDMSPlatinum Catalyst (Hydrosilylation)Platinum-Catalyzed HydrosilylationSlightly less than peroxide-cured[4]-~-125[3]

The search for direct, quantitative comparative TGA and DSC data for PDMS crosslinked with DMDVS proved challenging within the scope of the performed searches. However, the general principles of polymer science and the available data on related systems allow for a qualitative assessment. The presence of vinyl groups in the crosslinker is known to enhance thermal properties.[5] Vinyl-functionalized polyborosiloxane, for instance, has shown better thermal stability than silicone rubber with only Si-O-Si bonds.[6]

Divinylbenzene (DVB), a common aromatic crosslinker, is known to significantly enhance the thermal stability of polymers like polystyrene and poly(methyl methacrylate).[2][7] This is attributed to the rigid aromatic structure of DVB, which increases the energy required for thermal degradation. While a direct numerical comparison with DMDVS-crosslinked PDMS is not available from the search results, it is expected that the aliphatic nature of the vinyl groups in DMDVS might result in slightly lower thermal stability compared to an aromatic crosslinker like DVB, assuming similar crosslink densities.

Peroxide and platinum-based curing systems also influence the final properties of silicone elastomers.[4][8][9][10][11] Peroxide-cured silicones are noted for their superior resistance to high temperatures, while platinum-cured systems are known for their high purity with no byproducts.[4][10]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for the key experiments are provided below.

Protocol 1: Platinum-Catalyzed Crosslinking of Vinyl-Functionalized PDMS with this compound

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • This compound (DMDVS)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (e.g., tetramethyltetravinylcyclotetrasiloxane)

  • Toluene (anhydrous)

Procedure:

  • Preparation of Pre-polymer Mixture: In a clean, dry glass vial, dissolve a specific weight of vinyl-terminated PDMS in anhydrous toluene.

  • Addition of Crosslinker and Catalyst: To the PDMS solution, add a stoichiometric amount of this compound. The molar ratio of vinyl groups on the PDMS and DMDVS to the Si-H groups of a hydride crosslinker (if used in a two-part system) is crucial for controlling the crosslink density. Add the platinum catalyst at a concentration of approximately 5-10 ppm. An inhibitor may be added to control the pot life of the mixture.

  • Mixing and Degassing: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a mold of the desired shape. Cure the sample in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 1-2 hours). The curing schedule will depend on the specific catalyst and inhibitor system used.[12]

  • Post-Curing: A post-curing step at a slightly higher temperature may be performed to ensure complete reaction of all functional groups.

Protocol 2: Thermogravimetric Analysis (TGA)

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the crosslinked material into a tared TGA pan (typically platinum or alumina).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • Continuously monitor and record the sample's weight as a function of temperature.

  • From the resulting TGA curve, determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the char yield (the percentage of residual mass at the final temperature).

Protocol 3: Differential Scanning Calorimetry (DSC)

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Weigh a small sample (5-10 mg) of the crosslinked material and hermetically seal it in a DSC pan (typically aluminum).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Subject the sample to a controlled temperature program. A typical program involves an initial heating scan, a cooling scan, and a second heating scan, all at a constant rate (e.g., 10°C/min). The second heating scan is typically used to determine the glass transition temperature (Tg) to erase any prior thermal history of the sample.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature. The Tg is identified as a step change in the baseline of the DSC thermogram.

Mandatory Visualizations

To further elucidate the experimental workflow and the chemical processes involved, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Polymer & Crosslinker Selection B Mixing & Degassing A->B C Curing B->C D TGA Analysis C->D E DSC Analysis C->E F Determine Td,onset & Char Yield D->F G Determine Tg E->G H Compare Thermal Stability F->H G->H

Caption: Workflow for assessing the thermal stability of crosslinked materials.

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PDMS_Vi Vinyl-Terminated PDMS (R-Si-CH=CH2) Pt_Catalyst Platinum Catalyst Crosslinked_Network Crosslinked Silicone Network (-Si-CH2-CH2-Si-) DMDVS This compound (H2C=CH-Si(CH3)2-CH=CH2) Hydride_Crosslinker Hydride-Functional Siloxane (R-Si-H) Pt_Catalyst->Crosslinked_Network Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation crosslinking mechanism.

Conclusion

The selection of an appropriate crosslinking agent is a critical step in designing polymeric materials with tailored thermal stability. While direct quantitative data for this compound was not prominently available in the conducted searches, the principles of polymer chemistry suggest that its use in crosslinking silicone elastomers will impart good thermal stability due to the formation of robust siloxane linkages. For applications requiring the highest thermal resistance, aromatic crosslinkers like divinylbenzene may offer an advantage, though this often comes with trade-offs in other properties such as flexibility. The choice between peroxide and platinum cure systems will also influence the final material characteristics, with peroxide-cured systems potentially offering slightly higher thermal stability and platinum-cured systems providing higher purity. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and compare the thermal performance of materials crosslinked with this compound and its alternatives, enabling the selection of the optimal material for their specific application.

References

Comparative Guide to the Mechanical Properties of Polymers Modified with Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Dimethyldivinylsilane-Modified Polymers and Their Alternatives

The modification of polymers to enhance their mechanical properties is a cornerstone of materials science, with significant implications for research, drug development, and the manufacturing of advanced materials. This compound (DMDVS) is a widely utilized crosslinking agent, particularly in platinum-catalyzed addition-cure silicone systems, valued for its role in forming durable, three-dimensional polymer networks. This guide provides an objective comparison of the mechanical performance of polymers modified with DMDVS against common alternatives, supported by experimental data.

The Role of this compound in Polymer Modification

This compound is a key component in the platinum-catalyzed hydrosilylation reaction, a common method for curing silicone elastomers. In this reaction, the vinyl groups of DMDVS react with hydride-functional siloxanes, forming stable silicon-carbon bonds and creating a crosslinked network. This process transforms the liquid polymer into a solid elastomer with enhanced mechanical strength, elasticity, and thermal stability.

The general mechanism for this platinum-catalyzed addition reaction is illustrated below.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Vinyl-Functional_Siloxane R₃Si-CH=CH₂ Crosslinked_Polymer R₃Si-CH₂-CH₂-SiR₃' Vinyl-Functional_Siloxane->Crosslinked_Polymer Hydrosilylation Hydride-Functional_Siloxane H-SiR₃' Hydride-Functional_Siloxane->Crosslinked_Polymer Platinum_Catalyst Platinum Complex (e.g., Karstedt's catalyst) Platinum_Catalyst->Crosslinked_Polymer catalyzes

Figure 1: Platinum-catalyzed hydrosilylation reaction.

Comparative Analysis of Mechanical Properties

The choice of crosslinking agent significantly influences the mechanical properties of the final polymer. While DMDVS is a standard, other vinyl-functional silanes and alternative curing chemistries offer a spectrum of properties. This section compares the typical mechanical properties of platinum-cured silicones (representative of DMDVS modification) with other systems.

PropertyPlatinum-Cured Silicone (with Divinyl Crosslinker)Alternative 1: Vinyltrimethoxysilane (VTMO) in Peroxide-Cured System[1]Alternative 2: Vinyltriethoxysilane (VTEO) in Peroxide-Cured System[1]Test Standard
Hardness (Shore A) 30 - 90Data not availableData not availableASTM D2240 / ISO 7619-1
Tensile Strength (MPa) 8.6 - 10.5[2][3]~8.5~8.0ASTM D412 / ISO 37
Elongation at Break (%) 500 - 750[2][3]~350~380ASTM D412 / ISO 37
Tear Strength (kN/m or ppi) 36 kN/m (205 ppi)[3]Data not availableData not availableASTM D624

Note: The data for alternatives are derived from a peroxide-cured system and are presented to illustrate the influence of different vinyl silane (B1218182) structures; direct comparison with platinum-cured systems should be made with caution due to the different curing mechanisms.[1]

Experimental Protocols

Accurate and reproducible measurement of mechanical properties is critical for comparing different polymer formulations. The following are detailed methodologies for the key experiments cited.

Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the force required to stretch a rubber specimen to its breaking point and the extent of that stretching.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the specimen.

  • Extensometer for measuring elongation.

  • Die for cutting dumbbell-shaped specimens (Die C is common).

  • Micrometer for measuring specimen thickness.

Procedure:

  • Specimen Preparation: Dumbbell-shaped specimens are cut from a flat sheet of the cured polymer. The thickness of the narrow section is measured at three points, and the median value is used.

  • Testing: The specimen is mounted in the grips of the UTM, ensuring it is aligned and not under tension. The extensometer is attached to the gauge length of the specimen.

  • Crosshead Speed: The test is initiated at a constant crosshead speed, typically 500 ± 50 mm/min, until the specimen ruptures.

  • Data Acquisition: The force and elongation are recorded throughout the test.

Calculations:

  • Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.

  • Elongation at Break (%): The increase in length at the point of rupture divided by the original gauge length, multiplied by 100.

Tear Strength (ASTM D624)

This test measures the resistance of a material to the growth of a tear.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the specimen.

  • Die for cutting specimens (e.g., Type C with a 90° angle).

Procedure:

  • Specimen Preparation: Specimens of a specified shape are cut from a sheet of the cured polymer.

  • Testing: The specimen is mounted in the grips of the UTM.

  • Crosshead Speed: The test is conducted at a constant crosshead speed, typically 500 ± 50 mm/min, until the specimen is completely torn.

  • Data Acquisition: The maximum force required to propagate the tear is recorded.

Calculations:

  • Tear Strength (kN/m or ppi): The maximum force recorded divided by the thickness of the specimen.

The workflow for preparing and testing these modified polymers is outlined below.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Polymer_Mixing Mix Polymer Base, Crosslinker, and Catalyst Degassing Degas Mixture Polymer_Mixing->Degassing Curing Cure at Specified Temperature Degassing->Curing Specimen_Cutting Cut Specimens to ASTM Standards Curing->Specimen_Cutting Tensile_Test Tensile Test (ASTM D412) Specimen_Cutting->Tensile_Test Tear_Test Tear Test (ASTM D624) Specimen_Cutting->Tear_Test Data_Collection Collect Force-Displacement Data Tensile_Test->Data_Collection Tear_Test->Data_Collection Property_Calculation Calculate Mechanical Properties Data_Collection->Property_Calculation Comparative_Analysis Compare with Alternatives Property_Calculation->Comparative_Analysis

Figure 2: Experimental workflow for mechanical testing.

Conclusion

Polymers modified with this compound through a platinum-catalyzed addition cure process generally exhibit excellent mechanical properties, including high tensile strength and elongation. The selection of an alternative crosslinker or curing chemistry can be employed to tailor specific properties, though this may involve trade-offs. For instance, while peroxide-cured systems with alternative vinyl silanes can offer good mechanical strength, they may not match the high purity and low volatile content of platinum-cured systems. For applications in research, drug development, and medical devices where high performance and purity are paramount, platinum-cured systems utilizing divinyl crosslinkers like this compound remain a preferred choice. Objective comparison based on standardized testing protocols is essential for selecting the optimal material for a given application.

References

Case studies demonstrating the efficacy of Dimethyldivinylsilane in specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, particularly in the development of high-performance silicone elastomers, the choice of crosslinking agent is paramount to tailoring the final material properties. Dimethyldivinylsilane, a bifunctional organosilane, serves as a crucial building block and crosslinker in addition-curing silicone systems. This guide provides a comparative analysis of this compound's efficacy in specific applications, supported by general experimental principles and data trends observed in silicone chemistry.

Performance Comparison: this compound vs. Alternative Crosslinkers

This compound is primarily utilized in platinum-catalyzed addition-curing systems, also known as hydrosilylation. In this process, the vinyl groups of this compound react with silicon-hydride (Si-H) functional polymers to form a stable, crosslinked network. This curing mechanism is favored for its efficiency and the absence of byproducts, which results in minimal shrinkage and enhanced dimensional stability of the final product.[1][2]

The performance of a silicone elastomer is significantly influenced by the structure and concentration of the crosslinking agent. Here, we compare the expected performance of this compound with other common crosslinking strategies.

Table 1: Comparative Performance of Crosslinking Systems

PropertyThis compound (Addition Cure)Peroxide (Free Radical Cure)Condensation Cure (e.g., Alkoxysilanes)
Cure Mechanism HydrosilylationFree Radical PolymerizationCondensation Polymerization
Byproducts NoneYes (e.g., organic acids)Yes (e.g., alcohol, water)
Shrinkage Very Low (<0.1%)[2]ModerateHigh
Cure Speed Fast (minutes to hours), heat-acceleratedFast with heatSlow (hours to days)
Tensile Strength HighModerate to HighModerate
Elongation at Break HighHighModerate
Thermal Stability ExcellentGoodGood
Biocompatibility HighVariableVariable
Inhibition Susceptible to certain chemicals (e.g., sulfur, tin)[2]Less susceptibleLess susceptible

Application Case Study: High-Precision Dental Impression Materials

Addition-cured silicones, often referred to as polyvinyl siloxanes (PVS), are the gold standard for high-precision dental impressions.[3][4] The dimensional accuracy and stability of these materials are critical for the fabrication of well-fitting dental prosthetics. This compound can be a key component in these formulations, contributing to the crosslink density and, consequently, the mechanical properties of the set impression material.

Table 2: Property Comparison for Dental Impression Materials

PropertyPVS with this compoundPolyetherCondensation Silicone
Accuracy/Detail Reproduction ExcellentExcellentGood
Dimensional Stability Excellent (low shrinkage)[2]GoodFair (byproduct evaporation)
Tear Strength HighModerateModerate
Flexibility Good to ExcellentRigidGood
Hydrophilicity Moderate (can be improved with surfactants)HighLow
Working/Setting Time AdjustableFastModerate

Experimental Protocols

Objective: To prepare a silicone elastomer using a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), a hydride-functional crosslinker, and a platinum catalyst, with this compound as a component to modify crosslink density.

Materials:

  • Vinyl-terminated PDMS (e.g., DMS-V31)[1]

  • Methylhydrosiloxane-dimethylsiloxane copolymer (hydride crosslinker, e.g., HMS-301)[1]

  • This compound

  • Platinum catalyst (e.g., platinum-divinyltetramethyldisiloxane complex)

  • Inhibitor (e.g., tetramethyltetravinylcyclotetrasiloxane) (optional, to control working time)[1]

  • Reinforcing filler (e.g., fumed silica) (optional)

Procedure:

  • Compounding: In a two-roll mill or a planetary mixer, thoroughly mix the vinyl-terminated PDMS with the reinforcing filler until a homogenous masterbatch is achieved.

  • Formulation: To the masterbatch, add the hydride crosslinker and this compound. The ratio of vinyl groups (from both the PDMS and this compound) to hydride groups is a critical parameter that will determine the final properties of the elastomer. This ratio is typically near stoichiometric (1:1) but can be varied.

  • Inhibition (Optional): If a longer working time is required, add a small amount of inhibitor to the mixture.

  • Catalysis: Just prior to curing, add the platinum catalyst to the formulation and mix thoroughly. The concentration of the catalyst is typically in the parts-per-million range.

  • Curing: The mixture can be cured at room temperature (Room Temperature Vulcanizing - RTV) or at an elevated temperature for faster curing.[5][6][7] The curing time and temperature will depend on the specific formulation.

  • Characterization: Once cured, the elastomer can be tested for its mechanical properties (tensile strength, elongation at break, hardness) and thermal stability (thermogravimetric analysis).

Visualizing the Process: Logical Workflows

The following diagrams illustrate the logical workflow for the formulation and curing of a silicone elastomer using this compound and the underlying chemical reaction.

experimental_workflow cluster_formulation Formulation Stage cluster_process Processing Stage cluster_output Output A Vinyl-Terminated PDMS G Mixing A->G B This compound B->G C Hydride Crosslinker C->G D Filler (Optional) D->G E Inhibitor (Optional) E->G F Platinum Catalyst F->G Added last H Curing (RTV or Heat) G->H I Crosslinked Silicone Elastomer H->I

Caption: Workflow for preparing a silicone elastomer with this compound.

hydrosilylation_pathway cluster_reactants Reactants cluster_product Product vinyl_silicone R-Si-CH=CH2 (Vinyl Group) catalyst Platinum Catalyst vinyl_silicone->catalyst hydride_siloxane R'-Si-H (Hydride Group) hydride_siloxane->catalyst crosslink R-Si-CH2-CH2-Si-R' (Stable Crosslink) catalyst->crosslink

Caption: The hydrosilylation reaction pathway for addition curing.

References

Safety Operating Guide

Proper Disposal of Dimethyldivinylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of dimethyldivinylsilane. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance with hazardous waste regulations. Adherence to this step-by-step guidance is critical to mitigate the risks associated with this flammable and reactive compound.

I. Immediate Safety and Hazard Information

This compound is a highly flammable and reactive liquid that requires strict safety protocols. It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Key Hazards: [1][2]

  • Flammability: Highly flammable liquid and vapor.[1] It has a very low flash point and can be easily ignited.

  • Health Hazards: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1]

  • Reactivity: As an organosilane, it can react with moisture and other chemicals.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure:

  • Body Protection: A fire-resistant lab coat.

  • Eye/Face Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: All handling of open containers must be conducted in a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its disposal.

ParameterValueSource(s)
Hazard Statements H225, H315, H319, H335[1][2]
Signal Word Danger[2]
Flash Point -22 °C (-8 °F)[2]
U.S. EPA Hazardous Waste Number D001 (Ignitability)[3][4][5]
Storage Temperature 2-8 °C[2]
RIDADR UN 1993 3/PG 2[2]

III. Step-by-Step Disposal Procedure

The disposal of this compound and materials contaminated with it must be handled as hazardous waste.[3] Due to its reactivity, residual amounts of this compound in experimental apparatus should be carefully quenched before collection for disposal.

This protocol should be performed in a chemical fume hood.

Materials:

  • Vessel containing residual this compound.

  • Dry, high-boiling point, inert solvent (e.g., heptane (B126788) or toluene).

  • A suitable alcohol for quenching (e.g., isopropanol (B130326) or ethanol).

  • Dropping funnel.

  • Stir plate and stir bar.

  • Ice bath.

  • Appropriate hazardous waste containers.

Procedure:

  • Inert Atmosphere: Ensure the apparatus containing the residual this compound is under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Dilution: Dilute the residual this compound by adding a dry, inert solvent like heptane. This helps to control the reaction rate.

  • Prepare Quenching Station: Place a separate flask containing a suitable alcohol (e.g., isopropanol) on a stir plate within an ice bath to manage the exothermic reaction. The amount of alcohol should be in excess relative to the estimated amount of residual silane.

  • Slow Addition: Using a dropping funnel, slowly add the diluted this compound solution to the cooled, stirring alcohol. The slow addition is critical to control the reaction and prevent a dangerous temperature increase.

  • Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Final Hydrolysis: After the initial reaction subsides, very slowly add water dropwise to hydrolyze any remaining reactive species.

  • Waste Collection: The resulting solution should be collected in a properly labeled hazardous waste container.

  • Liquid Waste: Collect the quenched solution and any contaminated solvents in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the waste.

  • Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and pipette tips, in a separate, sealed, and clearly labeled solid hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical names and approximate percentages of the contents.[6]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are tightly capped and segregated from incompatible materials.[6]

  • Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Never dispose of this compound or its quenched byproducts down the drain.[7]

IV. Spill and Emergency Procedures

Spill:

  • In the event of a small spill within a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain it.

  • Avoid using combustible absorbents.

  • Collect the contaminated absorbent material and any cleanup debris as hazardous waste.[8]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Fire:

  • This compound is highly flammable. In case of fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.

  • Do not use water, as it can react with the silane.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have this compound Waste assess Assess Waste Type start->assess is_residual Residual in Apparatus? assess->is_residual collect_solid Collect Contaminated Solids in Labeled Container assess->collect_solid Contaminated Solids quench Perform Quenching Protocol (Dilute -> Add to Alcohol -> Hydrolyze) is_residual->quench Yes collect_liquid Collect Liquid Waste in Labeled Container is_residual->collect_liquid No (Bulk Waste) quench->collect_liquid store Store Waste in Satellite Accumulation Area collect_liquid->store collect_solid->store pickup Arrange for Pickup by Certified Hazardous Waste Service store->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyldivinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Dimethyldivinylsilane, ensuring the protection of laboratory personnel and the integrity of research.

This compound is a highly flammable and reactive organosilicon compound that demands careful handling to mitigate risks within the laboratory. This guide provides essential, step-by-step procedures for its safe use, from initial receipt to final disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for preventing exposure and ensuring a safe research environment.

Personal Protective Equipment (PPE) and Safety Data

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE and exposure information.

Category Specification Rationale
Eye Protection Chemical splash goggles and a face shield are required where splashing is a possibility.[1]Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Disposable gloves are often preferred.[1][3]Prevents skin contact, which can cause irritation.[2] The specific glove material should be selected based on the breakthrough time for this compound or similar chemicals.
Body Protection Chemical-resistant lab coat, apron, or coveralls.[1][4]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]Prevents inhalation of vapors, which may cause respiratory irritation.[2]
Foot Protection Closed-toe, chemical-resistant shoes.[3][5]Protects feet from spills and splashes.

Note: No specific occupational exposure limits for this compound have been established.[4] Therefore, it is crucial to handle it with care to minimize any potential exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and operational efficiency. The following workflow outlines the key steps from receipt to experimental use.

G Operational Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment receiving 1. Receiving Inspect container for damage and proper labeling. storage 2. Storage Store in a cool, dry, well-ventilated area away from ignition sources. Store at 2-8°C. receiving->storage Intact Container preparation 3. Preparation Work in a chemical fume hood. Don appropriate PPE. storage->preparation experiment 4. Experimental Use Dispense and use the required amount. Keep container closed when not in use. preparation->experiment decontamination 5. Decontamination Clean work area and any contaminated equipment. experiment->decontamination waste_collection 6. Waste Collection Collect all waste in a designated, labeled, and sealed container. decontamination->waste_collection

Operational Workflow for this compound

Disposal Plan for this compound

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

  • Collect all liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Flammable Liquid," and "this compound."

Step 2: Container Management

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat and ignition sources.

Step 3: Final Disposal

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.[6] It must be disposed of at an approved waste disposal plant.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area thoroughly.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.